momelotinib Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2.CH4O3S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDPXWFFVJQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056636-07-7 | |
| Record name | Benzamide, N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methanesulfonate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1056636-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Momelotinib Mesylate: A Dual Inhibitor of JAK1/2 and ACVR1 for the Treatment of Myelofibrosis
Abstract
Momelotinib is a potent, orally bioavailable small-molecule inhibitor with a unique dual mechanism of action that targets both Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor type 1 (ACVR1/ALK2).[1][2][3] This dual activity allows momelotinib to address the key manifestations of myelofibrosis (MF)—a chronic myeloproliferative neoplasm—by not only reducing splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition but also ameliorating disease-related anemia by inhibiting ACVR1.[3][4] The inhibition of ACVR1 reduces the production of the iron-regulatory hormone hepcidin, thereby increasing iron availability for erythropoiesis.[5][6][7] This technical guide provides an in-depth overview of momelotinib's mechanism of action, supported by quantitative pharmacological data, key clinical trial results, and detailed experimental protocols relevant to its characterization.
Introduction
Myelofibrosis (MF) is characterized by bone marrow fibrosis, an enlarged spleen (splenomegaly), debilitating constitutional symptoms, and progressive anemia.[3] The underlying pathology of MF involves the dysregulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is constitutively active in MF patients, irrespective of the presence of a JAK2 V617F mutation.[1][8] This hyperactivity drives the production of inflammatory cytokines and growth factors that contribute to myeloproliferation, fibrosis, and systemic symptoms.[1][4]
While first-generation JAK inhibitors effectively reduce spleen size and symptom burden, they can often exacerbate the anemia that is a cardinal feature of MF.[3][7] Momelotinib is a novel inhibitor that overcomes this limitation through a distinct, secondary mechanism that directly addresses anemia.[1][3]
Core Mechanism of Action
Momelotinib functions as an ATP-competitive inhibitor, exerting its therapeutic effects through the simultaneous modulation of two distinct signaling pathways.[4][8]
Inhibition of the JAK-STAT Pathway
Momelotinib potently inhibits JAK1 and JAK2, key mediators in the signaling of numerous cytokines and growth factors essential for hematopoiesis and immune function.[8][9] In MF, the hyperactive JAK-STAT pathway leads to the phosphorylation and activation of STAT proteins (Signal Transducer and Activator of Transcription), which then translocate to the nucleus to drive the expression of genes involved in cell proliferation and inflammation.[4] By blocking the ATP-binding site of JAK1 and JAK2, momelotinib prevents the phosphorylation cascade, thereby downregulating the production of inflammatory cytokines.[4][10] This action is central to its efficacy in reducing splenomegaly and alleviating the constitutional symptoms associated with MF.[4]
Inhibition of the ACVR1 Pathway and Amelioration of Anemia
A distinguishing feature of momelotinib is its ability to inhibit ACVR1 (also known as ALK2), a key regulator of iron homeostasis.[1][9] In chronic inflammatory states like MF, elevated levels of cytokines (e.g., IL-6) and bone morphogenetic proteins (BMPs) stimulate ACVR1 signaling in the liver.[4] This leads to the phosphorylation of SMAD proteins, which in turn upregulate the transcription of hepcidin, the master regulator of iron metabolism.[4][7]
Hepcidin reduces circulating iron by binding to the iron exporter protein ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation.[5][6] This traps iron within cells, restricting its availability for the production of red blood cells (erythropoiesis) and leading to "anemia of inflammation."
Momelotinib directly inhibits ACVR1, thereby blocking SMAD phosphorylation and suppressing hepcidin production.[5][6][11] This restores ferroportin function, increases iron mobilization from stores, and enhances iron availability for erythropoiesis, leading to an improvement in hemoglobin levels and a reduction in transfusion dependence for many patients.[1][5] This effect is not observed with other JAK1/2 inhibitors like ruxolitinib.[6][12]
In Vitro Pharmacology
Momelotinib and its major active metabolite, M21, demonstrate potent inhibitory activity against JAK family kinases and ACVR1.[8][9][13]
Kinase and Cellular Inhibitory Activity
The inhibitory concentrations (IC50) of momelotinib have been characterized in various biochemical and cell-based assays.
| Target / Cell Line | IC50 (nM) | Assay Type | Reference |
| JAK1 | 11 | Biochemical | [4][8][12] |
| JAK2 | 18 | Biochemical | [4][8][12] |
| JAK2 (alternate) | 1.4 | Biochemical | [10] |
| JAK3 | 155 | Biochemical | [4][8][12] |
| TYK2 | 17 | Biochemical | [4][8][12] |
| ACVR1/ALK2 | Potent Inhibitor | Biochemical | [1][13] |
| Ba/F3-JAK2V617F | 1,500 | Cell-based | [12] |
| HEL (JAK2V617F) | 1,500 | Cell-based | [12] |
| Ba/F3-MPLW515L | 200 | Cell-based | [12] |
| STAT5 Phosphorylation (HEL cells) | 400 | Cell-based | [12] |
Pharmacokinetics and Metabolism
Momelotinib is rapidly absorbed after oral administration and is primarily metabolized by multiple cytochrome P450 enzymes.[8][13]
ADME Properties
The pharmacokinetic profile of momelotinib has been established in clinical studies. Its major circulating metabolite, M21, is also pharmacologically active, contributing significantly to the overall therapeutic effect.[3][13]
| Parameter | Value | Unit | Reference |
| Bioavailability | ~97% | % | [8][13] |
| Time to Peak Concentration (Tmax) | ~2 | hours | [2][8] |
| Steady-State Cmax | 479 | ng/mL | [3][8][14] |
| Steady-State AUC | 3,288 | ng·h/mL | [3][8][14] |
| Plasma Protein Binding | ~91% | % | [8] |
| Apparent Volume of Distribution (Vd/F) | 984 | L | [8] |
| Terminal Half-life (t1/2) | 4-8 | hours | [2][14] |
| Metabolism | CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), CYP1A2 (9%) | % contribution | [2][8] |
| Active Metabolite | M21 (~40% activity of parent) | [2][3][13] | |
| Excretion | ~69% in feces, ~28% in urine | % of dose | [2] |
| Food Effect | Not clinically significant | [2][8] |
Clinical Efficacy
The clinical benefits of momelotinib have been demonstrated in several Phase 3 clinical trials, including MOMENTUM for JAK inhibitor-experienced patients and SIMPLIFY-1 for JAK inhibitor-naïve patients.
MOMENTUM Trial (JAKi-Experienced)
The MOMENTUM study was a randomized trial of momelotinib versus danazol in anemic and symptomatic MF patients previously treated with a JAK inhibitor.[15][16]
| Endpoint (at Week 24) | Momelotinib (n=130) | Danazol (n=65) | p-value | Reference |
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 25% | 9% | 0.0095 | [16] |
| Transfusion Independence (TI) Rate | 31% | 20% | 0.0064 (non-inferiority) | [15][16] |
| Splenic Response Rate (SRR) (≥35% reduction) | 23% | 3% | 0.0006 | [16] |
| Zero Transfusions Since Baseline | 35% | 17% | 0.0107 | [15] |
SIMPLIFY-1 Trial (JAKi-Naïve)
The SIMPLIFY-1 study was a randomized trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve MF patients.[17]
| Endpoint (at Week 24) | Momelotinib (n=215) | Ruxolitinib (n=217) | p-value | Reference |
| Splenic Response Rate (SRR) (≥35% reduction) | 26.5% | 29% | 0.011 (non-inferior) | [17] |
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 28.4% | 42.2% | 0.98 (non-inferiority not met) | [17] |
| Transfusion Independence Rate | 66.5% | 49.3% | <0.001 | [17] |
| Transfusion Dependence Rate | 30.2% | 40.1% | 0.019 | [17] |
Key Experimental Methodologies
The characterization of a dual-mechanism inhibitor like momelotinib involves a suite of specific biochemical and cell-based assays.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of momelotinib required to inhibit 50% of the activity of a target kinase (e.g., JAK2, ACVR1).
Materials:
-
Recombinant human kinase (e.g., JAK2).
-
Kinase-specific peptide substrate.
-
Adenosine-5'-triphosphate (ATP), often [γ-³²P]ATP or [γ-³³P]ATP.
-
Momelotinib stock solution (in DMSO).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well filter plates or phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of momelotinib in kinase buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the diluted momelotinib.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or high concentration of a known inhibitor).
Data Analysis:
-
Convert radioactive counts to percent inhibition relative to controls.
-
Plot percent inhibition versus the logarithm of momelotinib concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol: Cell-Based Proliferation Assay
Objective: To assess the effect of momelotinib on the proliferation of a cytokine-dependent or constitutively active cell line (e.g., HEL, Ba/F3-JAK2V617F).
Materials:
-
Target cell line (e.g., HEL cells).
-
Complete cell culture medium.
-
Momelotinib stock solution (in DMSO).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed cells at a predetermined density into a 96-well plate and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of momelotinib in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of momelotinib. Include a vehicle control (DMSO).
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 1-2 hours) to allow for signal development.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
Data Analysis:
-
Normalize the signal to the vehicle control to determine the percent viability or proliferation.
-
Plot percent viability versus the logarithm of momelotinib concentration and calculate the GI50/IC50 value using a non-linear regression model.
Protocol: Cellular Hepcidin Regulation Assay
Objective: To determine if momelotinib can inhibit BMP/cytokine-induced hepcidin expression in liver cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
-
Cell culture medium.
-
Recombinant human BMP6 or IL-6.
-
Momelotinib stock solution (in DMSO).
-
Reagents for RNA extraction and qRT-PCR (for mRNA analysis) or ELISA kit (for protein analysis).
Procedure:
-
Plate cells in a suitable format (e.g., 12-well plates) and grow to confluence.
-
Pre-treat the cells with various concentrations of momelotinib for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of BMP6 or IL-6 to induce hepcidin expression. Maintain a non-stimulated control and a stimulated vehicle control.
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
For mRNA analysis: Lyse the cells, extract total RNA, and perform qRT-PCR for the hepcidin gene (HAMP) and a housekeeping gene for normalization.
-
For protein analysis: Collect the cell culture supernatant and measure secreted hepcidin protein levels using a commercially available ELISA kit.
Data Analysis:
-
Calculate the relative expression of HAMP mRNA or the concentration of hepcidin protein.
-
Determine the ability of momelotinib to reduce the BMP6/IL-6-induced hepcidin expression and calculate an IC50 value if applicable.
Conclusion
Momelotinib mesylate possesses a unique and clinically significant dual mechanism of action. By inhibiting the hyperactive JAK1/JAK2 pathway, it effectively addresses the proliferative and inflammatory drivers of myelofibrosis, leading to reductions in splenomegaly and symptom burden.[4][14] Concurrently, its novel inhibition of ACVR1 directly counteracts the anemia of inflammation by suppressing hepcidin and improving iron availability for erythropoiesis.[3][5] This dual activity positions momelotinib as a differentiated therapeutic agent capable of providing comprehensive disease management for myelofibrosis patients, particularly those with anemia.[1][3]
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. droracle.ai [droracle.ai]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. | Semantic Scholar [semanticscholar.org]
- 7. patientpower.info [patientpower.info]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ojjaarahcp.com [ojjaarahcp.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 13. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. us.gsk.com [us.gsk.com]
- 16. ascopubs.org [ascopubs.org]
- 17. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Momelotinib Mesylate on the JAK-STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of momelotinib mesylate, with a specific focus on its inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Momelotinib is a potent, orally bioavailable small molecule inhibitor of JAK1 and JAK2, which are key mediators in the pathogenesis of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF). A distinguishing feature of momelotinib is its additional inhibitory activity against activin A receptor type 1 (ACVR1), also known as ALK2, which contributes to its unique clinical profile in addressing anemia.[1][2][3]
Core Mechanism of Action: Dual Inhibition of JAK1/JAK2 and ACVR1
Myelofibrosis is characterized by the dysregulation of the JAK-STAT pathway, leading to excessive production of inflammatory cytokines, bone marrow fibrosis, enlarged spleen (splenomegaly), and constitutional symptoms.[2][4] Momelotinib directly targets the hyperactive JAK-STAT signaling by competitively inhibiting ATP binding to JAK1 and JAK2.[1][5] This inhibition prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5, thereby blocking their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and inflammation.[1][6]
Unlike other approved JAK inhibitors, momelotinib also inhibits ACVR1, a key regulator of iron homeostasis.[2][7] By inhibiting ACVR1, momelotinib reduces the production of hepcidin, a hormone that restricts iron availability for erythropoiesis.[8][9][10] This leads to improved iron mobilization and contributes to the amelioration of anemia, a common and debilitating complication of myelofibrosis.[8][11]
Quantitative Analysis of Momelotinib's Inhibitory Activity
The potency of momelotinib has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data on its inhibitory concentrations (IC50) and other relevant metrics.
Table 1: In Vitro Kinase Inhibition Profile of Momelotinib
| Target Kinase | IC50 (nM) | Notes |
| JAK1 | 11 | ATP-competitive inhibition.[1] |
| JAK2 | 18 | ATP-competitive inhibition.[1] |
| JAK2 V617F | 2.8 | Potent inhibition of the mutant form commonly found in MPNs.[12] |
| JAK3 | 155 | Approximately 10-fold selectivity for JAK1/2 over JAK3.[1] |
| TYK2 | 17 | [1] |
| ACVR1/ALK2 | 6.83 - 8.4 | Potent inhibition of the activin A receptor type 1.[12][13] |
Table 2: Cellular Activity of Momelotinib
| Cell Line/Assay | Target Pathway/Process | IC50 / EC50 (nM) | Notes |
| Ba/F3-JAK2V617F | Cell Proliferation | 1,500 | Inhibition of JAK2-dependent cell growth.[1] |
| HEL (human erythroleukemia) | Cell Proliferation | 1,500 | Inhibition of JAK2-dependent cell growth.[1] |
| Ba/F3-MPLW515L | Cell Proliferation | 200 | Inhibition of MPL-mutant driven proliferation.[1] |
| HEL cells | STAT5 Phosphorylation | 400 | Inhibition of downstream STAT signaling.[1] |
| Human PBMCs (IL-6 stimulated) | STAT3 Phosphorylation | 259 | Inhibition of JAK1/2-mediated STAT3 phosphorylation.[12] |
| Human PBMCs (TPO stimulated) | STAT5 Phosphorylation | 60 | Inhibition of JAK2-mediated STAT5 phosphorylation.[12] |
| HepG2 hepatoma cells | BMP6-stimulated hepcidin RNA | 652 | Demonstrates ACVR1 inhibitory activity.[12] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To illustrate the intricate mechanisms of momelotinib's action and the experimental approaches used to characterize it, the following diagrams are provided.
Caption: Momelotinib's Inhibition of the JAK-STAT Signaling Pathway
Caption: Momelotinib's Effect on the ACVR1-Hepcidin Axis
Caption: Typical Experimental Workflow for Evaluating JAK Inhibitors
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of momelotinib on the JAK-STAT pathway.
1. Western Blot Analysis for Phosphorylated JAK and STAT
-
Objective: To determine the effect of momelotinib on the phosphorylation status of JAK and STAT proteins in a cellular context.
-
Cell Culture and Treatment: Human erythroleukemia (HEL) cells, which harbor the JAK2 V617F mutation, are cultured in appropriate media. Cells are treated with varying concentrations of momelotinib or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3/5 (p-STAT3/5), and total STAT3/5. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition by momelotinib.[6]
2. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of momelotinib on the enzymatic activity of purified JAK kinases and calculate the IC50 value.
-
Reaction Components: The assay is typically performed in a 96- or 384-well plate and includes the purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK2 V617F), a specific peptide substrate, and ATP.
-
Momelotinib Incubation: A range of momelotinib concentrations is pre-incubated with the JAK enzyme to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay measuring the incorporation of 32P from [γ-32P]ATP into the substrate, or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Data Analysis: The kinase activity at each momelotinib concentration is expressed as a percentage of the activity in the vehicle control. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
3. Cell Proliferation Assay
-
Objective: To assess the effect of momelotinib on the proliferation of JAK-dependent cell lines.
-
Cell Seeding: Cells (e.g., Ba/F3-JAK2V617F or HEL) are seeded into 96-well plates at a predetermined density.
-
Treatment: The cells are treated with a serial dilution of momelotinib or a vehicle control.
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Measurement of Proliferation: Cell viability or proliferation is measured using a colorimetric or fluorometric assay. A common method is the MTS assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are normalized to the vehicle control to determine the percentage of proliferation inhibition. The IC50 value for cell proliferation is calculated from the dose-response curve.[1]
Conclusion
This compound is a potent dual inhibitor of JAK1/JAK2 and ACVR1. Its primary mechanism of action involves the direct inhibition of the JAK-STAT signaling pathway, which is central to the pathophysiology of myelofibrosis. This leads to a reduction in myeloproliferation and inflammatory cytokine production. Furthermore, its unique ability to inhibit ACVR1 and subsequently modulate hepcidin expression provides a distinct therapeutic advantage in managing anemia associated with the disease. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and leverage the therapeutic potential of momelotinib.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. droracle.ai [droracle.ai]
- 4. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 10. patientpower.info [patientpower.info]
- 11. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 12. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Discovery and Development of Momelotinib Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momelotinib mesylate (formerly CYT387) is a first-in-class small molecule inhibitor that represents a significant advancement in the treatment of myelofibrosis (MF), a debilitating myeloproliferative neoplasm. Unlike other approved Janus kinase (JAK) inhibitors, momelotinib possesses a unique dual mechanism of action, inhibiting not only JAK1 and JAK2 but also Activin A receptor type 1 (ACVR1), also known as ALK2. This dual activity allows momelotinib to address the multifaceted pathology of myelofibrosis by reducing splenomegaly and constitutional symptoms through JAK1/2 inhibition, while also ameliorating anemia by inhibiting ACVR1, a key regulator of iron metabolism. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.
Discovery and Preclinical Development
Momelotinib was discovered through research aimed at identifying novel inhibitors of the JAK-STAT pathway, a critical signaling cascade that is constitutively activated in myeloproliferative neoplasms.[1] The discovery of the JAK enzyme family was a pivotal moment that paved the way for the development of targeted therapies like momelotinib.[2]
In Vitro Kinase Inhibition
Initial in vitro studies demonstrated that momelotinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[3] Its inhibitory activity extends to the mutated JAK2V617F, which is prevalent in a significant portion of myelofibrosis patients.[3] The half-maximal inhibitory concentrations (IC50) for momelotinib against various kinases are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK1 | 11 |
| JAK2 | 18 |
| JAK3 | 155 |
| TYK2 | 17 |
| ACVR1 | 6.83 |
Data sourced from multiple in vitro kinase assays.[4][5]
Preclinical Models
The efficacy of momelotinib was evaluated in various preclinical models, which provided the foundational evidence for its clinical development.
In murine models of myeloproliferative neoplasms, momelotinib demonstrated the ability to normalize inflammatory cytokine levels and induce hematologic responses, supporting its potential to alleviate the systemic symptoms of myelofibrosis.
A key differentiator for momelotinib emerged from studies using a rat model of anemia of chronic disease. In this model, momelotinib treatment normalized hemoglobin and red blood cell counts.[6][7] This effect was attributed to the direct inhibition of ACVR1, leading to a reduction in hepcidin production and subsequent mobilization of sequestered iron for erythropoiesis.[6][7] This was a crucial finding that highlighted its unique potential to address myelofibrosis-associated anemia.[6]
Mechanism of Action
Momelotinib exerts its therapeutic effects through a novel dual-inhibitory mechanism targeting two distinct signaling pathways implicated in the pathogenesis of myelofibrosis.
Inhibition of the JAK/STAT Pathway
Myelofibrosis is characterized by the hyperactivation of the JAK/STAT pathway, which leads to excessive production of inflammatory cytokines, splenomegaly, and constitutional symptoms.[5] Momelotinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune function.[8] This inhibition of the JAK-STAT pathway is the primary mechanism responsible for the reduction in spleen size and alleviation of constitutional symptoms in patients with myelofibrosis.[4]
Inhibition of the ACVR1/Hepcidin Pathway
Anemia is a major clinical feature of myelofibrosis and is often exacerbated by other JAK inhibitors. Momelotinib addresses this through its unique inhibition of ACVR1, a key regulator of the iron-regulatory hormone hepcidin.[1] In myelofibrosis, inflammatory cytokines stimulate hepcidin production, leading to iron sequestration in macrophages and restricted availability for erythropoiesis.[4] By inhibiting ACVR1, momelotinib reduces hepcidin expression, thereby increasing iron availability and promoting red blood cell production.[1][5]
Clinical Development
The clinical development of momelotinib has been extensive, encompassing Phase 1, 2, and 3 trials to evaluate its safety and efficacy in patients with myelofibrosis.
Phase 1 and 2 Studies
Early-phase studies established the safety profile and preliminary efficacy of momelotinib. A Phase 1/2 study identified 200 mg twice daily as an optimal dose and demonstrated promising responses in terms of spleen size reduction and anemia improvement.[9] The most common adverse events reported were diarrhea, peripheral neuropathy, thrombocytopenia, and dizziness.[9]
Phase 3 Clinical Trials
Three pivotal Phase 3 trials—SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM—have been crucial in defining the clinical role of momelotinib.
The following table summarizes the key efficacy outcomes from the SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials.
| Trial | Patient Population | N | Primary Endpoint | Momelotinib Arm | Comparator Arm | p-value |
| SIMPLIFY-1 | JAKi-Naïve | 432 | ≥35% Spleen Volume Reduction at Week 24 | 26.5% | 29% (Ruxolitinib) | 0.011 (non-inferior) |
| ≥50% Reduction in Total Symptom Score | 28.4% | 42.2% (Ruxolitinib) | 0.98 (non-inferiority not met) | |||
| Transfusion Independence at Week 24 | 66.5% | 49.3% (Ruxolitinib) | ≤ 0.019 | |||
| SIMPLIFY-2 | Previously treated with Ruxolitinib | 156 | Spleen Response Rate at Week 24 | 6.7% | 5.8% (Best Available Therapy) | 0.90 |
| MOMENTUM | Symptomatic and Anemic, Post-JAKi | 195 | ≥50% Reduction in Total Symptom Score at Week 24 | 25% | 9% (Danazol) | 0.0095 |
| Transfusion Independence at Week 24 | 31% | 20% (Danazol) | < 0.05 (non-inferior) | |||
| ≥35% Spleen Volume Reduction at Week 24 | 23% | 3% (Danazol) | < 0.0001 |
Data compiled from published results of the SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials.[10][11][12]
Safety and Tolerability
Across the clinical trial program, momelotinib has demonstrated a manageable safety profile. An integrated analysis of the three Phase 3 trials, encompassing 725 patients, provides a comprehensive overview of its long-term safety.[13][14]
| Adverse Event (Any Grade) | Percentage of Patients |
| Diarrhea | 27% |
| Nausea | 19.4% |
| Thrombocytopenia | 25% |
| Anemia | 23% |
| Neutropenia | 7% |
| Peripheral Neuropathy | 14.8% |
Data from an integrated analysis of the MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2 trials.[13][14][15]
The most common non-hematologic treatment-emergent adverse events were primarily gastrointestinal and generally low-grade.[15] Hematologic adverse events were also observed, with thrombocytopenia being the most frequent reason for discontinuation, although the discontinuation rate was low (3.7%).[15]
Pharmacokinetics and Metabolism
Momelotinib is rapidly absorbed after oral administration.[3] It is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[16][17] A major circulating metabolite, M21, is also pharmacologically active, contributing significantly to the overall effect of the drug.[16] The majority of the drug and its metabolites are excreted in the feces.[16]
| Pharmacokinetic Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2 hours |
| Half-life (t1/2) | 4-8 hours |
| Protein Binding | 91% |
| Major Metabolizing Enzyme | CYP3A4 |
| Major Active Metabolite | M21 |
Data from pharmacokinetic studies in humans.[3][5]
Conclusion and Future Directions
This compound has emerged as a valuable therapeutic option for patients with myelofibrosis, particularly those with anemia. Its unique dual mechanism of action, targeting both the proliferative and inflammatory aspects of the disease through JAK1/2 inhibition and addressing anemia through ACVR1 inhibition, sets it apart from other available therapies. The robust clinical trial data have demonstrated its efficacy in reducing spleen size, improving constitutional symptoms, and, most notably, alleviating anemia and reducing transfusion dependence. The safety profile of momelotinib is well-characterized and manageable for the majority of patients.
Future research will likely focus on exploring the full potential of momelotinib in different patient subgroups and in combination with other novel agents. Further investigation into the long-term outcomes and potential for disease modification will continue to shape its role in the evolving treatment landscape of myelofibrosis.
Detailed Methodologies for Key Experiments
In Vitro Kinase Inhibition Assays
-
Objective: To determine the inhibitory potency of momelotinib against a panel of kinases.
-
General Protocol:
-
Kinase assays are typically performed in a 96- or 384-well plate format.
-
Each well contains the specific kinase, a substrate (often a peptide with a fluorescent or radioactive label), and ATP.
-
A range of concentrations of momelotinib is added to the wells.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
-
STAT3 Phosphorylation Assay in Whole Blood
-
Objective: To assess the pharmacodynamic effect of momelotinib on JAK/STAT signaling in a clinically relevant matrix.
-
General Protocol:
-
Whole blood samples are collected from patients at various time points before and after momelotinib administration.
-
The blood is stimulated with a cytokine, such as interleukin-6 (IL-6), to induce STAT3 phosphorylation.
-
The red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
The level of pSTAT3 in specific cell populations (e.g., monocytes, lymphocytes) is quantified by flow cytometry.
-
The inhibition of STAT3 phosphorylation is calculated relative to the pre-dose baseline.
-
Rat Model of Anemia of Chronic Disease
-
Objective: To evaluate the in vivo efficacy of momelotinib in a model of inflammation-induced anemia.
-
General Protocol:
-
Anemia of chronic disease is induced in rats, often by the administration of an inflammatory agent like peptidoglycan-polysaccharide (PG-PS).
-
The animals are then treated with momelotinib or a vehicle control, typically via oral gavage, for a specified duration.
-
Blood samples are collected at regular intervals to monitor hematological parameters, including hemoglobin, hematocrit, and red blood cell count.
-
Serum is collected to measure levels of hepcidin and iron.
-
At the end of the study, tissues such as the liver and spleen may be harvested for further analysis of gene expression and protein levels related to iron metabolism and inflammation.
-
Hepcidin Measurement
-
Objective: To quantify the levels of hepcidin in serum or plasma to assess the impact of momelotinib on iron regulation.
-
General Protocol:
-
Blood samples are collected from subjects, and serum or plasma is prepared.
-
Hepcidin levels are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a mass spectrometry-based method.
-
In an ELISA, a known amount of labeled hepcidin competes with the hepcidin in the sample for binding to a limited number of antibody sites. The amount of bound labeled hepcidin is inversely proportional to the concentration of hepcidin in the sample.
-
Mass spectrometry provides a more direct and highly sensitive quantification of hepcidin.
-
Standard curves are used to determine the concentration of hepcidin in the unknown samples.[6] Samples are often collected at specific times, such as in the morning before dosing and 6 hours post-dose, to account for diurnal variations.[18]
-
References
- 1. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 5. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Momelotinib in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1/2, open-label study evaluating twice-daily administration of momelotinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. gilead.com [gilead.com]
- 12. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 13. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validate User [ashpublications.org]
- 16. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
Momelotinib Mesylate: A Preclinical Technical Guide for Myelofibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preclinical evaluation of momelotinib mesylate, a potent inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1), for the treatment of myelofibrosis (MF). This document summarizes key quantitative data from pivotal preclinical studies, provides detailed experimental protocols for reproducing core findings, and visualizes the critical signaling pathways and experimental workflows.
Core Efficacy Data: In Vitro and In Vivo Studies
Momelotinib has demonstrated significant activity in both cellular and animal models of myelofibrosis, targeting the key drivers of the disease and its associated complications, particularly anemia. The following tables summarize the quantitative data from these preclinical investigations.
In Vitro Inhibitory Activity of Momelotinib
| Target/Cell Line | IC50 (nM) | Description |
| Kinase Activity | ||
| JAK1 | 11 | Potent inhibition of wild-type JAK1 kinase activity.[1][2][3] |
| JAK2 (Wild-Type) | 18 | Strong inhibition of wild-type JAK2 kinase activity.[1][2][3] |
| JAK2 (V617F mutant) | 2.8 | Highly potent inhibition of the constitutively active JAK2 mutant.[4] |
| JAK3 | 155 | Weaker inhibition of JAK3, suggesting selectivity.[1][2] |
| TYK2 | 17 | Potent inhibition of TYK2.[2] |
| ACVR1 (ALK2) | 6.83 - 8.4 | Potent inhibition of ACVR1, key to its effects on anemia.[4] |
| Cellular Activity | ||
| HEL (human erythroleukemia, JAK2V617F) | ~1500 | Inhibition of proliferation in a JAK2V617F-positive cell line.[1] |
| Ba/F3-JAK2V617F | ~1500 | Inhibition of proliferation in a murine pro-B cell line dependent on JAK2V617F.[1] |
| Ba/F3-MPLW515L | 200 | Inhibition of proliferation in a cell line with a constitutively active MPL receptor.[1] |
| STAT5 Phosphorylation (HEL cells) | 400 | Inhibition of downstream JAK2 signaling.[1] |
| Ba/F3-TEL-JAK2 | 800 | Inhibition of proliferation in a cell line with a TEL-JAK2 fusion protein.[4] |
In Vivo Efficacy in a Rat Model of Anemia of Chronic Disease
| Parameter | Effect of Momelotinib Treatment | Description |
| Hemoglobin | Normalized | Restored hemoglobin levels to that of healthy controls.[5][6] |
| Red Blood Cell Count | Normalized | Increased red blood cell numbers to normal levels.[5][6] |
| Serum Hepcidin | Significantly Decreased | Reduced levels of the key iron regulatory hormone.[5][6] |
| Serum Iron | Increased | Enhanced iron availability for erythropoiesis.[5] |
| Liver pSMAD1/5/8 | Decreased | Indicated inhibition of the ACVR1 signaling pathway in vivo.[5] |
Signaling Pathways and Mechanism of Action
Momelotinib exerts its therapeutic effects in myelofibrosis through the dual inhibition of the JAK/STAT and ACVR1/SMAD signaling pathways.
JAK/STAT Pathway Inhibition
Myelofibrosis is characterized by the hyperactivation of the JAK/STAT pathway, driven by mutations such as JAK2V617F.[5] This leads to uncontrolled cell proliferation and the production of inflammatory cytokines. Momelotinib directly inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins. This leads to a reduction in the transcription of genes involved in cell growth and inflammation, which in turn helps to reduce splenomegaly and constitutional symptoms.[5]
ACVR1/SMAD Pathway and Anemia Correction
A key differentiator of momelotinib is its ability to inhibit ACVR1 (also known as ALK2), a bone morphogenetic protein (BMP) type I receptor. In states of chronic inflammation, as seen in myelofibrosis, elevated levels of BMP6 stimulate ACVR1, leading to the phosphorylation of SMAD proteins. This signaling cascade increases the transcription of hepcidin, the master regulator of iron homeostasis. High hepcidin levels lead to iron sequestration, restricting its availability for erythropoiesis and causing anemia.[5][6] By inhibiting ACVR1, momelotinib reduces SMAD phosphorylation, leading to decreased hepcidin production, increased iron availability, and ultimately, the amelioration of anemia.[5][6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key preclinical experiments to facilitate their replication and further investigation.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of momelotinib against target kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2, and ACVR1 enzymes.
-
Appropriate peptide substrates for each kinase.
-
Adenosine triphosphate (ATP), [γ-33P]ATP.
-
This compound dissolved in dimethyl sulfoxide (DMSO).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Filter plates and scintillation counter.
Procedure:
-
Prepare serial dilutions of momelotinib in DMSO, followed by dilution in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the kinase, the peptide substrate, and the momelotinib dilution or vehicle control (DMSO in assay buffer).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each momelotinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of momelotinib on the proliferation of JAK2-dependent cell lines.
Materials:
-
HEL 92.1.7 (ATCC® TIB-180™) or Ba/F3 cells engineered to express JAK2V617F.
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). For Ba/F3 cells, the medium may require IL-3 for parental line maintenance but not for the JAK2V617F-expressing line.
-
This compound dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of momelotinib in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the momelotinib dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation
Objective: To determine the effect of momelotinib on the phosphorylation of STAT3 in a cellular context.
Materials:
-
HEL 92.1.7 cells.
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed HEL cells and allow them to grow to 70-80% confluency.
-
Treat the cells with varying concentrations of momelotinib or vehicle control for a specified duration (e.g., 2-4 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total STAT3 as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Rat Model of Anemia of Chronic Disease
Objective: To evaluate the in vivo efficacy of momelotinib in a preclinical model of inflammation-induced anemia.
Materials:
-
Female Lewis rats.
-
Peptidoglycan-polysaccharide (PG-PS) from Streptococcus pyogenes.
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).
-
Complete blood count (CBC) analyzer.
-
ELISA kits for serum hepcidin and iron.
-
Reagents and equipment for Western blotting and qPCR for liver tissue analysis.
Procedure:
-
Induce anemia by a single intraperitoneal injection of PG-PS (e.g., 15 µg/g body weight).
-
Monitor the development of anemia over two weeks by performing CBCs.
-
Once anemia is established, randomize the rats into vehicle control and momelotinib treatment groups.
-
Administer momelotinib or vehicle daily by oral gavage at the desired dose (e.g., 25 mg/kg) for a period of 21 days.
-
Perform regular blood draws to monitor hematological parameters (hemoglobin, red blood cell count).
-
At the end of the treatment period, collect terminal blood samples for serum analysis (hepcidin, iron).
-
Harvest liver tissue for the analysis of hepcidin (HAMP) mRNA expression by qPCR and pSMAD levels by Western blotting.
-
Compare the outcomes between the momelotinib-treated and vehicle control groups to assess efficacy.
References
- 1. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 4. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of CYT387, a JAK1 and JAK2 inhibitor, in myelofibrosis [ouci.dntb.gov.ua]
- 6. hematologyandoncology.net [hematologyandoncology.net]
The Dual-Action Mechanism of Momelotinib Mesylate in Hepcidin Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momelotinib mesylate, a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), represents a significant advancement in the treatment of myelofibrosis (MF), particularly in patients with anemia. A key differentiator of momelotinib is its unique ability to modulate hepcidin, the master regulator of iron homeostasis. This technical guide provides a comprehensive overview of the core mechanism of momelotinib's effect on hepcidin regulation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction: The Challenge of Anemia in Myelofibrosis and the Role of Hepcidin
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. A significant majority of MF patients develop anemia, which is often exacerbated by treatment with traditional JAK inhibitors. This anemia is largely driven by chronic inflammation, which leads to elevated levels of the peptide hormone hepcidin.
Hepcidin reduces serum iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation. This sequesters iron in macrophages and hepatocytes and reduces dietary iron absorption, ultimately restricting the iron available for erythropoiesis and causing anemia of inflammation.
The Dual Inhibitory Mechanism of Momelotinib
Momelotinib addresses the multifactorial nature of hepcidin dysregulation in myelofibrosis through its unique dual-inhibitory action on two key signaling pathways: the JAK-STAT pathway and the ACVR1/SMAD pathway.[1]
Inhibition of the IL-6/JAK/STAT3 Pathway
Inflammatory cytokines, particularly Interleukin-6 (IL-6), are elevated in MF patients and are potent inducers of hepcidin expression. IL-6 binds to its receptor, leading to the activation of JAKs and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus and binds to the promoter of the hepcidin gene (HAMP), upregulating its transcription.
Momelotinib, by inhibiting JAK1 and JAK2, directly blocks this inflammatory signaling cascade, thereby reducing STAT3-mediated hepcidin production.[1]
Inhibition of the BMP6/ACVR1/SMAD Pathway
The bone morphogenetic protein 6 (BMP6) signaling pathway is a critical regulator of basal hepcidin expression. BMP6 binds to a receptor complex, including the type I receptor ACVR1 (also known as ALK2), leading to the phosphorylation of SMAD1/5/8. This phosphorylated SMAD complex then associates with SMAD4 and translocates to the nucleus to induce HAMP gene expression.
Momelotinib is a potent inhibitor of ACVR1, directly targeting this pathway and leading to a significant reduction in hepcidin production.[2] This mechanism is distinct from other JAK inhibitors, such as ruxolitinib, and is a key contributor to momelotinib's anemia benefit.[2][3]
Signaling Pathway Visualizations
Caption: Momelotinib's inhibition of the JAK-STAT signaling pathway.
Caption: Momelotinib's inhibition of the ACVR1/SMAD signaling pathway.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of momelotinib in reducing hepcidin and improving anemia-related endpoints has been demonstrated in both preclinical models and clinical trials.
Preclinical Data
| Parameter | Value | Cell Line/Model | Reference |
| ACVR1/ALK2 IC50 | 8.4 nM | Biochemical Assay | [3] |
| JAK1 IC50 | 26.9 nM | Biochemical Assay | [4] |
| JAK2 IC50 | 1.4 nM | Biochemical Assay | [4] |
Clinical Trial Data
Phase 2 Translational Biology Study (NCT02515630) [4]
| Parameter | Patient Subgroup | Baseline (Median) | Week 24 (Median) |
| Serum Hepcidin | Transfusion-Independent Responders (n=14) | 23 nM | ~9 nM |
| Serum Iron | Transfusion-Independent Responders (n=14) | - | Increased by 61 µg/dL at 2 weeks |
MOMENTUM Phase 3 Trial (NCT04173494) [5][6][7]
| Endpoint (at Week 24) | Momelotinib (n=130) | Danazol (n=65) | p-value |
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 25% | 9% | 0.0095 |
| Transfusion Independence Rate | 31% | 20% | 0.0064 (one-sided) |
| Splenic Response Rate (≥35% reduction) | 23% | 3% | 0.0006 |
Experimental Protocols
Measurement of Serum Hepcidin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of serum hepcidin, a method commonly employed in clinical trials of momelotinib.
References
- 1. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Evaluation of a commercial liquid-chromatography high-resolution mass-spectrometry method for the determination of hepcidin-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. Momelotinib versus danazol in symptomatic patients with anaemia and myelofibrosis (MOMENTUM): results from an international, double-blind, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Momelotinib Mesylate: A Technical Guide on its ATP-Competitive Inhibitor Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momelotinib is a potent, orally bioavailable, ATP-competitive inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2][3] Its dual inhibitory action on the JAK-STAT and ACVR1 signaling pathways provides a unique therapeutic approach for myelofibrosis, addressing not only splenomegaly and constitutional symptoms but also the anemia often associated with the disease.[2][3] This technical guide provides an in-depth overview of the core ATP-competitive inhibitor properties of momelotinib mesylate, including its kinase inhibitory profile, the experimental protocols used for its characterization, and a visualization of its mechanism of action.
Introduction to Momelotinib's Mechanism of Action
Momelotinib functions as a small molecule inhibitor that competes with adenosine triphosphate (ATP) for binding to the catalytic domain of specific kinases.[1][4][5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating signal transduction pathways critical in the pathogenesis of myeloproliferative neoplasms (MPNs) like myelofibrosis.[4][6] The primary targets of momelotinib are JAK1 and JAK2, key components of the JAK-STAT signaling pathway that regulates hematopoiesis and immune function.[4][7] Dysregulation of this pathway is a hallmark of MPNs.[6][8]
Uniquely among JAK inhibitors, momelotinib also potently inhibits ACVR1 (also known as ALK2), a member of the transforming growth factor-β (TGF-β) superfamily.[2][9] Inhibition of ACVR1 leads to a reduction in the production of hepcidin, the central regulator of iron homeostasis.[9][10] This, in turn, increases iron availability for erythropoiesis, offering a mechanistic explanation for the observed clinical improvement in anemia in myelofibrosis patients treated with momelotinib.[2][10]
Quantitative Inhibitory Profile
The inhibitory potency of momelotinib has been quantified against a panel of kinases, demonstrating high affinity for its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK1 | 11 | [1][11] |
| JAK2 | 18 | [1][11] |
| JAK2 (V617F mutant) | - | [4][8] |
| JAK3 | 155 | [1] |
| TYK2 | 17 | [1] |
| ACVR1/ALK2 | 8.4 - 10 | [9][12][13] |
| CDK2/cyclin A | <100 | [14] |
| JNK1 | <100 | [14] |
| ROCK2 | <100 | [14] |
| TBK1 | <100 | [14] |
| PKD3 | <100 | [14] |
| PRKD1 | <100 | [14] |
Note: The IC50 for JAK2V617F is not explicitly quantified in the provided search results, but momelotinib is stated to be an inhibitor of this mutant form.
Experimental Protocols
The characterization of momelotinib's inhibitory activity involves a range of in vitro assays. Below are the generalized methodologies for key experiments.
Biochemical Kinase Inhibition Assays
These assays are designed to measure the direct inhibitory effect of momelotinib on the enzymatic activity of purified kinases.
Objective: To determine the IC50 value of momelotinib for specific kinases.
General Protocol:
-
Kinase and Substrate Preparation: Purified recombinant kinase (e.g., JAK1, JAK2, ACVR1) and a corresponding specific peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: Momelotinib is serially diluted to create a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of a fixed concentration of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based method.[9][12]
-
Data Analysis: The percentage of kinase inhibition is calculated for each momelotinib concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation and Signaling Assays
These assays assess the effect of momelotinib on cellular processes that are dependent on the targeted kinases.
Objective: To determine the functional consequences of kinase inhibition in a cellular context.
General Protocol:
-
Cell Culture: Relevant cell lines are cultured under standard conditions. Examples include:
-
Compound Treatment: Cells are treated with varying concentrations of momelotinib for a defined period.
-
Endpoint Measurement:
-
Proliferation/Viability: Cell proliferation is measured using assays such as MTT or by direct cell counting. The IC50 for growth inhibition is then calculated.[1][11]
-
Signal Transduction: To assess the inhibition of downstream signaling, protein lysates are collected and analyzed by Western blotting for the phosphorylation status of key signaling molecules like STAT3 and STAT5.[1][15]
-
Gene Expression: For hepcidin regulation studies, RNA is extracted from treated cells (e.g., HepG2), and the expression of the hepcidin gene (HAMP) is quantified using quantitative real-time PCR (qRT-PCR).[16]
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathways and Momelotinib's Dual Inhibition
Caption: Dual inhibition of JAK-STAT and ACVR1 pathways by momelotinib.
Workflow of an In Vitro Kinase Inhibition Assay
Caption: Generalized workflow for an in vitro kinase inhibition assay.
ATP-Competitive Inhibition Mechanism
Caption: Momelotinib's ATP-competitive inhibition mechanism.
Conclusion
This compound is a potent ATP-competitive inhibitor of JAK1, JAK2, and uniquely, ACVR1. Its well-characterized inhibitory profile, elucidated through rigorous in vitro and cell-based assays, underscores its dual mechanism of action. This dual activity not only targets the primary drivers of myelofibrosis symptoms and splenomegaly but also addresses the underlying mechanism of anemia in this patient population. This technical overview provides a foundational understanding of momelotinib's core properties for professionals engaged in kinase inhibitor research and drug development.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. ojjaarahcp.com [ojjaarahcp.com]
- 8. Momelotinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. us.gsk.com [us.gsk.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the Safety, Efficacy, and Therapeutic Potential of Momelotinib in the Treatment of Intermediate/High-Risk Myelofibrosis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Momelotinib Mesylate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of momelotinib mesylate, a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). The synthesis involves a multi-step process culminating in the formation of the momelotinib free base, followed by its conversion to the mesylate salt. This protocol outlines two distinct and efficient synthetic routes for the free base, offering flexibility in starting materials and reaction conditions. Furthermore, a clear procedure for the final salt formation is provided. Quantitative data from the described synthetic routes is summarized for easy comparison, and key experimental workflows are visually represented.
Introduction
Momelotinib is a small molecule inhibitor of JAK1 and JAK2, enzymes that play a crucial role in the signaling pathways of cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms. Momelotinib has been developed for the treatment of myelofibrosis, a serious bone marrow disorder. The mesylate salt of momelotinib is a common form used in pharmaceutical formulations. This application note provides detailed synthetic protocols to facilitate the research and development of this compound.
Signaling Pathway of JAK Inhibition
Momelotinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. The diagram below illustrates the simplified mechanism of action.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of momelotinib.
Synthesis of Momelotinib Free Base
Two primary routes for the synthesis of momelotinib free base are described below.
Route 1: Convergent Synthesis via Guanidine Intermediate
This five-step route demonstrates a convergent approach with an overall yield of approximately 43.2% and a purity of 99.1% as determined by HPLC.[1][2]
Experimental Workflow for Route 1
Caption: Workflow for the convergent synthesis of momelotinib free base (Route 1).
Quantitative Data for Route 1
| Step | Product | Starting Materials | Key Reagents | Yield (%) | Purity (HPLC) | Reference |
| 1 | 1-(4-Morpholinophenyl)guanidine | 4-Morpholinoaniline, Cyanamide | Ethanol | 78 | - | [1] |
| 2 | Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate | Methyl 4-acetylbenzoate | DMF-DMA | - | - | [1] |
| 3 | Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate | Intermediates from Steps 1 & 2 | Acetonitrile | 81 | - | [1] |
| 4 | 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid | Intermediate from Step 3 | NaOH, Methanol, HCl | 96 | - | [1] |
| 5 | Momelotinib Free Base | Intermediate from Step 4, Aminoacetonitrile hydrochloride | HOBt, EDCI.HCl, Et3N, DMF | 87 | 99.1% | [1] |
| Overall | Momelotinib Free Base | ~43.2 | 99.1% | [1][2] |
Detailed Protocol for Route 1
-
Step 1: Synthesis of 1-(4-Morpholinophenyl)guanidine: 4-Morpholinoaniline is reacted with 2-3 equivalents of cyanamide in ethanol to yield 1-(4-morpholinophenyl)guanidine.[1]
-
Step 2: Synthesis of Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate: Methyl 4-acetylbenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Step 3: Synthesis of Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate: A suspension of 1-(4-morpholinophenyl)guanidine (0.30 mol) and methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate (0.30 mol) in acetonitrile (1 L) is heated to reflux for 10 hours. The resulting solid is collected by filtration.[1]
-
Step 4: Synthesis of 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid: The methyl ester from the previous step is hydrolyzed using sodium hydroxide in methanol, followed by acidification with concentrated HCl.[1]
-
Step 5: Synthesis of Momelotinib Free Base: To a mixture of 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid (5.0 mmol) in DMF (20 mL), triethylamine (30 mmol), aminoacetonitrile hydrochloride (10 mmol), N-hydroxybenzotriazole (HOBt, 6.0 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 6.0 mmol) are added. The mixture is stirred overnight at room temperature. The product is isolated and purified by column chromatography.[3]
Route 2: Three-Step Synthesis
This alternative route offers a higher overall yield of approximately 70% with a purity of 99.5%.[4]
Experimental Workflow for Route 2
Caption: Workflow for the three-step synthesis of momelotinib free base (Route 2).
Quantitative Data for Route 2
| Step | Product | Starting Materials | Key Reagents | Overall Yield (%) | Purity (HPLC) | Reference |
| 1-3 | Momelotinib Free Base | Ethyl 4-acetylbenzoate, 4-Morpholinoaniline, 2-Aminoacetonitrile | DMF-DMA, Urea, PyBOP, DBU, Potassium tert-butoxide | 70 | 99.5% | [4] |
Detailed Protocol for Route 2
-
Step 1: Synthesis of Ethyl 4-(2-oxo-1,2-dihydropyrimidin-4-yl)benzoate: This step involves the cyclization of ethyl 4-acetylbenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and urea.[4]
-
Step 2: Synthesis of Ethyl 4-[2-[(4-morpholinophenyl)amino]pyrimidin-4-yl]benzoate: The product from Step 1 is subjected to amination with 4-morpholinoaniline in the presence of (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Step 3: Synthesis of Momelotinib Free Base: The ethyl ester from Step 2 undergoes amidation with 2-aminoacetonitrile in the presence of potassium tert-butoxide and air to yield the final product.[4]
Synthesis of this compound
General Protocol for Mesylate Salt Formation
-
Dissolution: Dissolve momelotinib free base in a suitable organic solvent. Given the low solubility of the free base in common solvents, a mixture of solvents or heating may be required to achieve dissolution.[1]
-
Acid Addition: To the solution of momelotinib free base, add one equivalent of methanesulfonic acid, either neat or dissolved in a small amount of the reaction solvent. The addition should be done dropwise, and the temperature may be controlled with an ice bath if the reaction is exothermic.
-
Precipitation/Crystallization: The this compound salt is expected to precipitate from the solution upon formation. The process can be aided by cooling the reaction mixture or by the addition of an anti-solvent.
-
Isolation: The precipitated solid is collected by filtration.
-
Washing and Drying: The collected solid should be washed with a small amount of the reaction solvent or an appropriate anti-solvent to remove any unreacted starting materials or impurities. The final product is then dried under vacuum.
Conclusion
This application note provides comprehensive and detailed protocols for the synthesis of this compound, catering to the needs of researchers and professionals in drug development. By presenting two distinct and efficient routes for the synthesis of the momelotinib free base, along with a standard procedure for its conversion to the mesylate salt, this document serves as a valuable resource for the synthesis of this important JAK inhibitor. The inclusion of quantitative data and visual workflows aims to enhance the practical application of these protocols in a laboratory setting.
References
Momelotinib Mesylate in Cell Culture: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1), presents a unique dual-action mechanism.[1][2][3] By targeting the JAK-STAT pathway, momelotinib addresses the hyperinflammatory state characteristic of myeloproliferative neoplasms (MPNs).[1][2][3] Concurrently, its inhibition of ACVR1 (also known as ALK2) leads to a reduction in hepcidin levels, offering a potential solution to the anemia often associated with these disorders.[4][5][6] These application notes provide a comprehensive guide for the in vitro investigation of momelotinib mesylate, offering detailed protocols for assessing its biological effects on cancer cell lines.
Mechanism of Action
Momelotinib is an ATP-competitive small molecule inhibitor that targets key signaling pathways implicated in myelofibrosis and other cancers.[1][7]
-
JAK1/JAK2 Inhibition : Myelofibrosis is frequently driven by the hyperactivation of the JAK-STAT signaling pathway.[3] Momelotinib effectively inhibits JAK1 and JAK2, thereby reducing the phosphorylation of downstream STAT proteins.[2][8] This action leads to the suppression of pro-inflammatory cytokine production and a reduction in myeloproliferation.[1][9]
-
ACVR1 Inhibition and Hepcidin Regulation : A distinguishing feature of momelotinib is its ability to inhibit ACVR1, a key regulator of iron homeostasis.[4][5][6] Elevated levels of the inflammatory cytokine IL-6 in myelofibrosis stimulate hepcidin production via the JAK-STAT pathway. Additionally, the BMP6/ACVR1/SMAD pathway also contributes to hepcidin expression.[4][5][6] By inhibiting both of these pathways, momelotinib effectively reduces hepcidin levels.[4][5][6] Lower hepcidin allows for increased iron availability for erythropoiesis, thus addressing anemia.[4][5][6]
Below is a diagram illustrating the dual mechanism of action of momelotinib.
Data Presentation
The following tables summarize the in vitro inhibitory activity of momelotinib across various cell lines and kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Momelotinib
| Target Kinase | IC50 (nM) |
| JAK1 | 11 |
| JAK2 | 18 |
| JAK3 | 155 |
| TYK2 | 17 |
| ACVR1 | 6.83 |
Data sourced from multiple studies.[1][2][7]
Table 2: In Vitro Cell-Based Inhibitory Activity of Momelotinib
| Cell Line | Relevant Mutation(s) | Assay Type | IC50 (nM) |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | Proliferation | 800 |
| HEL 92.1.7 | JAK2 V617F | Proliferation | 1800 |
| Ba/F3-JAK2V617F | JAK2 V617F | Proliferation | 1500 |
| Ba/F3-MPLW515L | MPL W515L | Proliferation | 200 |
| K562 | BCR-ABL1 | Proliferation | 58000 |
| HEL | JAK2 V617F | STAT-5 Phosphorylation | 400 |
| HepG2 | N/A | Hepcidin Production | 650 |
Data compiled from various sources.[1][2][5][9]
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize the effects of momelotinib.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of momelotinib on the proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HEL 92.1.7, Ba/F3-JAK2V617F)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.[10]
-
-
Momelotinib Treatment:
-
Prepare a serial dilution of momelotinib in complete medium. A typical concentration range to start with is 0.01 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of momelotinib solution or vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan is completely dissolved.
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the momelotinib concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Phospho-STAT3 Analysis
This protocol details the procedure for assessing the inhibitory effect of momelotinib on the phosphorylation of STAT3 in a relevant cell line.
Materials:
-
Target cell line (e.g., HEL 92.1.7)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of momelotinib for a specified time (e.g., 2-24 hours). Include an untreated or vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[11][12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.[12]
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by momelotinib.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of momelotinib for a desired period (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[15]
-
Wash the cells once with 1X Binding Buffer.[15]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Hepcidin Expression Assay in HepG2 Cells
This protocol describes how to assess the effect of momelotinib on hepcidin (HAMP) mRNA expression in the hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
This compound
-
BMP6 (optional, for stimulation)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HAMP and a housekeeping gene (e.g., ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
After treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, primers for HAMP and the housekeeping gene, and the qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HAMP and the housekeeping gene in each sample.
-
Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Conclusion
These application notes and protocols provide a robust framework for the preclinical in vitro evaluation of this compound. By employing these standardized methods, researchers can effectively characterize the compound's inhibitory effects on cell proliferation, its impact on key signaling pathways, and its ability to induce apoptosis and modulate hepcidin expression. The provided quantitative data and experimental workflows will aid in the design and interpretation of studies aimed at further elucidating the therapeutic potential of momelotinib.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Evaluating the Safety, Efficacy, and Therapeutic Potential of Momelotinib in the Treatment of Intermediate/High-Risk Myelofibrosis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining Momelotinib Mesylate IC50 Values in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for determining the half-maximal inhibitory concentration (IC50) of momelotinib mesylate in various cancer cell lines. Momelotinib is a potent, ATP-competitive inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), key components of the JAK/STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and other cancers.[1][2][3][4] The protocols outlined herein describe the use of the CellTiter-Glo® Luminescent Cell Viability Assay to generate dose-response curves and calculate IC50 values, a critical step in assessing the cytotoxic or cytostatic potential of this compound.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, which are vital for hematopoiesis and immune function.[1] In many cancers, this pathway becomes hyperactive, leading to uncontrolled cell proliferation and survival. Momelotinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] This action prevents the translocation of STAT proteins to the nucleus, ultimately downregulating the expression of target genes involved in cell growth and survival.[1] In addition to its primary targets, momelotinib also inhibits the Activin A receptor type 1 (ACVR1), which is particularly relevant in the context of myelofibrosis-related anemia.[5][6][7]
Caption: Momelotinib inhibits the JAK/STAT signaling pathway.
This compound IC50 Data
The inhibitory activity of momelotinib has been quantified in both cell-free enzymatic assays and cell-based proliferation assays. The following table summarizes known IC50 values.
| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |
| JAK1 | Cell-free | 11 nM | [2][3][4][8] |
| JAK2 | Cell-free | 18 nM | [2][3][4][8] |
| JAK3 | Cell-free | 155 nM | [2][3][4] |
| Ba/F3-wt (IL-3) | Cell Proliferation | 1400 nM | [2][4][8] |
| Ba/F3-MPLW515L | Cell Proliferation | 200 nM | [2][4][8] |
| CHRF-288-11 | Cell Proliferation | 1 nM | [2][4][8] |
| Ba/F3-TEL-JAK2 | Cell Proliferation | 700 nM | [2][4][8] |
| Erythroid Colonies (PV) | Colony Growth | 2 µM - 4 µM | [4][8] |
Experimental Protocol: IC50 Determination using CellTiter-Glo®
This protocol details the steps for determining the IC50 value of this compound using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[9]
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI, DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
CellTiter-Glo® 2.0 or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, opaque-walled 96-well or 384-well plates (compatible with a luminometer)
-
Luminometer plate reader
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Caption: Workflow for IC50 determination using a cell viability assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase. Ensure high viability (>95%).
-
Cell Counting: Count the cells and resuspend them in fresh, complete medium to the desired seeding density. The optimal cell number should be determined empirically for each cell line but typically ranges from 1,000 to 20,000 cells per well for a 96-well plate.
-
Seeding: Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "cells + vehicle" controls and "medium only" background controls.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach (for adherent lines) and recover.
Day 2: Drug Treatment
-
Drug Stock Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the momelotinib stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A common approach is a 10-point, 3-fold serial dilution. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.
-
Cell Treatment: Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells). Add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells.
-
Incubation: Return the plate to the incubator and incubate for a predetermined period, typically 48 to 72 hours.[10][11]
Day 4: Assay and Data Acquisition
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][13]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Measurement: Record the luminescence of each well using a plate-reading luminometer.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average luminescence value from the "medium only" wells from all other experimental wells.
-
Normalization: Normalize the data by setting the average value of the vehicle-treated wells to 100% viability. Calculate the percentage of viability for each drug concentration relative to the vehicle control.
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the drug concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to fit the curve. The IC50 is the concentration of momelotinib that results in a 50% reduction in cell viability. This analysis is typically performed using software such as GraphPad Prism.[14]
Conclusion
This application note provides the necessary background, data, and a detailed protocol for determining the IC50 of this compound in cancer cell lines. Accurate and reproducible IC50 determination is fundamental for preclinical drug evaluation, enabling researchers to compare the potency of the compound across different cellular contexts and to inform further mechanistic studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols for Momelotinib Mesylate-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Momelotinib, also known as CYT387, is a potent, orally bioavailable small-molecule inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[1] Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of various hematological malignancies and solid tumors, promoting cell proliferation and survival. Momelotinib is also a first-in-class inhibitor of Activin A receptor, type I (ACVR1), a key regulator of iron homeostasis, which contributes to its clinical benefits in treating anemia in myelofibrosis.[2][3] Beyond its effects on myeloproliferation and anemia, momelotinib has demonstrated the ability to induce apoptosis in various tumor cells, making it a subject of interest for cancer therapy research.[1][4]
Mechanism of Action in Apoptosis Induction
Momelotinib induces apoptosis in tumor cells primarily through the inhibition of the JAK/STAT signaling pathway. In many cancer cells, particularly those of hematopoietic origin like multiple myeloma, the JAK/STAT pathway is constitutively active, often due to mutations in JAK2 or upstream cytokine signaling. This aberrant activation leads to the transcription of anti-apoptotic genes, promoting cell survival.
Momelotinib, by competitively binding to the ATP-binding site of JAK1 and JAK2, blocks their kinase activity. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][4] The lack of activated STATs leads to the downregulation of their target genes, which include key regulators of apoptosis such as Bcl-2 family members. The subsequent imbalance between pro-apoptotic and anti-apoptotic proteins triggers the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.
Furthermore, studies have shown that momelotinib can also suppress other pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are often co-activated in cancer cells and contribute to their resistance to apoptosis.[1] By inhibiting these interconnected pathways, momelotinib can effectively shut down multiple survival signals, leading to a more robust apoptotic response.
Data Presentation
The following tables summarize the in vitro efficacy of momelotinib mesylate in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of Momelotinib for Cell Proliferation Inhibition
| Cell Line | Cancer Type | JAK/STAT Status | IC50 (µM) | Reference |
| HEL | Erythroleukemia | JAK2 V617F | ~1.5 | [1] |
| Ba/F3-JAK2V617F | Pro-B cell line | JAK2 V617F | 0.5 - 1.5 | [4] |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | Constitutively active STAT3 | Not specified | [1] |
| Canine DLBCL | Diffuse Large B-cell Lymphoma | Not specified | ~1.5 | [5] |
Note: IC50 values represent the concentration of momelotinib required to inhibit cell proliferation by 50% and are indicative of its anti-proliferative activity, which is often linked to the induction of apoptosis.
Table 2: Apoptotic Effects of Momelotinib in Tumor Cells
| Cell Line/Cell Type | Cancer Type | Assay | Key Findings | Reference |
| Human Myeloma Cell Lines (3/3 tested) | Multiple Myeloma | Cell Cycle Analysis, Apoptosis Assays | Induced G2/M cell cycle arrest and apoptosis. | [1] |
| Primary Patient Multiple Myeloma Cells (n=6) | Multiple Myeloma | Apoptosis Assays | Induced apoptosis as a single agent. | [1] |
| Canine DLBCL cells | Diffuse Large B-cell Lymphoma | Apoptosis Assays | Increased early apoptosis in a dose-dependent manner. | [5] |
Note: Specific quantitative data on the percentage of apoptotic cells were not available in the reviewed literature. The findings are based on qualitative descriptions of apoptosis induction.
Experimental Protocols
The following are detailed protocols for key experiments to assess momelotinib-induced apoptosis.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with momelotinib.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with varying concentrations of momelotinib (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for proper compensation and gating.
-
Analyze the dot plots to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Caspase-Glo® 3/7 Assay
Objective: To measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of momelotinib and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence intensity is directly proportional to the amount of caspase activity.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins, such as PARP and Bcl-2 family members.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with momelotinib as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Mandatory Visualization
Caption: Momelotinib-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing momelotinib-induced apoptosis.
References
- 1. The novel JAK inhibitor CYT387 suppresses multiple signalling pathways, prevents proliferation and induces apoptosis in phenotypically diverse myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel JAK inhibitor CYT387 suppresses multiple signalling pathways, prevents proliferation and induces apoptosis in… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Endogenous transmembrane protein UT2 inhibits pSTAT3 and suppresses hematological malignancy [jci.org]
- 5. Biological Hallmarks and Emerging Strategies to Target STAT3 Signaling in Multiple Myeloma [mdpi.com]
Application Notes and Protocols for Momelotinib Mesylate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2] Its dual inhibitory action on the JAK-STAT pathway and the ACVR1/hepcidin axis makes it a compound of significant interest, particularly in the study of myelofibrosis, where it has shown potential to address not only splenomegaly and constitutional symptoms but also anemia.[1][2] This document provides detailed application notes and protocols for the administration of momelotinib mesylate in various animal models, based on published preclinical studies.
Mechanism of Action
Momelotinib exerts its therapeutic effects through two primary mechanisms:
-
JAK1/JAK2 Inhibition: By inhibiting JAK1 and JAK2, momelotinib modulates the signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune function. Dysregulated JAK-STAT signaling is a hallmark of myeloproliferative neoplasms (MPNs).[2][3]
-
ACVR1 (ALK2) Inhibition: Momelotinib's inhibition of ACVR1, a key regulator of iron homeostasis, leads to a reduction in hepcidin production.[4][5] Lowered hepcidin levels result in increased iron availability for erythropoiesis, thereby ameliorating anemia.[4][5]
Data Presentation
Table 1: this compound Dosing and Administration in Rodent Models
| Animal Model | Species/Strain | Dose | Administration Route | Frequency | Vehicle/Formulation | Key Findings | Reference |
| Myeloproliferative Neoplasm (MPN) | Mouse (BALB/c) | 50 mg/kg | Oral gavage | Twice daily (BID) | N-methyl-2-pyrrolidinone (NMP) and 0.14 M Captisol | Normalized white blood cell counts, hematocrit, and spleen size. Restored physiologic levels of inflammatory cytokines. | [3][6] |
| Anemia of Chronic Disease (ACD) | Rat | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Normalized hemoglobin and red blood cell numbers. | [4][5] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | 50 mg/kg | Not specified | Once daily (QD) | Not specified | Decreased clinical arthritis score and paw thickness. | [7] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | 30 mg/kg | Not specified | Twice daily (BID) | Not specified | Decreased clinical arthritis score and paw thickness. | [7] |
| Streptococcus Peptidoglycan-Polysaccharide (PG-PS) Induced Rheumatoid Arthritis | Rat | Not specified | Not specified | Not specified | Not specified | Reduced limb joint swelling and cartilage damage. | [7] |
Table 2: Non-Clinical Toxicology of Momelotinib
| Study Type | Species | Dose Levels | Duration | Key Findings | Reference |
| Carcinogenicity | rasH2 Transgenic Mouse | Up to 100 mg/kg/day | 26 weeks | No evidence of tumorigenicity. | [8] |
| Carcinogenicity | Sprague-Dawley Rat | Up to 15 mg/kg/day | 2 years | Benign Leydig cell tumors observed at 15 mg/kg/day. | [8] |
Experimental Protocols
Protocol 1: Administration of Momelotinib in a Murine Model of Myeloproliferative Neoplasm (MPN)
Based on the study by Tyner et al., 2010. [3][6]
1. Objective: To evaluate the efficacy of momelotinib in a JAK2V617F-driven murine model of MPN.
2. Materials:
- This compound
- Vehicle:
- N-methyl-2-pyrrolidinone (NMP)
- 0.14 M Captisol
- Mice (e.g., BALB/c) transplanted with bone marrow transduced with a JAK2V617F retrovirus.
- Oral gavage needles
3. Formulation Preparation:
- Dissolve this compound in NMP.
- Further dilute the momelotinib/NMP mixture with 0.14 M Captisol to the final desired concentration for dosing.
4. Dosing and Administration:
- Administer momelotinib orally via gavage at a dose of 50 mg/kg.
- Dosing should be performed twice daily (BID).
- A vehicle control group should be administered the NMP/Captisol vehicle alone, following the same volume and schedule.
5. Monitoring and Endpoints:
- Monitor peripheral blood counts (white blood cells, hematocrit) regularly.
- Measure spleen size at the end of the study.
- Analyze levels of inflammatory cytokines in plasma.
- Assess the JAK2V617F allele burden in hematopoietic tissues.
Protocol 2: Induction and Treatment of Anemia of Chronic Disease (ACD) in Rats
Based on the study by Asshoff et al., 2017. [4][5]
1. Objective: To investigate the effect of momelotinib on anemia in a rat model of ACD.
2. Materials:
- This compound
- Group A streptococcal peptidoglycan-polysaccharide (PG-APS) fragments
- Rats (specific strain as per study design)
- Appropriate vehicle for momelotinib (to be determined based on solubility and route of administration)
- Equipment for blood collection and analysis
3. Induction of Anemia of Chronic Disease:
- Induce ACD in rats using a well-established method with PG-APS fragments. This typically involves intraperitoneal injection of the fragments.
4. Dosing and Administration:
- While the specific dose, frequency, and vehicle were not detailed in the available abstract, a typical approach would involve daily oral administration of this compound.
- A control group of ACD rats should receive the vehicle alone.
- A healthy, non-ACD control group should also be included.
5. Monitoring and Endpoints:
- Perform complete blood count analysis to measure hemoglobin and red blood cell numbers.
- Measure serum hepcidin levels.
- Analyze liver hepcidin mRNA expression.
- Assess pSMAD1/5/8 signaling in the liver to investigate the effect on the BMP/SMAD pathway.
Visualizations
Caption: Momelotinib's dual inhibition of JAK1/2 and ACVR1 signaling pathways.
Caption: A typical experimental workflow for in vivo studies with momelotinib.
Caption: Logical relationship of key study endpoints in preclinical momelotinib research.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Quantification of Momelotinib Mesylate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative analysis of momelotinib mesylate in biological samples, primarily focusing on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Introduction
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key components of the JAK-STAT signaling pathway.[1] Aberrant JAK-STAT signaling is implicated in myelofibrosis, a serious bone marrow disorder. The quantification of momelotinib in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines a robust and sensitive LC-MS/MS method for the determination of momelotinib in rat plasma, which can be adapted for other biological matrices and preclinical or clinical studies.
Signaling Pathway of Momelotinib
Momelotinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is a critical pathway for cell growth, proliferation, and differentiation.
Caption: Momelotinib inhibits the JAK-STAT signaling pathway.
Analytical Method: LC-MS/MS
A highly selective and sensitive LC-MS/MS method has been developed and validated for the quantification of momelotinib in rat plasma.[1][2] This method utilizes oclacitinib as an internal standard (IS) to ensure accuracy and precision.
Quantitative Method Parameters
The following tables summarize the key quantitative parameters of the validated LC-MS/MS method.
| Parameter | Value |
| Linearity Range | 7.50 - 60.00 ng/mL[1][2] |
| Correlation Coefficient (r²) | 0.9999[1][2] |
| Lower Limit of Quantification (LLOQ) | 7.50 ng/mL[1] |
| Internal Standard (IS) | Oclacitinib[1] |
Table 1: Linearity and Sensitivity of the LC-MS/MS Method.[1][2]
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lower Limit of Quantification (LLQC) | 7.50 | 92.55[1][2] | N/A |
| Low Quality Control (LQC) | 15.00 | 95.46[1][2] | 1.43[1] |
| Medium Quality Control (MQC) | 30.00 | 98.97[1][2] | 0.17[1] |
| High Quality Control (HQC) | 45.00 | 97.52[1][2] | 0.38[1] |
Table 2: Accuracy and Precision of the LC-MS/MS Method.[1][2]
| Analyte | Recovery (%) |
| Momelotinib | 97.29[1][2] |
| Oclacitinib (IS) | 96.84[1] |
Table 3: Mean Recovery of Momelotinib and Internal Standard.[1][2]
Experimental Protocols
Stock Solution Preparation
-
Momelotinib Stock Solution (120 ng/mL): Accurately weigh and dissolve the momelotinib working standard in the mobile phase to achieve the desired concentration.
-
Internal Standard (Oclacitinib) Stock Solution: Weigh 6 mg of oclacitinib working standard and transfer it into a 100 mL volumetric flask, diluting to volume with the diluent. Further dilute 0.2 mL of this solution to 10 mL with the diluent. Take 1 mL of the resulting solution and dilute it to 10 mL with the diluent.[1]
Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: Prepare calibration standards at concentrations of 7.50, 15.00, 22.50, 30.00, 37.50, 45.00, and 60.00 ng/mL by spiking the appropriate amount of momelotinib stock solution into blank rat plasma.[1]
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: 3.00 ng/mL (LLOQQC), 15.00 ng/mL (LQC), 30.00 ng/mL (MQC), and 45.00 ng/mL (HQC) in blank rat plasma.[2]
Sample Preparation (Protein Precipitation)
The following diagram illustrates the workflow for preparing plasma samples for analysis.
Caption: Plasma sample preparation workflow.
A detailed description of the sample preparation protocol is as follows:
-
Pipette 200 µL of plasma sample (or standard/QC) into a centrifuge tube.[1]
-
Add 500 µL of the internal standard stock solution.[1]
-
Add 300 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture.[1]
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.[1]
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Chromatographic Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile and 0.1% formic acid (45:55 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | Room temperature[1][2] |
| Total Run Time | 5.0 minutes[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (Momelotinib) | m/z 415.4285 → 160.4698[1][2] |
| MRM Transition (Oclacitinib - IS) | m/z 338.2142 → 266.9137[1][2] |
Table 4: LC-MS/MS Operating Conditions.[1][2]
Data Analysis and Quantification
-
The concentration of momelotinib in the plasma samples is determined by calculating the peak area ratio of momelotinib to the internal standard (oclacitinib).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression analysis with a weighting factor of 1/x² is typically used.
-
The concentrations of momelotinib in the QC and unknown samples are then calculated from the regression equation of the calibration curve.
Application to Pharmacokinetic Studies
This validated LC-MS/MS method has been successfully applied to a pharmacokinetic study in Wistar rats.[1] Following oral administration of momelotinib, plasma samples were collected at various time points and analyzed using this protocol. The resulting pharmacokinetic parameters, such as Cmax (maximum concentration) and AUC (area under the curve), can be determined to understand the absorption, distribution, metabolism, and excretion of the drug.[1]
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of momelotinib in biological samples. The detailed protocol and validated parameters presented in these application notes offer a solid foundation for researchers and scientists in the field of drug development to conduct pharmacokinetic and other related studies for momelotinib.
References
Application Notes and Protocols for Studying Cytokine Signaling Pathways with Momelotinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor with a unique dual-mechanism of action, targeting both the Janus kinase (JAK) 1 and 2, and the activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[1][2] This dual activity allows for the comprehensive study of cytokine signaling pathways, particularly the canonical JAK/STAT pathway, which is crucial for inflammation and immune responses, and the ACVR1/SMAD pathway, a key regulator of iron homeostasis and erythropoiesis.[3][4][5] These application notes provide detailed protocols for utilizing momelotinib mesylate as a tool to investigate these critical signaling cascades.
Myelofibrosis, a myeloproliferative neoplasm, is characterized by dysregulated JAK-STAT signaling, leading to the overproduction of inflammatory cytokines and subsequent symptoms like splenomegaly and constitutional symptoms.[1][6] Momelotinib's inhibition of JAK1 and JAK2 directly counteracts this hyperactivation.[4] Furthermore, its unique inhibitory effect on ACVR1 addresses the anemia often associated with chronic inflammation by reducing hepcidin expression and thereby increasing iron availability for red blood cell production.[3][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Momelotinib
| Target Kinase | IC50 (nM) | Assay System | Reference |
| JAK1 | 11 | Cell-free kinase assay | [4] |
| JAK2 | 18 | Cell-free kinase assay | [4] |
| JAK2 V617F | 2.8 | Cell-free kinase assay | [8] |
| JAK3 | 155 | Cell-free kinase assay | [4] |
| TYK2 | 17 | Cell-free kinase assay | [9] |
| ACVR1/ALK2 | 8.4 | Biochemical competitive binding assay | [7] |
| BMPR1a/ALK3 | >100 | Biochemical competitive binding assay | [7] |
| TGFBR1/ALK5 | >100 | Biochemical competitive binding assay | [7] |
Table 2: Cellular Activity of Momelotinib
| Cell Line | Assay | Endpoint | IC50 | Reference |
| HEL (human erythroleukemia) | Proliferation | Cell Viability | 1.8 µM | [8] |
| Ba/F3-TEL-JAK2 | Proliferation | Cell Viability | 0.8 µM | [8] |
| Primary human PBMCs | STAT3 Phosphorylation | IL-6 stimulation | - | [8] |
| Primary human PBMCs | STAT5 Phosphorylation | Thrombopoietin stimulation | - | [8] |
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition by Momelotinib
Caption: Momelotinib inhibits JAK1/JAK2, blocking cytokine-induced STAT phosphorylation and downstream gene expression.
ACVR1/SMAD Signaling Pathway Inhibition by Momelotinib
Caption: Momelotinib inhibits ACVR1, preventing SMAD phosphorylation and subsequent hepcidin gene transcription.
Experimental Workflow for Assessing Momelotinib Activity
Caption: A logical workflow for characterizing the inhibitory effects of momelotinib from biochemical to cellular assays.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay protocol and can be used to determine the IC50 of momelotinib against JAK1, JAK2, and ACVR1.
Materials:
-
This compound
-
Recombinant human JAK1, JAK2, or ACVR1 kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Appropriate Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of momelotinib in DMSO, then dilute in Kinase Buffer A to a 4x final concentration.
-
Kinase/Antibody Mixture: Prepare a 2x solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a 4x solution of the appropriate kinase tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the 4x momelotinib dilution to the assay wells.
-
Add 10 µL of the 2x kinase/antibody mixture to each well.
-
Add 5 µL of the 4x tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the momelotinib concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (AlamarBlue® Assay)
This protocol can be used to assess the effect of momelotinib on the proliferation of JAK-dependent cell lines (e.g., HEL, Ba/F3-JAK2V617F).
Materials:
-
This compound
-
Appropriate cell line (e.g., HEL cells)
-
Complete cell culture medium
-
AlamarBlue® Cell Viability Reagent
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of momelotinib in complete medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
AlamarBlue® Addition: Add 10 µL of AlamarBlue® reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
Data Analysis: Subtract the background fluorescence (media with AlamarBlue® only) and plot the percentage of cell viability relative to the vehicle control against the momelotinib concentration to determine the IC50.
Western Blot for STAT3 Phosphorylation
This protocol describes the detection of IL-6-induced STAT3 phosphorylation and its inhibition by momelotinib in a relevant cell line.
Materials:
-
This compound
-
Human erythroleukemia (HEL) cells
-
Recombinant human IL-6
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Starvation: Culture HEL cells to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Momelotinib Pre-treatment: Pre-treat the cells with various concentrations of momelotinib (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Western Blot for SMAD1/5/8 Phosphorylation
This protocol outlines the detection of BMP6-induced SMAD phosphorylation and its inhibition by momelotinib.
Materials:
-
This compound
-
HepG2 cells (or other relevant liver cell line)
-
Recombinant human BMP6
-
Serum-free cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total-SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Starvation: Culture HepG2 cells to 70-80% confluency and starve in serum-free medium for 4-6 hours.
-
Momelotinib Pre-treatment: Pre-treat cells with various concentrations of momelotinib (e.g., 10 nM - 1 µM) or vehicle for 1-2 hours.
-
BMP6 Stimulation: Stimulate the cells with BMP6 (e.g., 10 ng/mL) for 30-60 minutes.
-
Cell Lysis and Protein Quantification: Proceed as described in the STAT3 Western blot protocol.
-
SDS-PAGE and Western Blotting:
-
Follow the same procedure as for the STAT3 Western blot, using the appropriate primary and secondary antibodies for SMAD proteins.
-
-
Analysis: Quantify band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.
Cytokine Release Assay
This protocol can be used to measure the inhibitory effect of momelotinib on the release of pro-inflammatory cytokines from primary cells or cell lines.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Complete cell culture medium
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate.
-
Momelotinib Pre-treatment: Pre-treat the cells with serial dilutions of momelotinib for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at 100 ng/mL) to the wells and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the momelotinib concentration to determine the inhibitory effect.
Conclusion
This compound is a versatile pharmacological tool for the investigation of cytokine signaling. Its dual inhibitory activity on the JAK/STAT and ACVR1/SMAD pathways provides a unique opportunity to dissect the complex interplay between inflammation, hematopoiesis, and iron metabolism. The protocols outlined in these application notes provide a framework for researchers to effectively utilize momelotinib in their studies of these fundamental cellular processes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. biorxiv.org [biorxiv.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Momelotinib Mesylate in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of momelotinib mesylate in combination with other kinase inhibitors. Detailed protocols for key experiments are provided to facilitate the design and execution of similar studies.
Introduction
Momelotinib is a potent, orally bioavailable inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1).[1][2][3][4] Its dual mechanism of action not only addresses the hyperactive JAK-STAT signaling that drives myeloproliferation and inflammation in myelofibrosis (MF) but also mitigates anemia by inhibiting ACVR1, which leads to a reduction in hepcidin and improved iron availability for erythropoiesis.[1][2][4] The exploration of momelotinib in combination with other targeted agents, including other kinase inhibitors, is a promising strategy to enhance therapeutic efficacy, overcome resistance, and broaden its clinical utility in hematologic malignancies and beyond.
Preclinical Synergy of Momelotinib with Other Inhibitors
Momelotinib in Combination with the HDAC6 Inhibitor Citarinostat in Lymphoid Malignancies
A preclinical study investigated the combination of momelotinib with the histone deacetylase 6 (HDAC6) inhibitor citarinostat in a panel of twelve lymphoid cell lines. The combination demonstrated a strong synergistic cytotoxic effect in the majority of cell lines tested.[5][6][7]
Mechanism of Synergy: The synergistic effect is attributed to the dual targeting of the JAK/STAT3 pathway by momelotinib and the inhibition of HDAC6 by citarinostat. This combination leads to enhanced apoptosis, evidenced by reduced mitochondrial membrane potential, downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and activation of caspases.[6][7]
Data Presentation
Table 1: In Vitro Cytotoxicity of Momelotinib and Citarinostat as Single Agents
| Cell Line | Histology | Momelotinib IC50 (µM) after 48h | Citarinostat IC50 (µM) after 48h |
| WSU-NHL | Follicular Lymphoma | ~2.5 | ~10 |
| RL | Follicular Lymphoma | ~3.0 | ~8 |
| Karpas422 | Follicular Lymphoma | ~4.0 | ~12 |
| Jeko1 | Mantle Cell Lymphoma | ~2.0 | ~6 |
| Granta519 | Mantle Cell Lymphoma | ~9.6 | >50 |
| Hut78 | Cutaneous T-cell Lymphoma | ~1.8 | ~4 |
| Karpas299 | Anaplastic Large Cell Lymphoma | ~3.5 | ~7 |
| L540 | Hodgkin's Lymphoma | ~2.8 | ~5 |
| L1236 | Hodgkin's Lymphoma | >10 | >50 |
| U266 | Multiple Myeloma | ~5.0 | ~20 |
| RPMI8226 | Multiple Myeloma | ~6.0 | ~25 |
| MEC1 | Chronic Lymphocytic Leukemia | ~8.0 | ~30 |
Data extracted from Cosenza et al., Apoptosis, 2020.[7]
Table 2: Synergistic Activity of Momelotinib and Citarinostat Combination
| Cell Line | Combination Index (CI) at 24h (1µM Momelotinib + 4µM Citarinostat) | Interpretation |
| WSU-NHL | < 1 | Synergy |
| RL | < 1 | Synergy |
| Karpas422 | < 1 | Synergy |
| Jeko1 | < 1 | Synergy |
| Hut78 | < 1 | Synergy |
| Karpas299 | < 1 | Synergy |
| L540 | < 1 | Synergy |
| RPMI8226 | < 1 | Synergy |
| U266 | < 1 | Synergy |
| L1236 | > 1 | Antagonism |
| Granta519 | > 1 | Antagonism |
| MEC1 | < 1 | Synergy |
Data extracted from Cosenza et al., Apoptosis, 2020.[5][7]
Momelotinib in Combination with the BCL2 Inhibitor Venetoclax in Acute Myeloid Leukemia (AML)
A recent preclinical study highlights the synergistic potential of combining momelotinib with the BCL2 inhibitor venetoclax in AML models, irrespective of FLT3 mutational status.[5][6]
Mechanism of Synergy: Momelotinib was found to enhance mitochondrial priming in AML cells. This increased dependence on BCL2 for survival sensitizes the cells to the pro-apoptotic effects of venetoclax, leading to superior leukemic clearance and prolonged survival in in vivo models compared to combinations of venetoclax with gilteritinib or ruxolitinib.[5][6]
Experimental Protocols
Protocol 1: Assessment of In Vitro Synergy using the Chou-Talalay Method
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effects of combining momelotinib with another kinase inhibitor.
1. Materials:
- Cancer cell lines of interest
- Complete cell culture medium
- This compound (stock solution in DMSO)
- Partner kinase inhibitor (stock solution in DMSO)
- 96-well plates
- Cell viability reagent (e.g., MTS or CellTiter-Glo)
- Plate reader
- CompuSyn software for data analysis
2. Experimental Workflow:
References
- 1. medical.gsk.com [medical.gsk.com]
- 2. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Momelotinib Mesylate in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor with a unique dual mechanism of action, targeting both Janus kinase 1 and 2 (JAK1/JAK2) and Activin A receptor type 1 (ACVR1/ALK2).[1][2] This dual activity makes it a compound of significant interest in the treatment of hematological malignancies, particularly myelofibrosis (MF).[1][2] By inhibiting the JAK-STAT pathway, which is frequently dysregulated in myeloproliferative neoplasms (MPNs), momelotinib can reduce splenomegaly and alleviate constitutional symptoms.[1] Uniquely among JAK inhibitors, its inhibition of ACVR1 leads to a reduction in hepcidin levels, thereby improving anemia, a common and debilitating complication of MF.[3][4][5]
These application notes provide detailed experimental protocols for researchers investigating the efficacy and mechanism of action of momelotinib mesylate in preclinical models of hematological malignancies.
Mechanism of Action
Momelotinib exerts its therapeutic effects through the inhibition of two key signaling pathways:
-
JAK/STAT Pathway: In many hematological malignancies, the JAK/STAT pathway is constitutively activated, often due to mutations in JAK2 (e.g., JAK2V617F), leading to uncontrolled cell proliferation and the production of inflammatory cytokines. Momelotinib, as an ATP-competitive inhibitor, blocks the phosphorylation and activation of STAT proteins, thereby downregulating the expression of target genes involved in cell growth and survival.[6]
-
ACVR1/Hepcidin Pathway: Chronic inflammation in diseases like myelofibrosis leads to elevated levels of hepcidin, the primary regulator of iron homeostasis.[3][7] High hepcidin levels cause iron sequestration in macrophages, leading to iron-restricted erythropoiesis and anemia. Momelotinib inhibits ACVR1, a key regulator of hepcidin expression, leading to decreased hepcidin production, increased iron availability for red blood cell production, and amelioration of anemia.[5][8]
Caption: Diagram of Momelotinib's dual inhibitory action on the JAK/STAT and ACVR1/Hepcidin pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for momelotinib from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of Momelotinib
| Kinase | IC50 (nM) |
| JAK1 | 11 |
| JAK2 | 18 |
| JAK3 | 155 |
| TYK2 | 17 |
| ACVR1 | 10 (approx.) |
IC50 values represent the concentration of momelotinib required to inhibit 50% of the kinase activity.
Table 2: In Vitro Cellular Activity of Momelotinib
| Cell Line | Mutation | Assay | IC50 (µM) |
| Ba/F3-TEL-JAK2 | - | Proliferation | 0.8 |
| HEL 92.1.7 | JAK2 V617F | Proliferation | 1.8 |
| HEL | JAK2 V617F | STAT5 Phosphorylation | 0.4 |
IC50 values represent the concentration of momelotinib required to inhibit 50% of cell proliferation or STAT5 phosphorylation.
Experimental Protocols
Caption: A typical workflow for the preclinical evaluation of momelotinib.
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the effect of momelotinib on the viability and proliferation of hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., HEL, UKE-1, SET-2)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of momelotinib in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of momelotinib. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying momelotinib-induced apoptosis in hematological cancer cell lines using flow cytometry.
Materials:
-
Hematological cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of momelotinib for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and suspension cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for JAK/STAT Signaling
This protocol is for assessing the effect of momelotinib on the phosphorylation of key proteins in the JAK/STAT pathway.
Materials:
-
Hematological cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with momelotinib for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of momelotinib on the enzymatic activity of JAK family kinases. A common method is the LanthaScreen™ Kinase Assay.
Materials:
-
Recombinant JAK1, JAK2, JAK3, TYK2, and ACVR1 enzymes
-
Fluorescently labeled substrate peptide
-
ATP
-
This compound
-
Assay buffer
-
EDTA solution
-
Terbium-labeled antibody
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of momelotinib.
-
Prepare a solution of the kinase and a solution of the substrate and ATP in assay buffer.
-
-
Kinase Reaction:
-
Add the momelotinib dilutions to the wells of a 384-well plate.
-
Add the kinase solution to the wells.
-
Initiate the reaction by adding the substrate/ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader. The ratio of the acceptor and donor emission signals is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition and determine the IC50 value.
-
In Vivo Murine Model of Myelofibrosis
This protocol describes a common method for establishing a murine model of myelofibrosis to evaluate the in vivo efficacy of momelotinib.
Materials:
-
Recipient mice (e.g., C57BL/6)
-
Donor mice (e.g., C57BL/6)
-
Retroviral vector encoding a mutant form of a driver gene (e.g., MPLW515L or JAK2V617F)
-
Bone marrow harvesting and transplantation reagents
-
This compound formulated for oral gavage
-
Complete blood count (CBC) analyzer
-
Histology reagents
Procedure:
-
Model Generation:
-
Harvest bone marrow cells from donor mice.
-
Transduce the bone marrow cells with the retrovirus encoding the myelofibrosis-inducing mutation.
-
Lethally irradiate recipient mice.
-
Transplant the transduced bone marrow cells into the recipient mice via tail vein injection.
-
-
Disease Monitoring:
-
Monitor the mice for signs of disease development, including weight loss, splenomegaly, and changes in peripheral blood counts (e.g., anemia, leukocytosis, thrombocytosis).
-
-
Momelotinib Treatment:
-
Once the disease is established, randomize the mice into treatment and vehicle control groups.
-
Administer momelotinib or vehicle daily by oral gavage.
-
-
Efficacy Evaluation:
-
Monitor body weight and survival.
-
Perform regular CBCs to assess hematological parameters.
-
At the end of the study, sacrifice the mice and harvest spleens and femurs.
-
Measure spleen weight and perform histological analysis of the spleen and bone marrow to assess fibrosis (e.g., reticulin staining).
-
Analyze cytokine levels in the plasma.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. Always adhere to institutional guidelines and safety protocols when conducting research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
momelotinib mesylate solubility and stability issues.
For researchers, scientists, and drug development professionals utilizing momelotinib mesylate, this technical support center provides essential information on its solubility and stability. Below you will find troubleshooting guides and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is expected to be low and pH-dependent. While specific data for the mesylate salt is not available, the dihydrochloride monohydrate salt of momelotinib exhibits limited aqueous solubility (less than 1 mg/mL) across a broad pH range of 2.1 to 9.0.[1] The free base form is described as having low to extremely low solubility in common organic solvents and is likely poorly soluble in water.[4]
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Q4: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What should I do?
A4: Precipitation in cell culture media is a common issue with poorly soluble compounds. Please refer to the "Troubleshooting Guide: Precipitation in Aqueous Media" section below for a detailed workflow to address this issue.
Solubility Data
Quantitative solubility data for this compound in various common laboratory solvents is not extensively available in the public domain. However, based on information for momelotinib and its other salt forms, the following qualitative and quantitative data can be provided as a reference.
| Compound Form | Solvent | Solubility | Notes |
| Momelotinib (Free Base) | DMSO | 83 mg/mL (200.26 mM) | [5] |
| Water | Insoluble | [5] | |
| Ethanol | Insoluble | [5] | |
| Momelotinib Sulfate | DMSO | 220 mg/mL (360.29 mM) | Requires sonication.[3] |
| Water | 100 mg/mL (163.77 mM) | Requires sonication.[3] | |
| Momelotinib Dihydrochloride Monohydrate | Water | < 1 mg/mL | [1] |
| Aqueous Buffers (pH 2.1-9.0) | Insoluble | [1] | |
| This compound | DMSO | Soluble | [1][2] |
Stability Information
Detailed stability studies on this compound, including degradation pathways and stability in various experimental conditions, are not widely published. However, general principles of handling kinase inhibitors and information on related compounds can guide best practices.
-
Stock Solution Stability: As recommended, storing stock solutions at -20°C or -80°C helps to minimize degradation.[2] Avoid frequent freeze-thaw cycles by preparing single-use aliquots.
-
Working Solution Stability: Working solutions prepared in aqueous media (e.g., cell culture media) should ideally be made fresh for each experiment to avoid potential degradation and precipitation over time.
-
Forced Degradation: While specific degradation products for this compound are not detailed in the provided search results, forced degradation studies under conditions of acid, base, oxidation, heat, and light are standard approaches to identify potential degradation pathways and develop stability-indicating analytical methods.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for short intervals in a water bath until it becomes clear. Gentle warming to 37°C may also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
In Vivo Formulation for Oral Gavage (Rodent Model)
Objective: To prepare a formulation of this compound suitable for oral administration in a murine model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure: This protocol is adapted from a formulation used for momelotinib sulfate and may require optimization for the mesylate salt.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, calculate the required volumes of each component based on the desired final concentration and volume.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline and mix well.
-
This formulation should be prepared fresh on the day of use.
Troubleshooting Guides
Troubleshooting Precipitation in Aqueous Media (e.g., Cell Culture)
This guide provides a logical workflow to address the common issue of compound precipitation when diluting a DMSO stock solution into aqueous media.
Signaling Pathway
Momelotinib is an inhibitor of Janus kinases (JAK1 and JAK2) and activin A receptor type 1 (ACVR1). Its mechanism of action involves the modulation of the JAK-STAT signaling pathway, which is crucial in hematopoiesis and immune function, and the ACVR1 pathway, which regulates iron homeostasis.
References
- 1. Buy Momelotinib hydrochloride hydrate | 1841094-17-4 [smolecule.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2023152773A1 - Solid forms of momelotinib salts and improved processes for the preparation of momelotinib - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Momelotinib Mesylate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of momelotinib mesylate in in vivo experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the mechanism of action of momelotinib?
Momelotinib is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action. It competitively inhibits Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), which are key components of the JAK-STAT signaling pathway.[1][2][3][4] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[4][5] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms (MPNs) and inflammatory conditions.[4][6]
Additionally, momelotinib uniquely inhibits Activin A receptor, type I (ACVR1), also known as ALK2.[1][2] Inhibition of ACVR1 leads to a reduction in hepcidin expression, a key regulator of iron homeostasis.[1][7] By lowering hepcidin levels, momelotinib increases iron availability for erythropoiesis, which can ameliorate anemia.[1][7]
Q2: What are the recommended dosage ranges for momelotinib in preclinical in vivo studies?
Dosage can vary significantly depending on the animal model, disease indication, and experimental endpoint. Based on published preclinical studies, the following dosages have been reported to be effective:
| Animal Model | Disease Model | Dosage | Dosing Schedule | Reference |
| Mouse | Collagen Antibody-Induced Arthritis (CAIA) | 50 mg/kg | Once daily (q.d.) | [8] |
| Mouse | Collagen Antibody-Induced Arthritis (CAIA) | 30 mg/kg | Twice daily (b.i.d.) | [8] |
| Rat | Streptococcus Peptidoglycan-Polysaccharide (PG-PS) Induced Arthritis | Not specified | Not specified | [8] |
| Rat | Anemia of Chronic Disease (ACD) | 5, 10, or 25 mg/kg | Once daily | [7] |
| Mouse | JAK2V617F-driven Polycythemia Vera (PV)-like MPN | Not specified | Not specified | [5] |
It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q3: How should I prepare this compound for oral administration (gavage) in rodents?
While specific, publicly available protocols for momelotinib formulation are limited, a general approach for preparing poorly soluble compounds for oral gavage can be followed. One publication mentions dissolving momelotinib in NMP (1-methyl-2-pyrrolidinone) and then diluting it with 0.14 M Captisol. It is essential to ensure the final formulation is a homogenous and stable suspension or solution.
Troubleshooting Formulation Issues:
-
Issue: Compound Precipitation.
-
Solution: Ensure the vehicle is appropriate for momelotinib's solubility. Consider using co-solvents or suspending agents. Sonication or gentle heating (if the compound is heat-stable) may aid in dissolution. Always prepare fresh formulations if stability is a concern.
-
-
Issue: Inconsistent Dosing.
-
Solution: If using a suspension, ensure it is vortexed thoroughly before each animal is dosed to guarantee homogeneity. Use calibrated oral gavage needles and syringes for accurate volume administration.
-
Q4: I am observing unexpected toxicity or adverse effects in my study animals. What should I do?
-
Possible Cause: The dose may be too high for the specific animal strain or model.
-
Troubleshooting Step: Reduce the dose or the frequency of administration. Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Possible Cause: Off-target effects. While momelotinib is selective, high concentrations could lead to off-target kinase inhibition.
-
Troubleshooting Step: Review the literature for known off-target effects of momelotinib. Consider measuring plasma drug concentrations to ensure they are within the therapeutic range.
-
-
Possible Cause: Vehicle toxicity.
-
Troubleshooting Step: Administer a vehicle-only control group to rule out any adverse effects from the formulation itself.
-
Q5: My in vivo experiment is showing a lack of efficacy. What are the potential reasons?
-
Possible Cause: Sub-optimal dosage.
-
Troubleshooting Step: The dose may be too low. A dose-escalation study is recommended to find the effective dose range for your model.
-
-
Possible Cause: Poor oral bioavailability in your model.
-
Troubleshooting Step: Ensure correct oral gavage technique to deliver the full dose to the stomach. While momelotinib generally has good oral absorption, factors like diet or gastrointestinal issues in the animals could affect it.[3]
-
-
Possible Cause: Inappropriate dosing schedule.
-
Possible Cause: Drug stability issues.
-
Troubleshooting Step: Ensure the compound has been stored correctly and that the formulation is stable for the duration of the experiment. Prepare fresh dosing solutions regularly.
-
Signaling Pathways and Experimental Workflow
Momelotinib's Dual Mechanism of Action
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib | C23H22N6O2 | CID 25062766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. A phase 2 study of momelotinib, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
Momelotinib Mesylate Off-Target Effects: A Technical Resource for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers investigating the off-target effects of momelotinib mesylate in cellular assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known off-target kinase interactions to facilitate accurate and reliable experimental outcomes.
Data Presentation: Momelotinib Kinase Selectivity Profile
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and JAK2, and also exhibits inhibitory activity against Activin A receptor type 1 (ACVR1/ALK2).[1][2][3][4][5] Beyond these primary targets, momelotinib interacts with a range of other kinases. The following tables summarize the inhibitory activity of momelotinib against a panel of kinases, providing valuable data for interpreting cellular assay results.
Table 1: Momelotinib Inhibition of Primary and Key Off-Target Kinases
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 11 | Enzymatic | [2][6] |
| JAK2 | 18 | Enzymatic | [2][6] |
| JAK3 | 155 | Enzymatic | [2][6] |
| TYK2 | 17 | Enzymatic | [2] |
| ACVR1 (ALK2) | 5-10 times weaker than JAK2 | Enzymatic | [2] |
| FLT3 (wild-type) | 320 | Cellular (BaF3 cells) | |
| FLT3-ITD | 401 | Cellular (BaF3 cells) |
Table 2: Momelotinib Off-Target Kinase Profile from Kinome Scan Data
The following data represents a selection of off-target kinases inhibited by momelotinib, as identified in kinome-wide profiling studies. It is important to note that the functional consequences of this inhibition in a cellular context may vary.
| Kinase | Percent Inhibition @ 100 nM |
| FLT3 | >90% |
| KIT | <10% |
| CDK2/cyclin A | Significant Inhibition |
| MAPK8 (JNK1) | Significant Inhibition |
| PRKCN (PKD3) | Significant Inhibition |
| PRKD1 (PKCμ) | Significant Inhibition |
| ROCK2 | Significant Inhibition |
| TBK1 | Significant Inhibition |
Note: "Significant Inhibition" indicates kinases identified as off-targets, though specific percentage inhibition at 100 nM was not consistently reported across sources. Researchers should consult primary literature for detailed dose-response curves.[6]
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the investigation of momelotinib's off-target effects in cellular assays.
Question 1: We are observing unexpected anti-proliferative effects in our cancer cell line that is not known to be dependent on JAK/STAT signaling. Could this be an off-target effect of momelotinib?
Answer: Yes, this is a plausible scenario. Momelotinib has been shown to inhibit other kinases involved in cell proliferation and survival, most notably FMS-like tyrosine kinase 3 (FLT3).[2] If your cell line expresses a constitutively active form of FLT3 (e.g., FLT3-ITD), the observed anti-proliferative effects could be due to momelotinib's potent inhibition of this kinase. It is recommended to:
-
Assess FLT3 status: Determine if your cell line harbors FLT3 mutations (e.g., ITD, D835Y).
-
Correlate with IC50 values: Compare the observed anti-proliferative IC50 of momelotinib in your cell line with the known IC50 values for FLT3 inhibition (see Table 1).
-
Use a more selective FLT3 inhibitor: As a control, treat your cells with a highly selective FLT3 inhibitor to see if it phenocopies the effects of momelotinib.
Question 2: We are using a hematopoietic progenitor cell line and see a decrease in cell viability with momelotinib treatment, but we don't believe it's through JAK2 inhibition. What other off-target could be responsible?
Answer: While momelotinib's effect on JAK2 is a primary consideration in hematopoietic cells, its potent inhibition of FLT3 is a likely cause of reduced viability in progenitor cell lines that are dependent on FLT3 signaling for survival and proliferation. Unlike some other FLT3 inhibitors, momelotinib does not significantly inhibit c-KIT at clinically relevant concentrations.[2] This is an important distinction, as c-KIT inhibition can also lead to decreased viability in certain hematopoietic lineages. To troubleshoot:
-
Confirm FLT3 expression and activation: Verify that your cell line expresses FLT3 and that the pathway is active.
-
Test for c-KIT independence: Use a selective c-KIT inhibitor to confirm that the observed effects are not due to unintended c-KIT inhibition.
-
Rescue with downstream signaling: Attempt to rescue the phenotype by activating signaling components downstream of FLT3.
Question 3: Our experimental results show a modulation of a signaling pathway that is not directly linked to JAK/STAT or ACVR1. How can we investigate if this is a direct or indirect off-target effect of momelotinib?
Answer: This requires a systematic approach to deconvolve the observed phenotype.
-
Consult the Kinome Scan Data: Refer to Table 2 and more comprehensive kinome scan datasets (such as the HMS LINCS database) to identify other potential kinase targets of momelotinib that might be involved in the observed pathway modulation.
-
In Vitro Kinase Assays: If a candidate off-target kinase is identified, perform direct in vitro kinase assays with purified enzyme to confirm inhibition by momelotinib and determine the IC50.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or phospho-flow cytometry to confirm that momelotinib is engaging the putative off-target kinase within the cell.
-
Genetic Approaches: Employ siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target kinase. If the phenotype of the knockdown mimics the effect of momelotinib treatment, it provides strong evidence for a direct off-target interaction.
Question 4: We are observing inconsistent results in our cellular assays with momelotinib. What are some potential sources of variability?
Answer: Inconsistent results can arise from several factors:
-
Cell Line Integrity: Ensure the genetic stability and identity of your cell line through regular authentication. Genetic drift can alter the expression and mutation status of momelotinib's targets and off-targets.
-
Compound Stability and Handling: Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Standardize all assay parameters, including cell density, serum concentration, and incubation times. Serum components can sometimes interfere with drug activity.
-
Metabolite Activity: Be aware that the major metabolite of momelotinib, M21, is also pharmacologically active.[5] Differences in cellular metabolism could lead to variations in the effective concentration of the active inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of momelotinib.
Protocol 1: Cellular Proliferation Assay to Assess Off-Target Effects on FLT3-Dependent Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of momelotinib on the proliferation of a cell line expressing wild-type or mutant FLT3.
Materials:
-
Ba/F3 murine pro-B cell line engineered to express human FLT3 (wild-type or ITD mutant).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
For Ba/F3-FLT3-WT cells: Recombinant human FLT3 ligand (FL).
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well white, clear-bottom tissue culture plates.
Procedure:
-
Cell Seeding:
-
For Ba/F3-FLT3-ITD cells, wash the cells to remove any residual growth factors and resuspend in RPMI + 10% FBS.
-
For Ba/F3-FLT3-WT cells, wash and resuspend in RPMI + 10% FBS containing 10 ng/mL of human FLT3 ligand.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 50 µL of the appropriate medium.
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution of momelotinib in the appropriate cell culture medium.
-
Add 50 µL of the 2X momelotinib dilutions to the wells, resulting in a final volume of 100 µL and the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized viability as a function of the logarithm of the momelotinib concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blotting to Assess Inhibition of FLT3 Phosphorylation
Objective: To determine the effect of momelotinib on the autophosphorylation of FLT3 in a cellular context.
Materials:
-
FLT3-expressing cell line (e.g., MV4-11, MOLM-13).
-
RPMI-1640 medium + 10% FBS.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total FLT3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Treat the cells with increasing concentrations of momelotinib for 2-4 hours. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-FLT3 and total FLT3.
-
Normalize the phospho-FLT3 signal to the total FLT3 signal to determine the relative level of phosphorylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by momelotinib and a general workflow for investigating its off-target effects.
Caption: JAK-STAT signaling pathway and the inhibitory action of momelotinib.
Caption: ACVR1/ALK2 signaling pathway and its inhibition by momelotinib.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 3. gsk.com [gsk.com]
- 4. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Momelotinib Mesylate Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating momelotinib mesylate. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory, particularly concerning the development and analysis of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of momelotinib?
A1: Momelotinib is a potent, ATP-competitive small molecule inhibitor with a multi-modal mechanism of action. It primarily inhibits Janus Kinase 1 (JAK1) and JAK2, which are key components of the JAK/STAT signaling pathway.[1][2][3] This pathway is crucial for cell proliferation and survival, and its hyperactivation is a hallmark of many hematological malignancies.[4][5] Uniquely among JAK inhibitors, momelotinib also inhibits Activin A receptor, type I (ACVR1), also known as ALK2.[1][6][7] Inhibition of ACVR1 leads to the downregulation of hepcidin, a key regulator of iron homeostasis, which can help ameliorate anemia associated with certain cancers like myelofibrosis.[6][7][8]
Q2: What are the known molecular mechanisms of resistance to momelotinib and other JAK inhibitors?
A2: Resistance to JAK inhibitors, including momelotinib, can be acquired through several mechanisms:
-
Secondary Mutations in the Kinase Domain: Point mutations within the ATP-binding site of JAK2 can prevent or reduce the binding affinity of momelotinib, rendering the drug less effective.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that do not depend on JAK1/2 signaling. Key bypass pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. This allows the cells to circumvent the blockade imposed by momelotinib.
-
JAK Heterodimer Formation: In the presence of a JAK1/2 inhibitor, cancer cells can sometimes reactivate downstream signaling by forming alternative JAK family heterodimers (e.g., JAK2-TYK2) that are less sensitive to the inhibitor.
-
Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can make cells more resistant to the pro-apoptotic effects of JAK inhibition.
Q3: My cells are showing reduced sensitivity to momelotinib over time. How can I confirm acquired resistance?
A3: To confirm acquired resistance, you should perform a dose-response assay (e.g., MTS or CTG) to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase (typically a 3-fold or higher IC50 value) is a strong indicator of acquired resistance.[9] This should be followed by a Western blot analysis to check if downstream signaling (e.g., p-STAT3, p-STAT5) is reactivated in the resistant cells in the presence of momelotinib at concentrations that inhibit signaling in the parental cells.
Q4: What are the recommended strategies to overcome momelotinib resistance in an experimental setting?
A4: The most promising strategy is combination therapy. Based on preclinical data, several classes of drugs can be investigated to re-sensitize resistant cells:
-
BET Inhibitors (e.g., JQ1, AZD5153): These epigenetic modulators can suppress the expression of oncogenes and inflammatory cytokines that contribute to resistance. Combining momelotinib with a BET inhibitor may offer a synergistic effect.
-
PI3K/mTOR Inhibitors: If bypass signaling through the PI3K/AKT pathway is suspected, co-treatment with a PI3K or dual PI3K/mTOR inhibitor can block this escape route.
-
BCL-2 Inhibitors (e.g., Venetoclax): If upregulation of anti-apoptotic proteins is the resistance mechanism, combining momelotinib with a BCL-2 inhibitor can restore the apoptotic response.
-
MEK Inhibitors (e.g., Trametinib): In cancers with co-activation of the RAS/MEK pathway, dual inhibition may be effective.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Momelotinib degradation.4. Variation in assay incubation times. | 1. Use cells within a consistent, narrow passage number range for all experiments.2. Ensure precise and uniform cell seeding across all wells and plates.3. Prepare fresh momelotinib dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.4. Strictly adhere to standardized incubation times for both drug treatment and viability reagent. |
| Momelotinib precipitation in culture medium | 1. Solubility limit exceeded.2. Interaction with media components. | 1. this compound is generally soluble in DMSO for stock solutions. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to maintain solubility.2. If precipitation occurs, try pre-warming the media before adding the drug dilution. Prepare the final dilution immediately before adding to the cells. |
| No inhibition of p-STAT3/5 observed on Western blot | 1. Ineffective momelotinib concentration.2. Cells are intrinsically resistant.3. Suboptimal antibody or blotting procedure. | 1. Confirm the IC50 in your cell line with a viability assay. Use a concentration at or above the IC50 (e.g., 1-5 µM) for signaling inhibition studies.2. Check for baseline activation of alternative pathways (e.g., p-AKT, p-ERK).3. Run positive and negative controls for your p-STAT antibodies. Ensure efficient protein transfer and use appropriate blocking buffers. |
| High background in cell viability assays | 1. Contamination (bacterial or mycoplasma).2. Reagent-media interaction.3. Extended incubation time. | 1. Regularly test cell cultures for mycoplasma. Discard any contaminated cultures.2. Include "media + reagent only" wells as a background control and subtract this value from all other readings.3. Optimize the incubation time for your viability reagent; excessive incubation can lead to non-specific signal. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Momelotinib
This table summarizes the half-maximal inhibitory concentrations (IC50) of momelotinib against key kinases and in various cancer cell lines. This data is essential for selecting appropriate concentrations for your experiments.
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Kinase Assay | 11 | [10] |
| JAK2 | Kinase Assay | 18 | [10] |
| JAK2 V617F | Kinase Assay | 2.8 | [1] |
| JAK3 | Kinase Assay | 155 | [10] |
| TYK2 | Kinase Assay | 17 | [10] |
| ACVR1 | Kinase Assay | - | [2][6] |
| HEL (JAK2 V617F) | Cell Proliferation | 1500 | [10] |
| Ba/F3-JAK2 V617F | Cell Proliferation | 1500 | [10] |
| Ba/F3-MPL W515L | Cell Proliferation | 200 | [10] |
| K562 (BCR-ABL1) | Cell Proliferation | 58000 | [10] |
Note: ACVR1 inhibition by momelotinib has been demonstrated through downstream effects like hepcidin reduction, but a direct IC50 value is not consistently reported in these sources.
Table 2: Clinical Trial Efficacy Data for Momelotinib in Myelofibrosis
This table provides a snapshot of key efficacy endpoints from major clinical trials, which can provide context for preclinical findings.
| Trial Name | Patient Population | Endpoint | Momelotinib Response Rate | Comparator Response Rate | Reference |
| SIMPLIFY-1 | JAKi-naïve | Spleen Volume Reduction (≥35%) at Week 24 | 26.5% | 29% (Ruxolitinib) | [11] |
| SIMPLIFY-1 | JAKi-naïve | Transfusion Independence at Week 24 | 66.5% | 49.3% (Ruxolitinib) | [11] |
| MOMENTUM | Previously JAKi-treated, Anemic | Total Symptom Score Response (≥50%) at Week 24 | 25% | 9% (Danazol) | [12] |
| MOMENTUM | Previously JAKi-treated, Anemic | Transfusion Independence at Week 24 | 30% | 20% (Danazol) | [12][13] |
Experimental Protocols
Protocol 1: Generation of Momelotinib-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to momelotinib in a cancer cell line of interest through continuous, dose-escalating exposure.[9][14]
-
Determine Parental IC50: First, accurately determine the IC50 of momelotinib for the parental (sensitive) cell line using a standard 72-hour cell viability assay (see Protocol 2).
-
Initial Chronic Exposure: Culture the parental cells in medium containing momelotinib at a starting concentration of approximately IC10 - IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the medium every 2-3 days. Monitor the cells for signs of recovery and resumed proliferation. When the cells are growing steadily and have a doubling time similar to untreated parental cells, they are ready for the next concentration increase. This can take several weeks to months.
-
Dose Escalation: Gradually increase the concentration of momelotinib in the culture medium. A typical increase is 1.5 to 2-fold at each step.
-
Repeat and Select: Repeat steps 3 and 4, allowing the cell population to adapt and recover at each new concentration.
-
Confirmation of Resistance: Once the cells are stably proliferating at a significantly higher concentration (e.g., 5-10 times the parental IC50), confirm the degree of resistance by performing a full dose-response curve and calculating the new IC50 value. A fold-change of >3 is typically considered resistant.
-
Cryopreservation: Cryopreserve vials of the resistant cells at various stages. Maintain a continuous culture of the resistant line in medium containing the final concentration of momelotinib to prevent reversion.
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol outlines the steps for determining cell viability and calculating the IC50 of momelotinib.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of momelotinib in culture medium at 2x the final desired concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of the appropriate momelotinib dilution to each well. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (typically 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot % viability against the log of momelotinib concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of JAK/STAT Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the JAK/STAT pathway following momelotinib treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of momelotinib (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a short duration (e.g., 2-6 hours). If the pathway is not basally active, stimulate with an appropriate cytokine (e.g., IL-6) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2) overnight at 4°C, according to the manufacturer's recommendations.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of phosphorylated proteins to their respective total protein levels to determine the degree of pathway inhibition.
Visualizations
Caption: Mechanism of action of momelotinib.
Caption: Mechanisms of resistance to momelotinib.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Portico [access.portico.org]
- 6. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Momelotinib in JAK2 inhibitor-naïve myelofibrosis: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering peripheral neuropathy in preclinical models involving momelotinib mesylate.
Troubleshooting Guides
Issue 1: High variability in peripheral neuropathy measurements between animals in the same treatment group.
| Possible Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure precise and consistent dosing and administration route for each animal. For oral gavage, verify proper technique to avoid incomplete dosage delivery. |
| Variable Animal Health Status | Use animals of a consistent age, weight, and genetic background. Acclimatize animals to the housing and handling procedures before the start of the experiment to reduce stress-induced variability. |
| Inconsistent Behavioral Testing | Standardize the environment for behavioral testing (e.g., lighting, noise levels). Ensure all experimenters are trained on the precise methodology for tests such as von Frey or hot plate to minimize inter-operator variability. |
| Underlying Subclinical Infections | Monitor animals for any signs of illness. A subclinical infection can influence inflammatory responses and pain sensitivity. |
Issue 2: Lack of a clear peripheral neuropathy phenotype after momelotinib administration.
| Possible Cause | Recommended Solution |
| Insufficient Dose or Duration | Review literature for established dose ranges of momelotinib in the specific preclinical model. If data is limited, consider a dose-response study to determine the optimal dose for inducing neuropathy without causing systemic toxicity. The duration of treatment may also need to be extended. |
| Insensitive Assessment Methods | Employ a battery of tests to assess different aspects of peripheral neuropathy. This should include tests for mechanical allodynia (von Frey), thermal hyperalgesia (hot/cold plate), and nerve conduction studies to measure nerve velocity and amplitude. |
| Timing of Assessment | Peripheral neuropathy may have a delayed onset. Conduct assessments at multiple time points throughout the study to capture the development of the phenotype. |
| Species or Strain Differences | The susceptibility to drug-induced neuropathy can vary between different rodent species and strains. Consult the literature to select a strain known to be sensitive to neurotoxic agents. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of momelotinib-induced peripheral neuropathy?
A1: The exact mechanism of momelotinib-induced peripheral neuropathy is not yet fully elucidated. Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), as well as Activin A receptor type 1 (ACVR1).[1][2][3][4][5][6] While the inhibition of the JAK-STAT pathway is central to its therapeutic effects in myelofibrosis by reducing inflammation and cytokine production, it is possible that off-target effects or the modulation of signaling pathways in neuronal cells contribute to neurotoxicity.[1][2] Further research is needed to determine the precise molecular mechanisms.
Q2: What are the most appropriate preclinical models to study momelotinib-related peripheral neuropathy?
A2: While specific models for momelotinib-induced neuropathy are not well-established in the literature, researchers can adapt existing models of chemotherapy-induced peripheral neuropathy (CIPN).[7][8][9][10][11] Commonly used models involve rodents (rats or mice) treated with neurotoxic agents. Given that momelotinib is administered orally, a chronic oral dosing regimen in a susceptible rodent strain would be a logical starting point.
Q3: What are the key parameters to measure when assessing momelotinib-induced peripheral neuropathy in preclinical models?
A3: A comprehensive assessment should include a combination of behavioral, electrophysiological, and histological endpoints.
-
Behavioral Tests: To assess sensory deficits, common tests include the von Frey test for mechanical allodynia and the hot/cold plate test for thermal hyperalgesia.[12]
-
Electrophysiology: Nerve conduction studies can directly measure nerve function, including nerve conduction velocity and the amplitude of sensory and motor nerve action potentials.[11]
-
Histopathology: Post-mortem analysis of the dorsal root ganglia (DRG) and sciatic nerve can reveal neuronal damage, demyelination, and other morphological changes.
Q4: How can I differentiate between momelotinib-induced peripheral neuropathy and disease-related symptoms in my animal model?
A4: This is a critical consideration, especially in models where the underlying disease (e.g., a cancer model) may also cause neuropathic symptoms. It is essential to include the following control groups in your experimental design:
-
A vehicle control group (receiving the drug vehicle without momelotinib).
-
A disease control group (animals with the disease but not receiving treatment).
-
A naive control group (healthy animals receiving no treatment).
By comparing the momelotinib-treated group to these controls, you can isolate the effects of the drug.
Experimental Protocols
Protocol 1: Induction of Peripheral Neuropathy with Momelotinib in a Rodent Model
-
Animal Model: Select a suitable rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Measurements: Perform baseline behavioral and/or electrophysiological measurements before the first dose of momelotinib.
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration. The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Administration: Administer momelotinib orally (e.g., via gavage) once daily. The recommended therapeutic dose in humans is 200 mg/day, which can be allometrically scaled to determine an appropriate starting dose for rodents.[4][5][13] A dose-finding study may be necessary.
-
Monitoring: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and general health status.
-
Neuropathy Assessment: Perform behavioral and electrophysiological assessments at regular intervals (e.g., weekly) to track the onset and progression of peripheral neuropathy.
-
Terminal Procedures: At the end of the study, collect tissues (e.g., sciatic nerve, dorsal root ganglia) for histological analysis.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
-
Apparatus: Use a set of calibrated von Frey filaments. The testing should be conducted in a quiet room on a wire mesh platform that allows access to the plantar surface of the hind paws.
-
Acclimatization: Place the animal in an individual testing cage on the mesh platform and allow it to acclimatize for 15-20 minutes.
-
Stimulation: Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range. Apply the filament with increasing force until it bends.
-
Response: A positive response is a sharp withdrawal of the paw.
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Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold.
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Data Analysis: Compare the paw withdrawal thresholds between the momelotinib-treated and control groups. A lower threshold in the treated group indicates mechanical allodynia.
Signaling Pathways and Experimental Workflows
Caption: Momelotinib's primary mechanism of action.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojjaarahcp.com [ojjaarahcp.com]
- 4. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momelotinib mechanism of action [mpn-hub.com]
- 7. Clinical and preclinical perspectives on Chemotherapy-Induced Peripheral Neuropathy (CIPN): a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdbneuro.com [mdbneuro.com]
- 9. mdbneuro.com [mdbneuro.com]
- 10. Animal models of chemotherapy-evoked painful peripheral neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
minimizing momelotinib mesylate-induced thrombocytopenia in animal models
Technical Support Center: Momelotinib Mesylate Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing this compound in animal models, with a specific focus on understanding and minimizing induced thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which momelotinib may cause thrombocytopenia?
A1: Momelotinib is a potent inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial for the proliferation and differentiation of hematopoietic stem and progenitor cells. While initial assumptions might point to direct inhibition of JAK2 in megakaryocytes (the precursors to platelets), genetic studies in mice suggest a more complex mechanism. Research indicates that the thrombocytopenia observed with JAK inhibitors is likely due to the inhibition of JAK2 in early hematopoietic stem and progenitor cells, rather than in terminal megakaryopoiesis.[1][2] In fact, deleting Jak2 specifically in megakaryocytes and platelets has been shown to cause an increase in platelet count (thrombocytosis) in mice, not a decrease.[1][3]
Q2: How does momelotinib's effect on platelet counts compare to other JAK inhibitors like ruxolitinib in clinical settings?
A2: Clinical data suggests that momelotinib may be less myelosuppressive compared to other JAK inhibitors. Post-hoc analyses of several Phase 3 trials have shown that momelotinib can maintain platelet counts, and in some thrombocytopenic patients, even lead to an increase in platelet levels over time.[4] This is in contrast to ruxolitinib, which often requires dose reductions in patients with low baseline platelet counts due to treatment-emergent thrombocytopenia.[5][6]
Q3: What is the role of ACVR1 inhibition by momelotinib, and does it relate to thrombocytopenia?
A3: Momelotinib is unique among some JAK inhibitors as it also inhibits Activin A receptor, type I (ACVR1).[7][8][9] The primary role of ACVR1 inhibition is related to the improvement of anemia. It does this by downregulating hepcidin, a key regulator of iron homeostasis, which increases iron availability for red blood cell production.[10][11] ACVR1 is not directly implicated in momelotinib-induced thrombocytopenia. Its signaling primarily involves the SMAD pathway, which is distinct from the primary JAK-STAT pathway governing thrombopoiesis.[12][13]
Q4: Are there any established methods to counteract potential momelotinib-induced thrombocytopenia in our animal experiments?
A4: While no preclinical studies have been published that specifically combine momelotinib with an agent to mitigate thrombocytopenia, a promising strategy would be the co-administration of a thrombopoietin receptor agonist (TPO-RA). TPO-RAs like romiplostim and eltrombopag are known to stimulate platelet production and have been successfully used to increase platelet counts in various animal models, including those with chemotherapy-induced thrombocytopenia.[14][15][16] For guidance on implementing this, please see the Experimental Protocols section.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe thrombocytopenia observed at standard momelotinib doses. | 1. Animal strain sensitivity.2. Error in momelotinib dosage calculation or administration.3. Pre-existing subclinical bone marrow suppression in the animal colony. | 1. Review literature for strain-specific responses to JAK inhibitors. Consider a pilot dose-response study.2. Double-check all calculations, stock solution concentrations, and administration volumes. 3. Ensure animals are healthy and free from infections that could affect hematopoiesis. Review baseline platelet counts. |
| High variability in platelet counts between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., variable gavage volume).2. Differences in individual animal metabolism.3. Inconsistent timing of blood collection relative to drug administration. | 1. Refine administration technique to ensure consistency. For oral gavage, ensure proper placement and delivery.2. Increase the number of animals per group to improve statistical power.3. Standardize the time of day for both drug administration and blood sampling. |
| Difficulty establishing a stable thrombocytopenic model prior to momelotinib administration. | 1. Incorrect dosage or timing of the inducing agent (e.g., cyclophosphamide).2. Rapid recovery of platelet counts in the chosen animal model. | 1. Refer to the detailed protocols for cyclophosphamide-induced thrombocytopenia below. The timing of the platelet nadir is critical.2. The cyclophosphamide model typically shows a platelet nadir around day 7 post-administration.[17][18] Ensure your experimental timeline aligns with this window. |
| Platelet counts are not recovering as expected after momelotinib cessation. | 1. Prolonged off-target effects on hematopoietic progenitors.2. The initial thrombocytopenia-inducing insult caused lasting bone marrow damage. | 1. Monitor animals for an extended period post-treatment to characterize the recovery phase.2. Evaluate bone marrow cellularity and megakaryocyte populations via histology at the end of the study. |
Experimental Protocols
Protocol 1: Induction of Thrombocytopenia in Mice using Cyclophosphamide
This protocol is adapted from established models of chemotherapy-induced thrombocytopenia and is suitable for creating a baseline of low platelets before testing the effects of momelotinib.[17][18][19][20]
-
Animals: BALB/c mice are commonly used.
-
Reagents:
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Cyclophosphamide (CTX)
-
Sterile 0.9% Saline
-
-
Procedure:
-
Prepare a fresh solution of CTX in sterile saline.
-
Administer CTX via subcutaneous (SC) injection at a dose of 100 mg/kg daily for three consecutive days.[17][19]
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Monitor animal weight and health daily.
-
Expect the platelet count nadir (lowest point) to occur around day 7 after the first CTX injection. This is the optimal time to begin experimental therapeutic administration (e.g., momelotinib).
-
Include a vehicle control group that receives saline injections on the same schedule.
-
Protocol 2: Monitoring Platelet Counts in Mice
Accurate platelet monitoring is critical for assessing the effects of momelotinib.
-
Blood Collection:
-
Anesthetize the mouse using isoflurane.
-
For serial sampling, collect a small volume of blood (e.g., 20-50 µL) from the retro-orbital plexus or tail vein.[21][22]
-
Use microvettes or tubes containing an anticoagulant. EDTA is commonly used for automated hematology analyzers.[21]
-
For terminal collection, a larger volume can be obtained via cardiac puncture.
-
-
Platelet Counting:
-
Automated Hematology Analyzer: This is the preferred method for accuracy and reproducibility. Ensure the analyzer is calibrated for mouse blood, as mouse platelets are smaller than human platelets.[23]
-
Flow Cytometry: An alternative method where platelets are identified using a specific antibody (e.g., anti-CD41) and counted relative to a known number of fluorescent beads.
-
Manual Counting (Hemocytometer): This method is less accurate and more labor-intensive but can be used if other equipment is unavailable.
-
Protocol 3: Hypothetical Study to Mitigate Momelotinib-Induced Thrombocytopenia
This workflow outlines an experimental design to test the efficacy of a TPO-receptor agonist in preventing or treating momelotinib-induced thrombocytopenia.
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Animal Model: Healthy BALB/c mice.
-
Treatment Groups (n=8-10 per group):
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Vehicle Control: Administer vehicle for both momelotinib and TPO-RA.
-
Momelotinib Only: Administer momelotinib (e.g., 50 mg/kg, oral gavage, daily).[24]
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Momelotinib + TPO-RA (Prophylactic): Administer TPO-RA (e.g., Romiplostim, 100 µg/kg, SC, every 3 days)[15] starting on the same day as momelotinib.
-
Momelotinib + TPO-RA (Therapeutic): Administer momelotinib daily. Once platelet counts drop by a predefined amount (e.g., >30%), begin administration of the TPO-RA.
-
-
Procedure:
-
Acclimatize animals and obtain baseline platelet counts.
-
Administer treatments as per the group assignments for a defined period (e.g., 14-21 days).
-
Monitor platelet counts every 3-4 days.
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At the end of the study, collect terminal blood samples and consider harvesting bone marrow for analysis of megakaryocyte populations.
-
Quantitative Data Presentation
The following tables summarize representative data from animal studies that are relevant to designing experiments for momelotinib-induced thrombocytopenia.
Table 1: Cyclophosphamide-Induced Thrombocytopenia Model Data (Data synthesized from representative studies in BALB/c mice)[17][19]
| Day | Treatment Group | Platelet Count (x 10⁹/L) (Mean ± SD) | % of Baseline |
| 0 | Vehicle Control | 1150 ± 120 | 100% |
| Cyclophosphamide (100mg/kg x 3 days) | 1180 ± 135 | 100% | |
| 7 | Vehicle Control | 1130 ± 110 | ~98% |
| Cyclophosphamide | 380 ± 95 | ~32% | |
| 11 | Vehicle Control | 1160 ± 125 | ~101% |
| Cyclophosphamide | 850 ± 150 | ~72% |
Table 2: Efficacy of Romiplostim in Mouse Models (Data represents expected outcomes based on published literature)[15][16]
| Animal Model | Romiplostim Dose | Duration of Treatment | Peak Platelet Count Increase |
| Wild-Type Mice | 100 µg/kg every 3 days | 28 days | ~8-fold increase over baseline |
| Chemotherapy-Induced Thrombocytopenia | ≥100 µg/kg on Day 0 | Single Dose | Significantly lessened platelet nadir |
Visualizations: Signaling Pathways and Workflows
Momelotinib's Dual Mechanism of Action
The diagram below illustrates the two primary signaling pathways targeted by momelotinib: the JAK-STAT pathway, critical for cell proliferation and inflammation, and the ACVR1 pathway, which regulates iron metabolism.
Caption: Dual inhibition of JAK1/2 and ACVR1 pathways by momelotinib.
Proposed Mechanism of TPO-RA Intervention
This diagram shows how a TPO-Receptor Agonist like romiplostim can bypass the effects of upstream JAK inhibition on hematopoietic stem cells to specifically stimulate the megakaryocyte lineage and boost platelet production.
Caption: TPO-RA stimulation of megakaryocytes to counteract upstream inhibition.
Experimental Workflow for Mitigation Study
This chart outlines the key phases of an animal study designed to test strategies for minimizing momelotinib-induced thrombocytopenia.
Caption: Workflow for a preclinical momelotinib thrombocytopenia mitigation study.
References
- 1. Genetic studies reveal an unexpected negative regulatory role for Jak2 in thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Momelotinib in Myelofibrosis Patients With Thrombocytopenia: Post Hoc Analysis From Three Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. onclive.com [onclive.com]
- 10. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 11. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACVR1 Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment of a Mouse Thrombocytopenia Model Induced by Cyclophosphamide [zoores.ac.cn]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. jbums.org [jbums.org]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Blood collection, platelet isolation and measurement of platelet count and size in mice-a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. | BioWorld [bioworld.com]
Momelotinib Mesylate: Technical Support Resource for Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting dose-response experiments with momelotinib mesylate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key clinical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for momelotinib?
A1: Momelotinib is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action. It competitively inhibits Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), which are key components of the JAK/STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[1][2] Additionally, momelotinib uniquely inhibits Activin A receptor, type I (ACVR1), also known as ALK2.[2][3][4] This inhibition of ACVR1 leads to a decrease in the production of hepcidin, a key regulator of iron metabolism, thereby improving anemia associated with myelofibrosis.[2][5]
Q2: What is the recommended clinical dose for momelotinib?
A2: The recommended dose of momelotinib for the treatment of myelofibrosis is 200 mg taken orally once daily.[3][4] This dose was established based on a review of safety, efficacy, and pharmacokinetic data from clinical trials.[3]
Q3: What are the expected outcomes of momelotinib treatment in a clinical setting?
A3: In clinical trials, momelotinib has demonstrated three primary benefits for patients with myelofibrosis:
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Spleen Response: A reduction in spleen volume of ≥35% is a key efficacy measure.[4][6]
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Symptom Improvement: Patients often experience a significant reduction in constitutional symptoms, measured by a ≥50% decrease in the Total Symptom Score (TSS).[4][7]
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Anemia Benefit: A unique advantage of momelotinib is its ability to improve anemia, leading to transfusion independence in a portion of patients.[4][5][7]
Q4: What are the main signaling pathways affected by momelotinib?
A4: Momelotinib primarily affects the JAK/STAT signaling pathway. By inhibiting JAK1 and JAK2, it blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] This disruption prevents the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of genes involved in cell proliferation, inflammation, and hematopoiesis.[8][9][10] Its secondary effect on ACVR1 modulates the hepcidin pathway to improve iron availability for red blood cell production.[5]
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of momelotinib.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and clinical efficacy data for momelotinib.
Table 1: Pharmacokinetic Parameters of Momelotinib
| Parameter | Value (200 mg once daily) | Value (200 mg twice daily) | Source |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | ~2 hours | ~2 hours | [4][11] |
| Cmax (Peak Plasma Concentration) | 479 ng/mL (CV 61%) | - | [3] |
| AUCtau (Area Under the Curve) | 3288 ng·h/mL (CV 60%) | - | [3] |
| Terminal Half-life | 4-8 hours | 5-6.6 hours | [4][12] |
| Active Metabolite (M21) | ~40% of parent activity | - |[3][4] |
Table 2: Clinical Efficacy in Myelofibrosis (MOMENTUM Phase III Trial)
| Endpoint (at Week 24) | Momelotinib (n=130) | Danazol (n=65) | Source |
|---|---|---|---|
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 24.6% | 9.2% | [13] |
| Transfusion Independence (TI) Rate | 31% | 20% | [7][13] |
| Splenic Response Rate (SRR) (≥35% volume reduction) | 23% | 3% | [13] |
| Zero Transfusions Since Baseline | 35% | 17% |[7][13] |
Table 3: Common Treatment-Emergent Adverse Events (≥20%)
| Adverse Event | Frequency | Grade ≥3 Frequency | Source |
|---|---|---|---|
| Diarrhea | 27% - 45.9% | 3% | [4][11][13] |
| Thrombocytopenia | 25% - 39.3% | 12% - 29.5% | [4][11][14] |
| Nausea | 39% - 76% | - | [12][13] |
| Fatigue | 80% | - | [12] |
| Peripheral Neuropathy | 10% - 44.3% | All Grade ≤2 in trials | [6][11][13] |
| Anemia | 68% | 8% |[12][14] |
Experimental Protocols & Troubleshooting
Protocol 1: Cell Viability Assay (e.g., MTT or XTT) for IC50 Determination
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of momelotinib in a cancer cell line with a constitutively active JAK/STAT pathway.
Methodology:
-
Cell Culture: Culture cells (e.g., HEL 92.1.7, UKE-1) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Count cells using a hemocytometer or automated cell counter and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in culture media to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO-containing media) and a no-cell blank control.
-
Drug Treatment: Remove the old media from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for 48-72 hours.
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log-transformed concentration of momelotinib.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: A typical workflow for a cell-based dose-response assay.
Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol assesses the direct pharmacological effect of momelotinib on its intracellular target by measuring the phosphorylation status of STAT3, a downstream effector of JAK1/2.
Methodology:
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if cytokine stimulation is required.
-
Pre-treat cells with various concentrations of momelotinib (and a vehicle control) for 1-2 hours.
-
Stimulate cells with a cytokine (e.g., IL-6) for 15-30 minutes to induce JAK/STAT signaling.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like GAPDH or β-actin.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the vehicle control.
Troubleshooting Guide
Q: My IC50 value is significantly higher than what is reported in the literature. What could be the cause?
A: Several factors can contribute to this discrepancy:
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Cell Line Differences: The sensitivity to momelotinib can vary between cell lines due to different baseline levels of JAK/STAT activation or expression of drug transporters.
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Reagent Quality: Ensure the this compound powder is of high purity and was stored correctly. Prepare fresh stock solutions, as repeated freeze-thaw cycles can degrade the compound.
-
Serum Concentration: Components in fetal bovine serum can bind to the drug, reducing its effective concentration. Try reducing the serum percentage during the drug treatment phase or using serum-free media if the cells can tolerate it.
-
Cell Density: An excessively high cell density can lead to an underestimation of drug potency. Optimize the initial cell seeding number for your specific cell line.
-
Incubation Time: A shorter incubation time may not be sufficient to observe the full cytotoxic or cytostatic effect of the drug. Consider extending the treatment duration to 72 hours.
Q: I am not observing a clear dose-response relationship; the curve is flat.
A: This could indicate:
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Incorrect Concentration Range: The concentrations tested may be too low (below the effective range) or too high (already causing maximum effect at the lowest dose). Perform a broad-range pilot experiment (e.g., 10 nM to 100 µM) to identify the active range before conducting a detailed dose-response study.
-
Cell Line Insensitivity: The chosen cell line may not rely on the JAK/STAT pathway for survival, making it inherently resistant to momelotinib. Confirm that your cell line has an active JAK/STAT pathway (e.g., by checking for baseline p-STAT levels).
-
Compound Insolubility: At higher concentrations, momelotinib might precipitate out of the culture media. Visually inspect your drug dilutions for any signs of precipitation.
Q: There is high variability between my replicate wells.
A: High variability often points to technical issues in the experimental setup:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before seeding. Pipette carefully and consistently into each well, avoiding the edges of the plate where evaporation effects are more pronounced ("edge effect"). Consider not using the outer wells of the 96-well plate.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate, consistent pipetting when adding cells, drugs, and reagents.
-
Plate Reader Issues: Check that the plate reader is functioning correctly and that there are no smudges or debris on the bottom of the plate that could interfere with absorbance readings.
-
Contamination: Microbial contamination can affect cell health and metabolism, leading to erratic results. Regularly check your cell cultures for any signs of contamination.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. us.gsk.com [us.gsk.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cusabio.com [cusabio.com]
- 11. A phase 1/2, open-label study evaluating twice-daily administration of momelotinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 dose-escalation study of momelotinib, a Janus kinase 1/2 inhibitor, combined with gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 14. ascopubs.org [ascopubs.org]
addressing variability in momelotinib mesylate experimental results
Welcome to the technical support center for momelotinib mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Momelotinib is an ATP-competitive inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), with IC50 values of 11 nM and 18 nM, respectively.[1][2] It also inhibits Activin A receptor, type I (ACVR1/ALK2).[3][4][5][6][7] This dual-action mechanism allows it to not only suppress the hyperactive JAK-STAT signaling pathway, which is implicated in myelofibrosis, but also to improve anemia by reducing hepcidin production through ACVR1 inhibition.[3][5][6][7] Momelotinib has also been shown to inhibit other kinases to a lesser extent.[8]
Q2: I am observing variability in the IC50 values for momelotinib in my experiments compared to published data. What could be the cause?
Variability in IC50 values is a common issue in kinase inhibitor studies and can be attributed to several factors:
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Cell Line Differences: Different cell lines can have varying levels of JAK/STAT activation, expression of drug transporters, and other factors that can influence the potency of momelotinib.[1][9]
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the specific assay format (e.g., MTT, MTS, CellTiter-Glo) can all impact the apparent IC50 value.[10]
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ATP Concentration: As an ATP-competitive inhibitor, the potency of momelotinib can be affected by the intracellular ATP concentration.[3][11] In vitro kinase assays are often performed at ATP concentrations close to the Km value, while intracellular ATP levels are significantly higher.[12]
-
Compound Handling and Storage: Improper storage or handling of this compound can lead to degradation or precipitation, affecting its effective concentration.
-
Lot-to-Lot Variability: Although reputable suppliers provide a certificate of analysis with purity data, minor variations between batches can occur. It is advisable to qualify each new lot of the compound.
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
This compound is soluble in DMSO.[8][13] However, precipitation can occur, especially with repeated freeze-thaw cycles or if the DMSO has absorbed moisture.[8] Here are some troubleshooting steps:
-
Use fresh, anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solution.[8]
-
Gentle Warming: You can try to gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound.
-
Sonication: Brief sonication can also help to redissolve precipitated compound.
-
Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Q4: What are some key considerations for designing a cell-based assay with this compound?
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Cell Line Selection: Choose a cell line with a constitutively active JAK/STAT pathway (e.g., UKE-1, HEL) or one that can be stimulated with a cytokine like IL-6 or GM-CSF to activate the pathway.
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Assay Duration: The incubation time with momelotinib should be optimized. For cell viability assays, a 48-72 hour incubation is common.[9] For signaling pathway inhibition studies (e.g., pSTAT3 western blot), a shorter incubation time (e.g., 1-4 hours) is usually sufficient.
-
Serum Concentration: The presence of serum proteins can affect the free concentration of the drug. It is important to keep the serum concentration consistent across experiments.
-
Positive and Negative Controls: Always include appropriate controls, such as a vehicle control (DMSO) and a positive control inhibitor if available.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 value | Cell line is not sensitive to JAK/STAT inhibition. | Confirm that the cell line has an active JAK/STAT pathway (e.g., by checking baseline pSTAT3 levels). |
| Compound has precipitated out of solution. | Visually inspect the culture medium for any signs of precipitation. Refer to the solubility troubleshooting guide above. | |
| Suboptimal assay conditions. | Optimize cell seeding density and incubation time. Ensure the assay is read within the linear range. | |
| Poor reproducibility between experiments | Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.[10] |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[10] |
Weak or No Signal in pSTAT3 Western Blot
| Issue | Potential Cause | Troubleshooting Steps |
| No inhibition of pSTAT3 observed | Insufficient momelotinib concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for pSTAT3 inhibition. |
| Cell line does not have a cytokine-inducible JAK/STAT pathway. | If using a cytokine to stimulate the pathway, confirm that the cells respond to the cytokine by checking pSTAT3 levels in a stimulated vs. unstimulated control. | |
| Weak pSTAT3 signal in stimulated control | Suboptimal cytokine stimulation. | Optimize the concentration and incubation time for cytokine stimulation. |
| Poor antibody quality. | Use a validated antibody for pSTAT3. Test different antibody dilutions. | |
| Technical issues with western blotting. | Ensure complete protein transfer and use an appropriate blocking buffer. Include a loading control (e.g., GAPDH, β-actin) to verify equal protein loading. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| JAK1 | Kinase Assay | 11 | [1][2] |
| JAK2 | Kinase Assay | 18 | [1][2] |
| ACVR1/ALK2 | Kinase Assay | 8.4 | [4] |
| Ba/F3-TEL-JAK2 | Cell Proliferation | 700 | [1] |
| CHRF-288-11 | Cell Proliferation | 1 | [1] |
| Ba/F3-MPLW515L | Cell Proliferation | 200 | [1] |
| Ba/F3 (IL-3 stimulated) | Cell Proliferation | 1400 | [1] |
| HEL (JAK2 V617F) | Cell Proliferation | 1800 | [14] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT3 (pSTAT3)
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HEL, UKE-1, or IL-6 responsive cells) in 6-well plates. Once the cells reach 70-80% confluency, serum starve them overnight if necessary.
-
Stimulation (if required): For cytokine-inducible cell lines, stimulate the cells with an optimized concentration of the cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.
-
Momelotinib Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours before and during cytokine stimulation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
Visualizations
Caption: Momelotinib signaling pathway inhibition.
Caption: Troubleshooting workflow for momelotinib experiments.
References
- 1. This compound | JAK | TargetMol [targetmol.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase 2 study of momelotinib, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
momelotinib mesylate cross-reactivity with other kinases
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the kinase cross-reactivity of momelotinib mesylate. The following frequently asked questions (FAQs) and troubleshooting guides address common inquiries and potential issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary kinase selectivity profile of momelotinib?
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). It also demonstrates inhibitory activity against other members of the JAK family, namely JAK3 and Tyrosine Kinase 2 (TYK2), though with less potency for JAK3. Additionally, momelotinib is a known inhibitor of Activin A receptor, type I (ACVR1), also known as ALK2.[1][2]
Q2: What are the known off-target kinases inhibited by momelotinib?
Beyond the JAK family and ACVR1, momelotinib has been shown to inhibit a range of other kinases. Notably, it is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) mutant.[1][3] Preclinical studies have also identified several other kinases that are inhibited by momelotinib with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[4][5]
Q3: How does momelotinib's inhibition of ACVR1 impact its biological activity?
Momelotinib's inhibition of ACVR1 is a key differentiator from other JAK inhibitors. This activity is believed to be responsible for the observed improvements in anemia in patients with myelofibrosis.[6] By inhibiting ACVR1, momelotinib reduces the production of hepcidin, a key regulator of iron homeostasis. This leads to increased iron availability for erythropoiesis.[6]
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed in experiments with momelotinib.
-
Possible Cause: Off-target effects due to momelotinib's cross-reactivity with other kinases.
-
Troubleshooting Steps:
-
Review the Kinase Inhibition Profile: Refer to the quantitative data summarized in Table 1 to identify potential off-target kinases that might be involved in the observed phenotype.
-
Consult Signaling Pathway Diagrams: Examine the provided diagrams for the JAK-STAT and ACVR1 signaling pathways (Figures 1 and 2) to understand the potential downstream consequences of inhibiting these pathways.
-
Consider Counter-Screening: If a specific off-target kinase is suspected, consider performing counter-screening experiments using more selective inhibitors for that kinase to confirm its role in the observed phenotype.
-
Dose-Response Analysis: Perform a dose-response experiment with momelotinib to determine if the unexpected phenotype is observed at concentrations consistent with the inhibition of the primary targets (JAK1/JAK2) or at higher concentrations where off-target effects are more likely.
-
Problem: Discrepancies in IC50 values compared to published data.
-
Possible Cause: Variations in experimental conditions.
-
Troubleshooting Steps:
-
Verify Assay Conditions: Ensure that the experimental protocol used is comparable to the standard kinase inhibition assays described in the "Experimental Protocols" section. Key parameters to check include ATP concentration, enzyme and substrate concentrations, and incubation times.
-
Confirm Reagent Quality: Verify the purity and activity of the recombinant kinases and the integrity of the this compound compound.
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Cellular vs. Biochemical Assays: Be aware that IC50 values obtained from cellular assays can differ from those obtained in biochemical assays due to factors such as cell permeability, metabolism, and engagement of downstream signaling pathways.
-
Data Presentation
Table 1: Momelotinib Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK1 | 11 | [1][2][7] |
| JAK2 | 18 | [1][2][7] |
| JAK3 | 155 | [1][2][7] |
| TYK2 | 17 | [2] |
| ACVR1 (ALK2) | 6.83 | [8] |
| FLT3 (Wild-Type) | 320 | [9] |
| FLT3-ITD | 401 | [9] |
| FLT3-ITD (in primary AML cells) | 7 - 279 | [3] |
| CDK2/cyclin A | < 100 | [4][5] |
| JNK1 (MAPK8) | < 100 | [1][4][5] |
| ROCK2 | < 100 | [4][5] |
| TBK1 | < 100 | [4][5] |
| PKD3 (PRKCN) | < 100 | [1][4][5] |
| PRKD1 (PKCμ) | < 100 | [1][4][5] |
Experimental Protocols
KINOMEscan™ Assay for Kinase Inhibition Profiling
The KINOMEscan™ platform is a widely used method for assessing the selectivity of kinase inhibitors. It is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Methodology:
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Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate an affinity resin.
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Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (momelotinib) at various concentrations are combined in a binding buffer.
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Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
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Washing: The beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
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Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The results are typically reported as the percentage of the control (vehicle-treated) signal, which is then used to calculate the dissociation constant (Kd) or IC50 value.
-
Visualizations
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of momelotinib.
Figure 2: The ACVR1 signaling pathway and the inhibitory action of momelotinib.
Figure 3: A simplified workflow for the KINOMEscan™ competition binding assay.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Momelotinib is a highly potent inhibitor of FLT3-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
challenges in synthesizing momelotinib mesylate and potential solutions.
For researchers, scientists, and drug development professionals engaged in the synthesis of momelotinib mesylate, this technical support center provides in-depth troubleshooting guides and frequently asked questions. Our aim is to offer practical solutions to common challenges encountered during the synthesis, purification, and handling of this potent JAK1, JAK2, and ACVR1 inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of momelotinib.
Question 1: My overall yield is significantly lower than reported in the literature. What are the most critical steps to optimize?
Answer: Low overall yield in momelotinib synthesis often points to inefficiencies in one of the key convergent steps. A practical and high-yield synthetic route avoids expensive and hard-to-remove palladium catalysts.[1] A robust synthesis achieves an overall yield of approximately 43.2% over five steps.[1][2]
Key Optimization Points:
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Formation of 1-(4-morpholinophenyl)guanidine: This initial step should be high-yielding. A reported method using 4-morpholinoaniline and cyanamide in ethanol with hydrochloric acid achieves a 78% isolated yield.[1] Ensure complete reaction by monitoring via TLC or LC-MS.
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Synthesis of the enaminone intermediate: The reaction of methyl 4-acetylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is crucial. This step has a reported yield of 82%.[1] Ensure the removal of methanol formed during the reaction to drive the equilibrium towards the product.
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Pyrimidine Ring Formation: The cyclization of the guanidine intermediate with the enaminone is the core step. Heating these reactants in acetonitrile should yield the N-phenylpyrimidin-2-amine intermediate in over 80% yield.[1] Incomplete conversion is a common source of yield loss. Driving the reaction to completion by extending the reflux time may be necessary.
-
Final Amidation: The final condensation of the carboxylic acid intermediate with glycinonitrile hydrochloride using coupling agents like HOBt/EDC.HCl is typically efficient, with reported yields of 87% after purification.[1] Ensure anhydrous conditions to prevent hydrolysis of the activated ester.
Question 2: I am struggling with the purification of the final momelotinib free base. It has poor solubility in common organic solvents. What is the recommended purification strategy?
Answer: This is a well-documented challenge. Momelotinib free base has very low solubility in solvents like methanol, ethanol, acetonitrile, and ethyl acetate, making standard recrystallization difficult.[3] The most effective strategy is to purify the compound via one of its salt forms, which often have better solubility and crystalline properties.
Recommended Purification Protocol:
-
Salt Formation: Convert the crude momelotinib free base into a salt, such as the dihydrochloride, mesylate, tosylate, or besylate salt.[3]
-
Recrystallization of the Salt: Recrystallize the momelotinib salt from a suitable solvent system. The choice of solvent will depend on the specific salt.
-
Conversion back to Free Base: Once the salt is purified, you can obtain the high-purity free base by neutralization. This is typically done by dissolving the salt in water and adding a base, such as aqueous ammonia or sodium carbonate, to precipitate the pure momelotinib free base.[3]
This salt-to-free-base conversion has been shown to significantly increase purity. For example, converting the dihydrochloride salt back to the free base can improve purity from 98.60% to 99.62%.[3]
Question 3: I have identified several impurities in my final product by LC-MS. What are the likely sources of these impurities?
Answer: Impurity formation can occur at various stages. Common impurities are often related to starting materials or side reactions.
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Momelotinib Acid Impurity (CAS 945749-71-3): This impurity arises from incomplete amidation in the final step.[1][4] To minimize this, ensure you are using a slight excess of the amine and that your coupling reagents are fresh and active.
-
Methyl Ester Intermediate (CAS 945749-75-7): This is the direct precursor to the momelotinib acid impurity and results from incomplete hydrolysis of the methyl ester before the final amidation step.[1][4] Drive the esterolysis to completion by monitoring the reaction progress carefully.
-
Side-products from Guanidine Cyclization: The reaction to form the pyrimidine ring can sometimes lead to side products if the enaminone intermediate is not pure or if reaction conditions are not optimal.
Controlling impurities is critical. Using high-purity starting materials and carefully monitoring each reaction for completion will minimize the formation of related substances.
Data Presentation: Synthesis Route Comparison
The following table summarizes yields for a practical, convergent synthesis of momelotinib, highlighting the efficiency of a palladium-free route.
| Step | Starting Materials | Product | Reported Yield | Reference |
| 1. Guanidine Formation | 4-Morpholinoaniline, Cyanamide | 1-(4-Morpholinophenyl)guanidine | 78% | [1] |
| 2. Enaminone Synthesis | Methyl 4-acetylbenzoate, DMF-DMA | Methyl 4-(3-(dimethylamino)acryloyl)benzoate | 82% | [1] |
| 3. Pyrimidine Cyclization | Guanidine & Enaminone Intermediates | Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate | >80% | [1] |
| 4. Ester Hydrolysis | Methyl Ester Intermediate | 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid | 96% | [1] |
| 5. Final Amidation | Carboxylic Acid Intermediate, Glycinonitrile HCl | Momelotinib | 87% | [1] |
| Overall | Momelotinib (Purity: 99.1% by HPLC) | 43.2% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate (Key Pyrimidine Intermediate)
This protocol details the crucial cyclization step.
-
Reactants: A suspension of 1-(4-morpholinophenyl)guanidine (0.30 mol) and methyl 4-(3-(dimethylamino)acryloyl)benzoate (0.30 mol) is prepared.
-
Solvent: Acetonitrile (1 L) is added to the reactants.
-
Reaction Conditions: The mixture is stirred and heated to reflux for 10 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature. The resulting solid product is collected by suction filtration.
-
Washing: The solid is washed twice with a 50% acetonitrile/water solution (300 mL each).
-
Drying: The product is dried at 50°C for 4 hours to yield the desired intermediate as an off-white solid.
-
Expected Yield: 81%.[5]
Protocol 2: Purification of Momelotinib via Dihydrochloride Salt Formation and Neutralization
This protocol describes the robust method for purifying momelotinib free base.
-
Salt Formation: The crude momelotinib free base is converted to its dihydrochloride salt using methods known in the art, typically by treatment with hydrochloric acid in a suitable solvent.
-
Neutralization: A stirred suspension of momelotinib dihydrochloride salt (400 mg) is prepared in water (16 mL).
-
Base Addition: Concentrated aqueous ammonia solution is added dropwise until the pH of the reaction mixture reaches approximately 10-12. The suspension will momentarily turn into a clear brown solution before a yellow solid precipitates.
-
Stirring: The suspension is stirred for 2 hours at room temperature.
-
Filtration and Washing: The solid is collected by filtration and washed with water (2 mL).
-
Drying: The purified momelotinib free base is dried under reduced pressure at 45°C for 3 hours.
-
Purity: This process has been demonstrated to increase the purity of the final product to >99.5%.[3]
Visualizations
Momelotinib Synthesis Workflow
Caption: Convergent synthesis workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting workflow for low purity in Momelotinib synthesis.
Momelotinib's Dual-Inhibition Signaling Pathwaydot
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. WO2023152773A1 - Solid forms of momelotinib salts and improved processes for the preparation of momelotinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. shutterstock.com [shutterstock.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events associated with momelotinib mesylate in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in clinical trials?
A1: The most frequently reported adverse events include hematologic toxicities such as thrombocytopenia, anemia, and neutropenia. Non-hematologic adverse events commonly observed are diarrhea, nausea, peripheral neuropathy, and an increased risk of infections.[1][2][3][4][5][6][7]
Q2: What is the mechanism of action of this compound?
A2: Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key components of the JAK-STAT signaling pathway involved in myelofibrosis pathogenesis. Additionally, it inhibits the activin A receptor type 1 (ACVR1), also known as ALK2, which plays a crucial role in iron homeostasis. By inhibiting ACVR1, momelotinib reduces hepcidin levels, leading to increased iron availability for erythropoiesis and improvement in anemia.
Q3: Are there established dose modifications for managing momelotinib-related adverse events?
A3: Yes, specific dose modifications for hematologic and non-hematologic toxicities have been established. These guidelines are crucial for patient safety and maintaining treatment efficacy.[8][9][10][11][12][13][14] Please refer to the detailed tables in the Troubleshooting Guides section.
Troubleshooting Guides
Hematologic Adverse Events
Problem: A trial participant is experiencing thrombocytopenia (low platelet count).
Solution:
-
Assessment:
-
Confirm platelet count with a complete blood count (CBC).
-
Grade the severity of thrombocytopenia according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Assess for any signs or symptoms of bleeding.
-
-
Management:
Table 1: Dose Modification Guidelines for Thrombocytopenia
| Baseline Platelet Count | Current Platelet Count | Recommended Momelotinib Dose Modification |
| ≥100 x 10⁹/L | 50 to <75 x 10⁹/L | Reduce dose by 50 mg daily |
| <50 x 10⁹/L | Interrupt treatment | |
| 50 to <100 x 10⁹/L | <25 x 10⁹/L | Interrupt treatment |
| <50 x 10⁹/L | Decrease by ≥50% and <25 x 10⁹/L | Interrupt treatment |
Source: Adapted from prescribing information.[9][10][11][12][14]
Problem: A trial participant has developed neutropenia (low neutrophil count).
Solution:
-
Assessment:
-
Confirm absolute neutrophil count (ANC) with a CBC with differential.
-
Grade the severity of neutropenia according to CTCAE.
-
Monitor for signs and symptoms of infection.
-
-
Management:
-
Adhere to the dose modification guidelines in Table 2. For severe neutropenia, treatment interruption is recommended.[9][14]
-
Consider the use of granulocyte colony-stimulating factor (G-CSF) in cases of severe or febrile neutropenia, as per institutional guidelines.
-
Monitor ANC frequently until recovery.
-
Table 2: Dose Modification Guidelines for Neutropenia
| Absolute Neutrophil Count (ANC) | Recommended Momelotinib Dose Modification |
| <1.0 x 10⁹/L | Interrupt treatment until ANC ≥1.0 x 10⁹/L, then resume at the same dose. |
| Recurrent ANC <1.0 x 10⁹/L | Interrupt treatment until ANC ≥1.0 x 10⁹/L, then resume at a reduced dose (e.g., by 50 mg). |
Source: Adapted from prescribing information.[9][14]
Non-Hematologic Adverse Events
Problem: A trial participant is experiencing peripheral neuropathy.
Solution:
-
Assessment:
-
Perform a thorough neurological examination to characterize the symptoms (e.g., sensory, motor, or mixed).
-
Grade the severity of peripheral neuropathy using CTCAE.
-
Consider nerve conduction studies to quantify the extent of nerve damage.
-
-
Management:
Problem: A trial participant has developed diarrhea.
Solution:
-
Assessment:
-
Evaluate the frequency and severity of diarrhea and grade it according to CTCAE.
-
Rule out infectious causes by obtaining a stool culture if indicated.
-
-
Management:
-
For mild to moderate diarrhea, supportive care with oral hydration and anti-diarrheal agents (e.g., loperamide) is recommended.
-
For severe diarrhea, momelotinib treatment may need to be interrupted until resolution.[2]
-
Problem: A trial participant shows signs of hepatotoxicity.
Solution:
-
Assessment:
-
Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment.[18]
-
Grade the severity of liver enzyme elevation according to CTCAE.
-
-
Management:
Table 3: Dose Modification Guidelines for Hepatotoxicity
| ALT or AST Elevation | Total Bilirubin Elevation | Recommended Momelotinib Dose Modification |
| >3x to 5x ULN | ≤2x ULN | Continue treatment with weekly monitoring until enzymes return to baseline. If elevation persists for >4 weeks, interrupt dose. |
| >5x to 20x ULN | ≤2x ULN | Interrupt treatment. Resume at a reduced dose once enzymes are ≤3x ULN. |
| >3x ULN | >2x ULN | Permanently discontinue treatment. |
ULN = Upper Limit of Normal. Source: Adapted from prescribing information.[11][14]
Experimental Protocols
Protocol 1: Monitoring of Complete Blood Count (CBC)
-
Objective: To monitor for hematologic toxicities, including thrombocytopenia, anemia, and neutropenia.
-
Specimen: 3-5 mL of whole blood collected in an EDTA (purple top) tube.
-
Procedure:
-
Collect the blood sample using standard phlebotomy techniques.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Analyze the sample within 24 hours of collection using an automated hematology analyzer.
-
Perform a manual differential count if the automated analyzer flags abnormal results.
-
-
Frequency: At baseline, weekly for the first month of treatment, then monthly, and as clinically indicated.
Protocol 2: Assessment of Liver Function
-
Objective: To monitor for potential hepatotoxicity.
-
Specimen: 3-5 mL of serum collected in a serum separator tube (gold top).
-
Procedure:
-
Collect the blood sample and allow it to clot for at least 30 minutes at room temperature.
-
Centrifuge the sample at 1000-1300 x g for 10 minutes.
-
Carefully aspirate the serum and transfer it to a clean tube.
-
Analyze the serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin levels using a clinical chemistry analyzer.
-
-
Frequency: At baseline, monthly for the first six months, and then every 3-6 months, or as clinically indicated.[18]
Protocol 3: Evaluation of Peripheral Neuropathy
-
Objective: To detect and monitor the progression of peripheral neuropathy.
-
Procedure:
-
Clinical Examination:
-
Assess sensory function using light touch, pinprick, vibration, and proprioception tests.
-
Evaluate motor function by testing muscle strength and deep tendon reflexes.
-
Inquire about symptoms such as numbness, tingling, pain, and weakness.
-
-
Nerve Conduction Studies (NCS):
-
Perform baseline NCS on sensory and motor nerves of the upper and lower extremities.
-
Repeat NCS if the patient develops new or worsening symptoms of neuropathy.
-
-
-
Frequency: At baseline and at regular intervals (e.g., every 3 months) or if symptoms develop.
Visualizations
Caption: Momelotinib's dual inhibition of the JAK-STAT and ACVR1 pathways.
Caption: General workflow for managing momelotinib-related adverse events.
References
- 1. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A phase 1/2, open-label study evaluating twice-daily administration of momelotinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. gsk.com [gsk.com]
- 8. drugs.com [drugs.com]
- 9. ojjaarahcp.com [ojjaarahcp.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Ojjaara (momelotinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. ojjaarahcp.com [ojjaarahcp.com]
- 13. ojjaarahcp.com [ojjaarahcp.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. ojjaarahcp.com [ojjaarahcp.com]
Validation & Comparative
Momelotinib Mesylate vs. Ruxolitinib: A Comparative Guide for Myelofibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of momelotinib mesylate and ruxolitinib, two prominent Janus kinase (JAK) inhibitors used in the treatment of myelofibrosis (MF). The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy, and safety profiles.
Executive Summary
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Dysregulated JAK-STAT signaling is a hallmark of the disease.[1] Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first drug approved for MF and has been the standard of care, effectively reducing spleen size and symptom burden.[2][3] However, ruxolitinib is often associated with myelosuppression, which can lead to or worsen anemia, a common complication in MF patients.[4]
Momelotinib is a newer JAK1/JAK2 inhibitor that also uniquely inhibits activin A receptor type 1 (ACVR1), also known as ALK2.[5][6] This dual mechanism of action not only addresses the hyperactive JAK-STAT pathway to control splenomegaly and symptoms but also ameliorates anemia by reducing hepcidin levels and improving iron homeostasis.[7][8][9] This guide will delve into the experimental data that substantiates these differences.
Data Presentation
The following tables summarize the key quantitative data comparing momelotinib and ruxolitinib from in vitro studies and pivotal clinical trials.
Table 1: Comparison of In Vitro Kinase Inhibitory Activity (IC50 values in nM)
| Kinase | Momelotinib | Ruxolitinib |
| JAK1 | 11 | 3.3 |
| JAK2 | 18 | 2.8 |
| ACVR1/ALK2 | 6.83 | No significant inhibition |
Data sourced from preclinical studies.
Table 2: SIMPLIFY-1 Phase 3 Trial: Efficacy in JAKi-Naïve Patients at Week 24
| Endpoint | Momelotinib (n=215) | Ruxolitinib (n=217) | p-value |
| Spleen Volume Reduction ≥35% | 26.5% | 29.0% | 0.011 (non-inferior) |
| Total Symptom Score Reduction ≥50% | 28.4% | 42.2% | 0.98 (non-inferiority not met) |
Data from the SIMPLIFY-1 trial, a randomized, double-blind study in JAK inhibitor-naïve myelofibrosis patients.
Table 3: SIMPLIFY-1 Phase 3 Trial: Anemia-Related Outcomes at Week 24
| Endpoint | Momelotinib | Ruxolitinib | p-value |
| Transfusion Independence Rate | 66.5% | 49.3% | <0.001 |
| Transfusion Dependence Rate | 30.2% | 40.1% | 0.019 |
| Anemic Patients with Moderate/Severe Anemia (Hb <10 g/dL) Achieving Transfusion Independence | 46.5% | 26.6% | - |
| Anemic Patients with Mild Anemia (Hb ≥10 to <12 g/dL) Achieving Transfusion Independence | 80.8% | 50.7% | - |
Data from the SIMPLIFY-1 trial.
Table 4: MOMENTUM Phase 3 Trial: Efficacy in Symptomatic Anemic Patients Previously Treated with a JAKi at Week 24
| Endpoint | Momelotinib (n=130) | Danazol (n=65) |
| Total Symptom Score Reduction ≥50% | 25% | 9% |
| Transfusion Independence Rate | 31% | 20% |
| Spleen Volume Reduction ≥25% | 40% | 6% |
The MOMENTUM trial was a randomized, double-blind study in anemic myelofibrosis patients who had previously been treated with a JAK inhibitor.
Table 5: Comparison of Grade ≥3 Treatment-Emergent Adverse Events in SIMPLIFY-1
| Adverse Event | Momelotinib | Ruxolitinib |
| Thrombocytopenia | 7% | 5% |
| Anemia | 6% | 23% |
| Neutropenia | - | 5% |
| Infections | 7% | 3% |
Data from the SIMPLIFY-1 trial.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of momelotinib and ruxolitinib against target kinases.
-
Method: Recombinant human JAK1, JAK2, and ACVR1/ALK2 kinases are used in enzymatic assays. The kinase activity is measured in the presence of varying concentrations of the inhibitors. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity. Assays are typically performed using a radiometric filter binding assay or a fluorescence-based assay.
Cell-Based Proliferation and Signaling Assays
-
Objective: To assess the effect of momelotinib and ruxolitinib on the proliferation of myelofibrosis-relevant cell lines and their impact on intracellular signaling.
-
Cell Lines: Human erythroleukemia (HEL) cells, which are homozygous for the JAK2V617F mutation, and Ba/F3 cells engineered to express JAK2V617F are commonly used.
-
Proliferation Assay: Cells are cultured in the presence of serial dilutions of momelotinib or ruxolitinib for a defined period (e.g., 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Signaling Assay (Western Blot): Cells are treated with the inhibitors for a short duration (e.g., 2-4 hours), followed by lysis. Protein extracts are subjected to SDS-PAGE and transferred to a membrane. Phosphorylation status of key signaling proteins like STAT3 and STAT5 is detected using phospho-specific antibodies.
Murine Model of Myelofibrosis
-
Objective: To evaluate the in vivo efficacy of momelotinib and ruxolitinib in a myelofibrosis animal model.
-
Model: A common model involves transplanting bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient mice. These mice develop a myeloproliferative phenotype that recapitulates key features of human myelofibrosis, including splenomegaly, leukocytosis, and bone marrow fibrosis.
-
Treatment: Once the disease is established, mice are treated orally with momelotinib, ruxolitinib, or a vehicle control for a specified duration.
-
Endpoints: Key parameters measured include spleen weight, peripheral blood cell counts, degree of bone marrow fibrosis (assessed by histology and reticulin staining), and levels of circulating cytokines.
SIMPLIFY-1 Clinical Trial (NCT01969838)
-
Study Design: A Phase 3, randomized, double-blind, active-controlled study.
-
Patient Population: 432 JAK inhibitor-naïve patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF, with intermediate or high-risk disease.
-
Treatment Arms:
-
Momelotinib: 200 mg once daily.
-
Ruxolitinib: 15 or 20 mg twice daily (depending on platelet count).
-
-
Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24.
-
Key Secondary Endpoints: The proportion of patients with a ≥50% reduction in Total Symptom Score (TSS) at week 24, and the rate of transfusion independence at week 24.
MOMENTUM Clinical Trial (NCT04173494)
-
Study Design: A Phase 3, randomized, double-blind study.
-
Patient Population: 195 symptomatic and anemic patients with myelofibrosis who had been previously treated with a JAK inhibitor.
-
Treatment Arms:
-
Momelotinib: 200 mg once daily.
-
Danazol: 600 mg once daily.
-
-
Primary Endpoint: The proportion of patients with a ≥50% reduction in TSS at week 24.
-
Key Secondary Endpoints: Transfusion independence rate and spleen response rate at week 24.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by ruxolitinib and momelotinib.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Momelotinib's dual inhibition of JAK-STAT and ACVR1 pathways.
Experimental Workflow
The following diagram outlines the typical workflow of a comparative clinical trial like SIMPLIFY-1.
Caption: Workflow for a comparative clinical trial (e.g., SIMPLIFY-1).
References
- 1. Efficacy and Safety of Momelotinib in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib for myelofibrosis: 12-year survival data and retrospective comparison to ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momelotinib vs ruxolitinib in patients with MF by baseline hemoglobin levels: Exploratory post hoc analysis from SIMPLIFY-1 [mpn-hub.com]
- 5. Momelotinib vs. ruxolitinib in myelofibrosis patient subgroups by baseline hemoglobin levels in the SIMPLIFY-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. mayo.edu [mayo.edu]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
Momelotinib Mesylate's Impact on ACVR1 Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of momelotinib mesylate's effect on Activin A receptor, type I (ACVR1) signaling against other relevant inhibitors. The information is supported by experimental data and detailed methodologies to aid in the validation and assessment of this therapeutic agent.
Momelotinib is a potent inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A Receptor, Type I (ACVR1).[1][2][3][4][5] Its unique ability to inhibit ACVR1 sets it apart from other JAK inhibitors, offering a therapeutic advantage in treating myelofibrosis (MF), particularly in patients with anemia.[1][3][5] This guide delves into the specifics of momelotinib's action on the ACVR1 signaling pathway, presenting a comparative analysis with other inhibitors and providing the necessary experimental framework for its validation.
Mechanism of Action: ACVR1 Inhibition and Anemia Improvement
The ACVR1 signaling pathway plays a crucial role in iron homeostasis through its regulation of hepcidin, the master regulator of iron availability. In myelofibrosis, dysregulated JAK signaling contributes to inflammation and the hyperactivation of ACVR1, leading to increased hepcidin production.[4] Elevated hepcidin levels sequester iron, restricting its availability for erythropoiesis and thereby causing or exacerbating anemia.[6][7][8]
Momelotinib's therapeutic benefit in anemic MF patients stems from its direct inhibition of ACVR1.[6][7][8] By blocking ACVR1, momelotinib reduces hepcidin expression, leading to increased iron availability in the circulation and subsequent improvement in red blood cell production.[4][6][7][8] This mechanism of action is a key differentiator from other JAK inhibitors like ruxolitinib and fedratinib, which do not significantly inhibit ACVR1 and can even worsen anemia.[1][3][5]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of momelotinib and other relevant inhibitors against ACVR1, JAK1, and JAK2, providing a clear comparison of their potency.
| Inhibitor | ACVR1 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Momelotinib | 8.4 - 52.5 | 11 | 18 |
| Pacritinib | 16.7 | >100 | 6.0 |
| Fedratinib | 273 | 46-105 | 3 |
| Ruxolitinib | >1000 | 3.3 | 2.8 |
| Zilurgisertib | 15 | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Validation Protocols
To validate the effect of momelotinib on ACVR1 signaling, several key experiments can be performed. Detailed protocols for these assays are provided below to facilitate their implementation in a research setting.
ACVR1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ACVR1.
Materials:
-
Recombinant human ACVR1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., casein)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test inhibitor (momelotinib) and controls
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well plate, add the test inhibitor dilutions, recombinant ACVR1 enzyme, and substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Hepcidin Measurement Assay (ELISA)
This assay quantifies the level of hepcidin secreted by liver cells in response to ACVR1 signaling and its inhibition.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
BMP6 (Bone Morphogenetic Protein 6) to stimulate ACVR1 signaling
-
Test inhibitor (momelotinib)
-
Human Hepcidin ELISA kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a predetermined time.
-
Stimulate the cells with BMP6 to induce hepcidin expression.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of hepcidin in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the effect of the inhibitor on hepcidin production by comparing treated to untreated cells.
SMAD Phosphorylation Western Blot
This assay detects the phosphorylation of SMAD proteins (SMAD1/5/8), which are downstream effectors of ACVR1 signaling.
Materials:
-
Cell line expressing ACVR1 (e.g., HEK293T overexpressing ACVR1)
-
Cell culture reagents
-
BMP6
-
Test inhibitor (momelotinib)
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Primary antibodies against phospho-SMAD1/5/8 and total SMAD1/5/8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with the test inhibitor followed by stimulation with BMP6.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-SMAD1/5/8.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total SMAD1/5/8 to normalize for protein loading.
-
Quantify the band intensities to determine the change in SMAD phosphorylation.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ACVR1 signaling pathway, the experimental workflow for validating momelotinib's effect, and a comparative logic diagram.
Caption: ACVR1 Signaling Pathway
Caption: Experimental Workflow
Caption: Inhibitor Target Comparison
Alternative ACVR1 Signaling Inhibitors
Besides momelotinib and pacritinib, other agents are being investigated for their potential to modulate the ACVR1 pathway for therapeutic benefit.
-
Zilurgisertib (INCB000928): A potent and selective inhibitor of ALK2 (ACVR1).[9][10][11][12][13] It has been shown to inhibit SMAD1/5 phosphorylation and hepcidin production.[10][12]
-
DISC-0974: An anti-hemojuvelin (HJV) monoclonal antibody.[1][2][14][15][16] By targeting HJV, a co-receptor in the BMP signaling pathway that regulates hepcidin, DISC-0974 indirectly inhibits the downstream effects of ACVR1 activation.[1][2][15][16]
Conclusion
This compound's dual inhibition of JAK1/2 and ACVR1 provides a significant advantage in the treatment of myelofibrosis, particularly for patients suffering from anemia. Its direct inhibitory effect on ACVR1 signaling, leading to reduced hepcidin and increased iron availability, is a well-supported mechanism of action. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further validate and explore the therapeutic potential of momelotinib and other ACVR1 signaling inhibitors.
References
- 1. discmedicine.com [discmedicine.com]
- 2. First-in-Human Phase 1 Study Evaluating the Safety, Pharmacokinetics, and Pharmacodynamics of DISC-0974, an Anti-Hemojuvelin Antibody, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojjaarahcp.com [ojjaarahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. incytemi.com [incytemi.com]
- 11. Zilurgisertib | CAS 2173389-57-4 | Sun-shinechem [sun-shinechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ifopa.org [ifopa.org]
- 14. DISC-0974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. discmedicine.com [discmedicine.com]
- 16. ashpublications.org [ashpublications.org]
Momelotinib Mesylate: A Comparative Efficacy Analysis Against Other JAK Inhibitors in Myelofibrosis
A deep dive into the clinical data reveals momelotinib's unique position in the treatment of myelofibrosis, particularly in patients with anemia. This guide provides a comprehensive comparison of momelotinib mesylate with other approved JAK inhibitors—ruxolitinib, fedratinib, and pacritinib—supported by key clinical trial data and detailed experimental protocols.
Myelofibrosis (MF) is a rare and debilitating bone marrow cancer characterized by splenomegaly, constitutional symptoms, and progressive anemia. The introduction of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for MF. Momelotinib, a JAK1, JAK2, and activin A receptor type 1 (ACVR1) inhibitor, has demonstrated a distinct clinical profile by not only addressing splenomegaly and symptoms but also improving anemia-related outcomes.[1][2] This guide offers a detailed comparison of its efficacy against other leading JAK inhibitors.
Comparative Efficacy: Key Clinical Endpoints
The efficacy of JAK inhibitors in myelofibrosis is primarily assessed by three key endpoints: reduction in spleen volume, improvement in total symptom score, and the rate of transfusion independence. The following tables summarize the performance of momelotinib and its key competitors in pivotal clinical trials.
Spleen Volume Reduction (SVR)
A significant reduction in spleen size is a primary goal of myelofibrosis therapy, alleviating abdominal pain and discomfort.
| Drug | Trial | Patient Population | SVR ≥35% at Week 24 | Comparator | Comparator SVR ≥35% |
| Momelotinib | SIMPLIFY-1[3][4] | JAKi-naïve | 26.5% | Ruxolitinib | 29.0% |
| Momelotinib | MOMENTUM[1][5] | Previously JAKi-treated, anemic | 23% (≥25% reduction) | Danazol | 3% (≥25% reduction) |
| Ruxolitinib | COMFORT-I[6][7] | JAKi-naïve | 41.9% | Placebo | 0.7% |
| Fedratinib | JAKARTA[8][9] | JAKi-naïve | 37% | Placebo | 1% |
| Fedratinib | JAKARTA-2[8][9] | Ruxolitinib-resistant/intolerant | 30% | - | - |
| Pacritinib | PERSIST-2[10][11] | Thrombocytopenic (platelets ≤100,000/μL) | 18% | Best Available Therapy (BAT) | 3% |
Total Symptom Score (TSS) Improvement
Alleviating the debilitating symptoms of myelofibrosis, such as fatigue, night sweats, and bone pain, is crucial for improving patient quality of life.
| Drug | Trial | Patient Population | TSS ≥50% Reduction at Week 24 | Comparator | Comparator TSS ≥50% Reduction |
| Momelotinib | SIMPLIFY-1[3][4] | JAKi-naïve | 28.4% | Ruxolitinib | 42.2% |
| Momelotinib | MOMENTUM[1][5] | Previously JAKi-treated, anemic | 25% | Danazol | 9% |
| Ruxolitinib | COMFORT-I[6][7] | JAKi-naïve | 45.9% | Placebo | 5.3% |
| Fedratinib | JAKARTA[8][9] | JAKi-naïve | 40% | Placebo | 9% |
| Pacritinib | PERSIST-2[10][11] | Thrombocytopenic (platelets ≤100,000/μL) | 25% | Best Available Therapy (BAT) | 14% |
Transfusion Independence (TI) Rate
Anemia is a major complication of myelofibrosis, and reducing the need for blood transfusions is a key therapeutic goal. Momelotinib has shown a distinct advantage in this area.
| Drug | Trial | Patient Population | TI Rate at Week 24 | Comparator | Comparator TI Rate |
| Momelotinib | SIMPLIFY-1[12] | JAKi-naïve (anemic subgroups) | 46.5% (moderate/severe anemia), 80.8% (mild anemia) | Ruxolitinib | 26.6% (moderate/severe anemia), 50.7% (mild anemia) |
| Momelotinib | MOMENTUM[1][13] | Previously JAKi-treated, anemic | 31% | Danazol | 20% |
Mechanism of Action: The JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates hematopoiesis and immune responses. In myelofibrosis, this pathway is dysregulated, leading to uncontrolled cell proliferation. JAK inhibitors work by blocking the activity of JAK1 and JAK2 enzymes. Momelotinib also uniquely inhibits ACVR1, which is involved in iron homeostasis and contributes to its anemia benefit.[2]
References
- 1. ashpublications.org [ashpublications.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Momelotinib versus danazol in symptomatic patients with anaemia and myelofibrosis (MOMENTUM): results from an international, double-blind, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update - The ASCO Post [ascopost.com]
- 10. ashpublications.org [ashpublications.org]
- 11. PERSIST-2: Pacritinib Compared With Best Available Therapy for Patients With Myelofibrosis and Thrombocytopenia [ashclinicalnews.org]
- 12. Momelotinib vs ruxolitinib in patients with MF by baseline hemoglobin levels: Exploratory post hoc analysis from SIMPLIFY-1 [mpn-hub.com]
- 13. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Assessing the Specificity of Momelotinib Mesylate for JAK1/JAK2 Over JAK3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of momelotinib mesylate's specificity for Janus kinase (JAK) 1 and JAK2 over JAK3. The information is intended to assist researchers and drug development professionals in evaluating momelotinib's profile against other JAK inhibitors. The content is supported by experimental data and includes detailed methodologies for the key experiments cited.
Introduction to Momelotinib and the JAK-STAT Pathway
Momelotinib is an orally bioavailable small molecule inhibitor of Janus kinases 1 and 2 (JAK1/JAK2) and activin A receptor type 1 (ACVR1).[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade initiated by cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation.[3][4] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. The pathway consists of three main components: a cell-surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5] Upon ligand binding, the receptor-associated JAKs become activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.[4][6]
Comparative Analysis of JAK Inhibitor Specificity
The inhibitory activity of momelotinib and other JAK inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro. A lower IC50 value indicates greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | JAK1/JAK3 Selectivity Ratio | JAK2/JAK3 Selectivity Ratio |
| Momelotinib | 11[7][1] | 18[7][1] | 155[1] | ~14.1 | ~8.6 |
| Ruxolitinib | 3.3[8][9] | 2.8[8][9] | 428[8] | ~129.7 | ~152.9 |
| Fedratinib | 105[10] | 3[10][11][12][13] | >1002[10] | >9.5 | >334 |
| Tofacitinib | 1.7-3.7[14] | 1.8-4.1[14] | 0.75-1.6[14] | ~0.4-2.2 | ~0.4-2.6 |
Data Interpretation:
-
Momelotinib demonstrates a clear preference for inhibiting JAK1 and JAK2 over JAK3, with selectivity ratios of approximately 14-fold and 9-fold, respectively.[1]
-
Ruxolitinib exhibits strong potency against JAK1 and JAK2 and has a very high selectivity ratio against JAK3, making it highly specific for JAK1/2.[8]
-
Fedratinib is highly selective for JAK2 over JAK1 and JAK3.[10][11][13]
-
Tofacitinib , in contrast, shows a higher potency for JAK3 compared to JAK1 and JAK2, indicating a different selectivity profile.[14][15]
Experimental Protocols
The determination of IC50 values for JAK inhibitors is typically performed using in vitro biochemical kinase assays. A representative protocol based on the Homogeneous Time-Resolved Fluorescence (HTRF) assay is detailed below.
Representative Protocol: In Vitro JAK Kinase Inhibition Assay (HTRF)
Objective: To determine the IC50 value of a test compound (e.g., momelotinib) against a specific JAK isoform (JAK1, JAK2, or JAK3).
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from a known JAK substrate)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK enzyme and the biotinylated peptide substrate to their final concentrations in the assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically through initial titration experiments.
-
Kinase Reaction: a. Add 2 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate. b. Add 4 µL of the diluted enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. d. Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated peptide substrate and ATP (at a concentration close to its Km value for the specific JAK isoform). e. Incubate the reaction mixture for 60 minutes at room temperature.
-
Detection: a. Stop the kinase reaction by adding 5 µL of the HTRF detection buffer containing EDTA, the europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665. b. Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of momelotinib.
Experimental Workflow for IC50 Determination
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the Safety, Efficacy, and Therapeutic Potential of Momelotinib in the Treatment of Intermediate/High-Risk Myelofibrosis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Momelotinib Mesylate: A Comparative Analysis of its Role in Reducing Transfusion Dependency in Myelofibrosis
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, constitutional symptoms, and progressive anemia.[1][2] Anemia is a significant contributor to the disease burden, with a large proportion of patients becoming dependent on red blood cell (RBC) transfusions. This dependency is associated with a reduced quality of life and is a negative prognostic indicator for overall survival.[3][4] While Janus kinase (JAK) inhibitors like ruxolitinib and fedratinib can address splenomegaly and symptoms, they often exacerbate anemia.[1][4] Momelotinib, a novel inhibitor of JAK1, JAK2, and Activin A receptor type 1 (ACVR1), has emerged as a promising therapeutic agent that not only manages the primary symptoms of myelofibrosis but also uniquely addresses the associated anemia.[1][5]
This guide provides an objective comparison of momelotinib mesylate's performance in reducing transfusion dependency against other therapeutic alternatives, supported by data from pivotal clinical trials.
Mechanism of Action: A Dual Inhibition Approach
The pathogenesis of myelofibrosis is largely driven by the hyperactivation of the JAK-STAT signaling pathway, which leads to the overproduction of inflammatory cytokines and abnormal cell growth.[1][5] Momelotinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby reducing splenomegaly and constitutional symptoms.[1]
Uniquely among JAK inhibitors, momelotinib also inhibits ACVR1, also known as ALK2.[6][7] In myelofibrosis, chronic inflammation leads to elevated levels of hepcidin, the master regulator of iron homeostasis.[8][9] Increased hepcidin sequesters iron in storage cells, making it unavailable for erythropoiesis (red blood cell production) and thus contributing to anemia.[8][10] By inhibiting ACVR1, momelotinib reduces the production of hepcidin, which in turn increases the availability of iron for the bone marrow, leading to improved hemoglobin levels and a reduction in transfusion requirements.[6][8][11]
Comparative Clinical Efficacy in Reducing Transfusion Dependency
The efficacy of momelotinib in reducing transfusion dependency has been evaluated in several Phase 3 clinical trials, most notably SIMPLIFY-1 and MOMENTUM.
Momelotinib vs. Ruxolitinib (SIMPLIFY-1)
The SIMPLIFY-1 trial was a randomized, double-blind study comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[12][13] While momelotinib was non-inferior to ruxolitinib for spleen response, it demonstrated superior outcomes in anemia-related endpoints.[12][14]
Table 1: Anemia-Related Outcomes at Week 24 in the SIMPLIFY-1 Trial
| Endpoint | Momelotinib (n=215) | Ruxolitinib (n=217) | p-value |
| Transfusion Independence Rate¹ | 66.5% | 49.3% | <0.001[15] |
| Transfusion Dependence Rate² | 30.2% | 40.1% | 0.019[15] |
| Patients Remaining Transfusion-Free³ | 95% (142 of 150) | 57% (93 of 163) | N/A[2][16] |
| Mean Change in RBC Transfusion Burden (units/28 days) | -0.10 | +0.39 | N/A[16] |
¹Defined as no RBC transfusions and hemoglobin ≥8 g/dL in the prior 12 weeks.[15] ²Defined as ≥4 units of RBC transfusions or hemoglobin <8 g/dL in the prior 8 weeks.[13][15] ³Among patients who were transfusion-free at baseline.[2][16]
Momelotinib vs. Danazol (MOMENTUM)
The MOMENTUM trial was a randomized, double-blind study comparing momelotinib to danazol in symptomatic and anemic patients previously treated with a JAK inhibitor.[17][18] Momelotinib demonstrated superiority over danazol in improving constitutional symptoms, spleen size, and anemia-related outcomes.[3][19]
Table 2: Anemia-Related Outcomes at Week 24 in the MOMENTUM Trial
| Endpoint | Momelotinib (n=130) | Danazol (n=65) | p-value |
| Transfusion Independence Response¹ | 31% | 20% | 0.0064[3][19] |
| Patients with Zero Units Transfused | 35% | 17% | 0.0107[3] |
| Mean Change in RBC Transfusion Burden (units/28 days) | -0.86 | -0.28 | N/A[16] |
¹Defined as no RBC transfusions for ≥12 weeks immediately prior to week 24 with hemoglobin levels ≥8 g/dL.[19]
Comparison with Other JAK Inhibitors
Other approved JAK inhibitors for myelofibrosis include fedratinib and pacritinib.
-
Fedratinib: While effective for splenomegaly and symptoms, fedratinib can cause or worsen anemia.[20][21] In the JAKARTA trial, 43% of patients treated with fedratinib experienced Grade 3/4 anemia.[20] However, in a small subset of transfusion-dependent patients at baseline, 87.5% (7 of 8) achieved transfusion independence with fedratinib.[20]
-
Pacritinib: Pacritinib also inhibits ACVR1, similar to momelotinib, and has shown benefits in anemia.[7][22] In the PERSIST-2 trial, among patients not transfusion-independent at baseline, 37% of those treated with pacritinib achieved transfusion independence compared to 7% with the best available therapy.[23][24] Furthermore, 49% of patients on pacritinib had a ≥50% reduction in transfusion burden versus 9% on the best available therapy.[23][24]
Experimental Protocols
SIMPLIFY-1 (NCT01969838)
-
Study Design: A Phase 3, randomized, double-blind, active-controlled trial.[12][25]
-
Participants: 432 JAK inhibitor-naïve patients with intermediate or high-risk primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[12][13]
-
Intervention: Patients were randomized 1:1 to receive either momelotinib (200 mg once daily) or ruxolitinib (20 mg twice daily) for 24 weeks.[12]
-
Primary Endpoint: Proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24.[12]
-
Key Secondary Endpoints: Rate of transfusion independence at week 24, transfusion-free rate, and change in transfusion burden.[12][15]
MOMENTUM (NCT04173494)
-
Study Design: A Phase 3, randomized, double-blind, active-controlled trial.[17][26]
-
Participants: 195 symptomatic (Myelofibrosis Symptom Assessment Form Total Symptom Score ≥10) and anemic (hemoglobin <10 g/dL) patients with myelofibrosis previously treated with an approved JAK inhibitor.[3][27]
-
Intervention: Patients were randomized 2:1 to receive either momelotinib (200 mg once daily) or danazol (600 mg daily) for 24 weeks.[26][27]
-
Primary Endpoint: Improvement in Total Symptom Score.[17]
-
Key Secondary Endpoints: Transfusion independence rate at week 24 and splenic response rate.[18]
Conclusion
This compound represents a significant advancement in the treatment of myelofibrosis, particularly for patients burdened by anemia and transfusion dependency. Its unique dual mechanism of inhibiting both the JAK-STAT and ACVR1 pathways allows it to address the full spectrum of the disease's manifestations: splenomegaly, constitutional symptoms, and anemia.[1][2] Clinical data from the SIMPLIFY-1 and MOMENTUM trials robustly demonstrate its superiority over ruxolitinib and danazol, respectively, in improving anemia-related endpoints, including achieving and maintaining transfusion independence.[3][15][16] While other JAK inhibitors like pacritinib also show promise in alleviating anemia through ACVR1 inhibition, momelotinib is the first to be specifically indicated for myelofibrosis patients with anemia, positioning it as a key therapeutic option in this patient population.[1][23] The consistent association between achieving transfusion independence with momelotinib and improved overall survival further underscores its clinical importance.[28]
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia [frontiersin.org]
- 3. Myelofibrosis Transfusion Independence Improves with Momelotinib | Blood Cancers Today [bloodcancerstoday.com]
- 4. ashpublications.org [ashpublications.org]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Momelotinib: an emerging treatment for myelofibrosis patients with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 11. Momelotinib for the treatment of myelofibrosis with anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ascopubs.org [ascopubs.org]
- 15. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Momelotinib Provides Greater Transfusion Independence, Stability in MF | Blood Cancers Today [bloodcancerstoday.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. SIERRA ONCOLOGY LAUNCHES THE MOMENTUM PHASE 3 CLINICAL TRIAL FOR PATIENTS WITH MYELOFIBROSIS – MPN Research Foundation [mpnresearchfoundation.org]
- 19. onclive.com [onclive.com]
- 20. ashpublications.org [ashpublications.org]
- 21. ashpublications.org [ashpublications.org]
- 22. onclive.com [onclive.com]
- 23. targetedonc.com [targetedonc.com]
- 24. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. us.gsk.com [us.gsk.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Transfusion Independence Associated With Survival in Phase III Trials of Momelotinib | Cancer Nursing Today [cancernursingtoday.com]
A Preclinical Head-to-Head Comparison of Momelotinib and Pacritinib: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative overview of the preclinical data for two prominent JAK inhibitors, momelotinib and pacritinib. While direct head-to-head preclinical studies are not available in the published literature, this guide synthesizes the individual preclinical findings for each compound to offer insights into their respective mechanisms of action, kinase inhibition profiles, and effects in cellular and in vivo models.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling as a central driver of MF pathogenesis has led to the development of targeted JAK inhibitors. Momelotinib and pacritinib are two such inhibitors with distinct kinase inhibition profiles that have undergone extensive preclinical and clinical evaluation. This guide focuses on the available preclinical data to facilitate a scientific comparison of their properties.
Mechanism of Action and Signaling Pathways
Both momelotinib and pacritinib function as ATP-competitive kinase inhibitors, primarily targeting the JAK-STAT pathway, which is crucial for the signaling of various cytokines and growth factors involved in hematopoiesis and immunity.[1][2] However, their inhibitory activity extends to other kinases, contributing to their unique preclinical and clinical profiles.
Momelotinib is a potent inhibitor of JAK1 and JAK2.[3][4] Its ability to alleviate anemia, a common and challenging complication of myelofibrosis, is attributed to its unique inhibitory activity against Activin A receptor type 1 (ACVR1), also known as ALK2.[5][6] Inhibition of ACVR1 leads to a reduction in hepcidin, the key regulator of iron homeostasis, thereby increasing iron availability for erythropoiesis.[5][7]
Pacritinib is a selective inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[8][9] It has minimal activity against JAK1 at clinically relevant concentrations.[10][11] Beyond JAK2 and FLT3, pacritinib also demonstrates potent inhibition of Interleukin-1 receptor-associated kinase 1 (IRAK1) and colony-stimulating factor 1 receptor (CSF1R).[10][12][13] The inhibition of FLT3 and IRAK1 contributes to its anti-leukemic activity observed in preclinical models of acute myeloid leukemia (AML).[10][14]
Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of momelotinib and pacritinib against a panel of kinases, as reported in various preclinical studies. It is important to note that these values were not determined in a single head-to-head study and experimental conditions may have varied.
| Kinase | Momelotinib IC50 (nM) | Pacritinib IC50 (nM) |
| JAK Family | ||
| JAK1 | 11[4] | 1280[8][15] |
| JAK2 | 18[4] | 23[8][15] |
| JAK2 V617F | - | 19[8][15] |
| JAK3 | 155[4] | 520[8][15] |
| TYK2 | 17[4] | 50[8][15] |
| Other Kinases | ||
| ACVR1 (ALK2) | Potent inhibitor[5] | - |
| FLT3 | - | 22[8][15] |
| FLT3 D835Y | - | 6[8][9] |
| IRAK1 | - | 13.6[10][16] |
| CSF1R | - | 46[10] |
In Vitro Efficacy
Preclinical studies have evaluated the effects of momelotinib and pacritinib on the proliferation and survival of various cancer cell lines, particularly those dependent on JAK-STAT signaling.
Momelotinib has been shown to inhibit the proliferation of cell lines harboring the JAK2V617F mutation, such as HEL and Ba/F3-JAK2V617F cells.[3][4] It also inhibits the phosphorylation of STAT3 and STAT5 in these cells.[3]
Pacritinib has demonstrated potent anti-proliferative activity in cell lines with FLT3-ITD mutations (MOLM-13, MOLM-14) and JAK3 mutations (CMK).[10] Furthermore, it inhibits the growth of a broader range of AML cell lines with various genetic mutations.[10] In cellular assays, pacritinib effectively inhibits the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5, ERK, and Akt.[15]
| Cell Line | Genetic Background | Momelotinib IC50 (nM) | Pacritinib IC50 (nM) |
| HEL 92.1.7 | JAK2 V617F | 1800[17] | - |
| Ba/F3-TEL-JAK2 | JAK2 fusion | 800[17] | - |
| Ba/F3-JAK2V617F | JAK2 V617F | - | 160[15] |
| MOLM-13 | FLT3-ITD | - | 32[10] |
| MOLM-14 | FLT3-ITD | - | 61[10] |
| CMK | JAK3 mutation | - | 262[10] |
In Vivo Preclinical Efficacy
The efficacy of momelotinib and pacritinib has been assessed in various rodent models of myeloproliferative neoplasms and other hematologic malignancies.
Momelotinib has been shown to normalize hemoglobin and red blood cell counts in a rat model of anemia of chronic disease, a key differentiator from other JAK inhibitors.[5] This effect is linked to its ability to reduce hepcidin levels.[5][7] In a murine model of myeloproliferative neoplasm, momelotinib normalized blood counts and spleen size.[4]
Pacritinib , in a Ba/F3-JAK2V617F in vivo model, led to a significant reduction in spleen and liver weight.[18] Preclinical studies have also established the in vivo efficacy of pacritinib in inhibiting IRAK1 activity in AML models.[10]
Experimental Protocols
Below are representative experimental protocols for key assays used in the preclinical evaluation of momelotinib and pacritinib.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Recombinant human kinases are used in in vitro enzymatic assays.
-
The kinase activity is typically measured by quantifying the phosphorylation of a substrate peptide using methods such as radioactive 33P-ATP filter binding assay or fluorescence-based assays.
-
The test compound (momelotinib or pacritinib) is serially diluted and incubated with the kinase, substrate, and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is measured.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., HEL 92.1.7, MOLM-13) are seeded in 96-well plates at a specific density.
-
The cells are treated with a range of concentrations of the test compound or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
At the end of the incubation period, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Luminescence is measured using a plate reader.
-
The IC50 values (concentration of compound that inhibits cell growth by 50%) are determined from the dose-response curves.
In Vivo Murine Model of Myelofibrosis
Objective: To evaluate the in vivo efficacy of a compound in a mouse model that recapitulates features of human myelofibrosis.
Methodology:
-
A common model involves the transplantation of bone marrow cells transduced with a retrovirus expressing a disease-driving mutation (e.g., JAK2V617F) into lethally irradiated recipient mice.
-
Once the disease is established (e.g., characterized by splenomegaly, elevated white blood cell counts), the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., momelotinib or pacritinib) orally at a specified dose and schedule. The control group receives a vehicle.
-
Animals are monitored for signs of toxicity, and body weight is recorded regularly.
-
At the end of the study, mice are euthanized, and spleens and livers are harvested and weighed.
-
Blood samples are collected for complete blood counts.
-
Bone marrow and spleen tissues may be collected for histological analysis and to assess the degree of fibrosis.
Summary and Conclusion
The preclinical data for momelotinib and pacritinib reveal two distinct JAK inhibitors with overlapping and unique activities. Momelotinib's dual inhibition of JAK1/JAK2 and ACVR1 provides a strong preclinical rationale for its observed benefits in both controlling myelofibrosis-related symptoms and splenomegaly, and in ameliorating anemia. Pacritinib's profile as a JAK2, FLT3, and IRAK1 inhibitor suggests its potential not only in myelofibrosis but also in other hematologic malignancies such as AML.
While this guide provides a synthesis of the available preclinical data, it is crucial to reiterate the absence of direct head-to-head preclinical studies. Such studies would be invaluable for a more definitive comparison of their potency, selectivity, and efficacy in various preclinical models. The distinct preclinical profiles of momelotinib and pacritinib underscore the importance of understanding the specific molecular drivers of disease in individual patients to guide the selection of the most appropriate targeted therapy. Further research, including direct comparative studies, will continue to refine our understanding of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Momelotinib in myelofibrosis and beyond: a comprehensive review of therapeutic insights in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 7. ashpublications.org [ashpublications.org]
- 8. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Paper: Pacritinib, a Dual FLT3/JAK2 Inhibitor, Reduces Irak-1 Signaling in Acute Myeloid Leukemia [ash.confex.com]
- 17. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Momelotinib Mesylate: A Comparative Analysis of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of momelotinib mesylate, a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1).[1][2][3] It offers an objective comparison with other commercially available JAK inhibitors—ruxolitinib, fedratinib, and pacritinib—supported by available clinical trial data and detailed experimental methodologies.
Mechanism of Action: Differentiated Inhibition of Inflammatory Signaling
Myelofibrosis (MF), the primary indication for these inhibitors, is characterized by a hyperactive JAK-STAT signaling pathway, leading to excessive production of inflammatory cytokines and myeloproliferation.[1][2][3][4] Momelotinib exerts its anti-inflammatory effects primarily through the inhibition of JAK1 and JAK2, thereby suppressing the downstream signaling cascade that promotes inflammation.[1][4][5]
A key differentiator for momelotinib is its unique inhibition of ACVR1, a protein involved in iron metabolism regulation through its effect on hepcidin.[1][3][4][6] By inhibiting ACVR1, momelotinib reduces hepcidin levels, which are often elevated in chronic inflammatory states like MF, thereby improving iron availability for red blood cell production and mitigating anemia, a common and debilitating symptom of the disease.[1][3][4][6] This dual mechanism of targeting both the inflammatory cytokine storm and the anemia of inflammation sets it apart from some other JAK inhibitors.
Comparative Efficacy and Safety Profile
Clinical trials have provided valuable data to compare the efficacy and safety of momelotinib with other approved JAK inhibitors. The following tables summarize key findings from these studies.
Table 1: Comparative Efficacy of JAK Inhibitors in Myelofibrosis
| Feature | Momelotinib | Ruxolitinib | Fedratinib | Pacritinib |
| Primary Targets | JAK1, JAK2, ACVR1[1][2][3] | JAK1, JAK2[7][8] | JAK2, FLT3[9][10] | JAK2, FLT3, ACVR1, IRAK1[9][11][12] |
| Spleen Volume Reduction (≥35%) | ~23-27%[1][10] | ~29-42%[1][10] | ~37-47%[10][13] | Efficacy in patients with thrombocytopenia[14][15] |
| Symptom Score Reduction (≥50%) | ~25-28%[1][10] | ~42-46%[1][10] | ~36-40%[10][13] | Efficacy in patients with thrombocytopenia[14][15] |
| Transfusion Independence Rate | Significantly improved[1][10] | Less pronounced effect[1] | Data not as prominent as momelotinib | Anemia benefit also observed[9] |
Table 2: Comparative Safety Profile of JAK Inhibitors
| Adverse Event (Any Grade) | Momelotinib | Ruxolitinib | Fedratinib | Pacritinib |
| Anemia | Lower risk compared to fedratinib and pacritinib | Can cause or worsen anemia[2] | Can cause or worsen anemia[2] | Less myelosuppressive, but anemia can occur[11][14] |
| Thrombocytopenia | 25%[6] | Can cause or worsen thrombocytopenia | Can cause or worsen thrombocytopenia | Less impact on platelet count |
| Diarrhea | 27%[6] | Lower incidence | Common, especially initially[10] | 48%[11] |
| Nausea | Common | Lower incidence | Common, especially initially[10] | 32%[11] |
| Peripheral Neuropathy | Reported | Less common | Wernicke's encephalopathy (rare but serious) | Less common |
Experimental Protocols
Detailed experimental protocols are crucial for the cross-validation of anti-inflammatory effects. Below are generalized methodologies for key assays used in the preclinical and clinical evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against specific JAK enzymes.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Generalized Protocol:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; substrate peptide (e.g., a synthetic peptide derived from STAT proteins); ATP; assay buffer; test compound (momelotinib or comparator) at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the JAK enzyme, substrate peptide, and the test compound in the assay buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay for STAT Phosphorylation
Objective: To assess the ability of the compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Principle: This assay measures the phosphorylation of STAT proteins in whole blood or specific cell lines following stimulation with a cytokine that signals through the JAK-STAT pathway.
Generalized Protocol:
-
Materials: Human whole blood or a relevant cell line (e.g., HEL, TF-1); cytokine stimulant (e.g., IL-6, IFN-γ); test compound; lysis buffer; antibodies specific for phosphorylated STAT (pSTAT) and total STAT.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.
-
After a short incubation period, the cells are lysed to release cellular proteins.
-
The levels of pSTAT and total STAT are quantified using methods such as Western blotting or flow cytometry.
-
-
Data Analysis: The ratio of pSTAT to total STAT is calculated for each condition. The percentage of inhibition of STAT phosphorylation by the compound is determined relative to the cytokine-stimulated control without the inhibitor.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of the compound on the production of inflammatory cytokines by immune cells.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or patient plasma.
Generalized Protocol:
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or whole blood; stimulant (e.g., lipopolysaccharide - LPS); test compound; ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).
-
Procedure:
-
Immune cells are cultured in the presence of the test compound at various concentrations.
-
The cells are then stimulated with an inflammatory agent like LPS to induce cytokine production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of the specific cytokine in the supernatant is measured using a sandwich ELISA according to the manufacturer's instructions.
-
-
Data Analysis: The concentration of the cytokine is determined by comparing the optical density of the samples to a standard curve. The percentage of inhibition of cytokine production by the compound is calculated relative to the stimulated control without the inhibitor.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Momelotinib's inhibition of JAK1/2 and ACVR1 signaling pathways.
Caption: A typical experimental workflow for evaluating anti-inflammatory drugs.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent in the context of myelofibrosis. Its dual inhibition of the JAK-STAT pathway and the ACVR1-hepcidin axis provides a unique therapeutic advantage by addressing both the systemic inflammation and the anemia of chronic disease. While direct head-to-head clinical trial data on inflammatory cytokine reduction across all four major JAK inhibitors is limited, the available evidence suggests that momelotinib offers a distinct and favorable balance of efficacy and safety, particularly for patients with significant anemia. Further research with standardized methodologies will be crucial for a more definitive cross-validation of the anti-inflammatory effects of these important therapeutic agents.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. h-h-c.com [h-h-c.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. A phase 1/2, open-label study evaluating twice-daily administration of momelotinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rivm.nl [rivm.nl]
- 9. biomatik.com [biomatik.com]
- 10. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. A randomized, double-blind, phase 2 study of ruxolitinib or placebo in combination with capecitabine in patients with advanced HER2-negative breast cancer and elevated C-reactive protein, a marker of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
Momelotinib Mesylate: A Comparative Analysis of its Impact on Splenomegaly in Myelofibrosis
For Immediate Release
This guide provides a detailed comparative analysis of momelotinib mesylate's efficacy in reducing splenomegaly, a hallmark of myelofibrosis, against other approved Janus kinase (JAK) inhibitors, ruxolitinib and fedratinib. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and detailed experimental protocols.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, constitutional symptoms, and often, significant splenomegaly. The JAK-STAT signaling pathway is constitutively activated in myelofibrosis, leading to the proliferation of malignant hematopoietic cells and the production of inflammatory cytokines that contribute to the disease's pathogenesis, including splenomegaly.[1][2] Momelotinib is a potent inhibitor of JAK1 and JAK2, which are key components of this pathway.[1][2][3][4] A distinguishing feature of momelotinib is its additional inhibitory activity against activin A receptor, type 1 (ACVR1), which is involved in iron homeostasis.[1][2][3] This dual mechanism of action not only addresses splenomegaly and constitutional symptoms but may also ameliorate the anemia often associated with myelofibrosis.[1][2][3]
Comparative Efficacy in Splenomegaly Reduction
The efficacy of momelotinib in reducing spleen volume has been primarily evaluated in the SIMPLIFY-1 and MOMENTUM phase 3 clinical trials. These studies provide robust data for comparison with other established JAK inhibitors, ruxolitinib and fedratinib, which have been assessed in the COMFORT and JAKARTA trials, respectively.
Data Summary
The following table summarizes the key findings on spleen volume reduction from pivotal clinical trials of momelotinib, ruxolitinib, and fedratinib.
| Drug | Clinical Trial | Patient Population | Primary Endpoint: Spleen Volume Reduction (≥35%) | Control Arm | Spleen Volume Reduction in Control Arm (≥35%) |
| Momelotinib | SIMPLIFY-1[5][6] | JAK inhibitor-naïve | 26.5% of patients at week 24 | Ruxolitinib | 29% of patients at week 24 |
| Momelotinib | MOMENTUM[7][8][9][10] | Previously treated with a JAK inhibitor | 23% of patients at week 24 | Danazol | 3% of patients at week 24 |
| Ruxolitinib | COMFORT-I[6] | JAK inhibitor-naïve | 41.9% of patients at week 24 | Placebo | 0.7% of patients at week 24 |
| Ruxolitinib | COMFORT-II[11] | JAK inhibitor-naïve | 28.5% of patients at week 48 | Best Available Therapy | 0% of patients at week 48 |
| Fedratinib | JAKARTA[1][2][5][12] | JAK inhibitor-naïve | 47% of patients at week 24 | Placebo | 1% of patients at week 24 |
| Fedratinib | JAKARTA-2[1][8][9][13][14] | Previously treated with ruxolitinib | 31% of patients at the end of cycle 6 | Single-arm study | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the protocols for the key experiments cited.
SIMPLIFY-1 Trial Protocol
-
Study Design: A phase 3, randomized, double-blind, active-controlled study.[15]
-
Participants: 432 patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis who were JAK inhibitor-naïve.[5][6]
-
Intervention: Patients were randomized (1:1) to receive either momelotinib (200 mg once daily) or ruxolitinib (dose based on platelet count, typically 15 mg or 20 mg twice daily).[5][6][15]
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[5][6]
-
Spleen Assessment: Spleen volume was measured by a central imaging vendor at baseline and specified time points throughout the study.
MOMENTUM Trial Protocol
-
Study Design: A phase 3, global, randomized, double-blind clinical trial.[9][10][16]
-
Participants: 195 patients with symptomatic and anemic myelofibrosis who had been previously treated with an approved JAK inhibitor.[9][10][16]
-
Intervention: Patients were randomized (2:1) to receive either momelotinib (200 mg once daily) or danazol (600 mg once daily).[9][16]
-
Key Secondary Endpoint: One of the key secondary endpoints was the splenic response rate, defined as the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24.[16]
-
Spleen Assessment: Spleen volume was assessed by MRI or CT at baseline and week 24.
JAKARTA Trial Protocol
-
Study Design: A phase 3, randomized, placebo-controlled, double-blind study.
-
Participants: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis who were JAK inhibitor-naïve.[1]
-
Intervention: Patients were randomized to receive fedratinib (400 mg or 500 mg once daily) or placebo.
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at the end of cycle 6 (week 24).[8]
-
Spleen Assessment: Spleen volume was measured by MRI or CT at baseline and at the end of cycle 6.[8]
Visualizing the Mechanisms and Workflows
To further elucidate the underlying biology and experimental processes, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of momelotinib.
Caption: A generalized workflow for clinical trials assessing splenomegaly in myelofibrosis.
References
- 1. P1041: IMPACT OF FEDRATINIB ON SPLEEN VOLUME AND MYELOFIBROSIS SYMPTOMS IN PATIENTS WITH SUBSTANTIAL SPLENOMEGALY: POST HOC ANALYSES FROM THE JAKARTA AND JAKARTA2 TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 4. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. ashpublications.org [ashpublications.org]
- 7. Practical Measures of Clinical Benefit With Ruxolitinib Therapy: An Exploratory Analysis COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase‐2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 15. What Is INREBIC® (fedratinib)? [inrebic.com]
- 16. ashpublications.org [ashpublications.org]
Momelotinib Mesylate: A Comparative Analysis of Long-Term Efficacy and Safety in Myelofibrosis
A comprehensive evaluation of momelotinib mesylate in the context of established and emerging therapies for myelofibrosis, this guide offers researchers, scientists, and drug development professionals a detailed comparison of long-term clinical trial data. The following analysis synthesizes pivotal study results for momelotinib and its key alternatives—ruxolitinib, fedratinib, and pacritinib—with a focus on efficacy, safety, and experimental methodologies.
Momelotinib, a selective inhibitor of Janus kinase (JAK) 1, JAK2, and activin A receptor type 1 (ACVR1), has demonstrated a unique clinical profile in the treatment of myelofibrosis (MF), a rare and debilitating bone marrow cancer.[1][2] Unlike other JAK inhibitors, momelotinib's dual mechanism of action not only addresses the splenomegaly and constitutional symptoms characteristic of MF but also shows a distinct advantage in managing anemia, a common and challenging complication of the disease.[2][3] Long-term data from the SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials underscore its sustained efficacy and manageable safety profile, positioning it as a significant therapeutic option for both JAK inhibitor-naïve and previously treated patients.[1][4][5][6]
Comparative Long-Term Efficacy
The following tables provide a quantitative summary of the long-term efficacy of momelotinib compared to ruxolitinib, fedratinib, and pacritinib, based on data from key clinical trials.
Overall Survival (OS)
| Drug | Trial(s) | Patient Population | Median OS | Key Findings & Citations |
| Momelotinib | SIMPLIFY-1 | JAKi-naïve | Not Reached (MMB) vs. 53.1 months (RUX crossover) | No significant difference in OS between arms.[1][4] |
| SIMPLIFY-2 | Previously treated with RUX | 34.3 months (MMB) vs. 37.5 months (BAT crossover) | Considered the best OS reported for patients previously treated with ruxolitinib.[2][4] | |
| Ruxolitinib | COMFORT-I & II | JAKi-naïve | ~5 years | Demonstrated a survival advantage over placebo and best available therapy.[7][8] |
| Fedratinib | JAKARTA-2 | Previously treated with RUX | - | Data on long-term OS is still maturing. |
| Pacritinib | PERSIST-1 & 2 | JAKi-naïve & previously treated | - | Interim OS results showed a potential detrimental effect in some analyses.[9] |
Spleen Volume Reduction (SVR) ≥35%
| Drug | Trial(s) | Patient Population | SVR ≥35% Rate (at specified timepoint) | Key Findings & Citations |
| Momelotinib | MOMENTUM | Previously treated with JAKi | 23% (Week 24) | Sustained responses observed at 48 weeks.[6] |
| Ruxolitinib | COMFORT-I | JAKi-naïve | ~42% (Week 24) | Durable reductions observed with longer-term treatment.[8] |
| Fedratinib | JAKARTA-2 | Previously treated with RUX | 31% (End of Cycle 6) | Clinically relevant spleen responses observed.[10][11] |
| Pacritinib | PERSIST-1 | JAKi-naïve | 24% (Week 60) | Durable reductions in spleen volume noted.[9] |
Transfusion Independence (TI)
| Drug | Trial(s) | Patient Population | TI Rate (at specified timepoint) | Key Findings & Citations |
| Momelotinib | SIMPLIFY-1 | JAKi-naïve | 67% (Week 24) | Median duration of TI not reached after >3 years.[1][2][4] |
| SIMPLIFY-2 | Previously treated with RUX | 43% (Week 24) | Significantly higher than best available therapy.[1][4] | |
| MOMENTUM | Previously treated with JAKi | 31% (Week 24) | Maintained or improved at 48 weeks.[6] | |
| Ruxolitinib | SIMPLIFY-1 | JAKi-naïve | 49% (Week 24) | [1][2][4] |
| Fedratinib | - | - | - | Not a primary endpoint in key trials. |
| Pacritinib | - | - | - | Not a primary endpoint in key trials. |
Long-Term Safety Profile
A pooled analysis of the MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2 trials, encompassing 725 patients treated with momelotinib, provides a robust overview of its long-term safety.[12][13][14][15] The median duration of exposure was 11.3 months, with 12.1% of patients continuing treatment for five years or more.[12][13] The safety profile of momelotinib was consistent over time, with no evidence of cumulative toxicity.[13][14]
Common Treatment-Emergent Adverse Events (TEAEs) with Momelotinib (Any Grade)
| Adverse Event | Percentage of Patients |
| Diarrhea | 27% |
| Thrombocytopenia | 25% |
| Anemia | 23% |
| Neutropenia | 7% |
Data from pooled analysis of MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2 trials.[13][14][15]
Notably, grade ≥3 TEAEs were less frequent, with diarrhea at 3% and thrombocytopenia leading to discontinuation in only 4% of patients.[13][14][15] The incidence of adverse events of clinical importance, such as infections and malignant transformation, did not increase with prolonged exposure.[13][14]
Experimental Protocols and Methodologies
The robust clinical data for momelotinib is derived from well-designed, randomized, phase 3 clinical trials. A summary of the methodologies for the pivotal trials is presented below.
MOMENTUM Trial (NCT04173494)
-
Objective: To evaluate the efficacy and safety of momelotinib versus danazol in symptomatic and anemic myelofibrosis patients previously treated with a JAK inhibitor.[5][16]
-
Design: A global, randomized, double-blind phase 3 trial.[2] Patients were randomized 2:1 to receive either momelotinib or danazol.[16] Crossover to the momelotinib arm was permitted after 24 weeks.[2][16]
-
Patient Population: Patients with intermediate- or high-risk myelofibrosis who were symptomatic and anemic, and had previously received a JAK inhibitor.[2][16]
-
Primary Endpoint: Total Symptom Score (TSS) response rate at week 24.[5]
-
Secondary Endpoints: Transfusion independence rate, splenic response rate, and overall survival.[5]
SIMPLIFY-1 Trial (NCT01969838)
-
Objective: To compare the efficacy and safety of momelotinib versus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[1][4]
-
Design: A randomized, double-blind, active-comparator phase 3 trial.[1] Patients were randomized to receive either momelotinib or ruxolitinib for a 24-week treatment phase, followed by an option for extended momelotinib treatment.[1][4]
-
Patient Population: Patients with intermediate- or high-risk myelofibrosis who had not previously received a JAK inhibitor.[1][4]
-
Secondary Endpoints: Transfusion independence rate and overall survival.[1][4]
SIMPLIFY-2 Trial (NCT02101268)
-
Objective: To evaluate the efficacy and safety of momelotinib versus best available therapy (BAT), including ruxolitinib, in patients with myelofibrosis previously treated with ruxolitinib.[1][4]
-
Design: A randomized, open-label, phase 3 trial.[4] Patients were randomized to receive either momelotinib or BAT for a 24-week treatment phase, with the option for all patients to receive extended momelotinib treatment.[1][4]
-
Patient Population: Patients with intermediate- or high-risk myelofibrosis who had previously been treated with ruxolitinib.[1][4]
-
Secondary Endpoints: Transfusion independence rate and overall survival.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of momelotinib and the workflow of its pivotal clinical trials.
Caption: Momelotinib's dual inhibition of JAK1/2 and ACVR1.
Caption: Generalized workflow of Momelotinib's pivotal Phase 3 trials.
Conclusion
Long-term data from a robust clinical development program demonstrate that this compound offers a durable and effective treatment option for patients with myelofibrosis, with a particularly noteworthy benefit in managing anemia. Its safety profile is well-characterized and manageable over extended periods. For researchers and drug development professionals, momelotinib represents a significant advancement in the myelofibrosis treatment landscape, addressing a critical unmet need for anemic patients and providing a valuable alternative for both treatment-naïve and previously treated individuals. The comparative data presented in this guide underscore the importance of considering the unique clinical attributes of each JAK inhibitor to optimize patient outcomes.
References
- 1. Momelotinib Yields Long-Term Survival Benefit in Intermediate- or High-Risk Myelofibrosis - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. Momelotinib Yields Long-Term Survival Benefit in Intermediate- or High-Risk Myelofibrosis - Oncology Practice Management [oncpracticemanagement.com]
- 3. Momelotinib Improves ‘Quality of Survival’ in Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 7. Ruxolitinib: Long-Term Management of Patients with Myelofibrosis and Future Directions in the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 11. Safety and efficacy of fedratinib in patients with myelofibrosis previously treated with ruxolitinib: primary analysis of FREEDOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Momelotinib long-term safety: Pooled analysis from MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2 [mpn-hub.com]
- 13. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
Safety Operating Guide
Standard Operating Procedure: Momelotinib Mesylate Disposal
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of momelotinib mesylate, a selective inhibitor of Janus kinase (JAK) 1 and JAK2. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. Adherence to these guidelines is critical due to the hazardous nature of the compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is essential to understand its specific hazards before handling or initiating disposal procedures. The compound's hazard profile, based on the Globally Harmonized System (GHS), is summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[3] |
Due to its use in chemotherapy and its inherent toxic properties (carcinogenic, mutagenic, toxic for reproduction), this compound and its related waste must be managed as cytotoxic waste .[4]
Personnel Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[5] The minimum required PPE includes:
-
Gloves: Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) with the outer glove cuff covering the gown sleeve.[5]
-
Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric.[6]
-
Eye and Face Protection: Safety goggles with side shields or a full-face shield to protect against splashes.[1][7]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling powders outside of a certified containment device or when there is a risk of aerosolization.[2][7]
Waste Segregation and Containment Workflow
Proper segregation is the first and most critical step in the disposal process. All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated at the point of generation.
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Unused or Expired Compound: Keep the pure drug in its original or a compatible, tightly sealed container. Do not mix with other waste.
-
Contaminated Sharps: Needles, syringes, contaminated glass vials, and slides must be immediately placed into a designated, puncture-proof cytotoxic sharps container.[4][6] These containers are typically yellow with a purple lid and are clearly labeled with the cytotoxic symbol.[4]
-
Contaminated Non-Sharps: All other contaminated materials, including gloves, gowns, bench paper, plasticware, and empty vials, must be placed in a designated cytotoxic waste container.[4][6] This is typically a thick, leak-proof plastic bag or a rigid container, often yellow with a purple stripe and labeled "Cytotoxic Waste" or "Chemotherapy Waste".[4]
In the event of a spill, the cleanup materials are also considered cytotoxic waste.
-
Evacuate and secure the area.
-
Don the full required PPE before re-entering.
-
Cover liquid spills with absorbent pads; gently cover powder spills with damp absorbent pads to avoid making dust airborne.[2]
-
Working from the outside of the spill inward, collect all contaminated materials.[6]
-
Decontaminate the area with an appropriate cleaning agent (e.g., 70% alcohol), and dispose of all cleanup materials in the designated cytotoxic waste container.[1]
-
A dedicated spill kit for cytotoxic drugs should be readily available.[8]
-
Seal the primary cytotoxic waste containers (bags or sharps containers) when they are three-quarters full.
-
Wipe down the exterior of the sealed container to decontaminate it.[5]
-
Place the sealed container in a designated, secure hazardous waste accumulation area. This area should be away from general lab traffic.
-
Ensure all containers are clearly labeled with the words "Cytotoxic Waste" and the appropriate hazard symbols.
-
The ultimate disposal of this compound and its related waste must be conducted by a licensed hazardous waste management company.
-
Disposal must adhere to regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]
-
The required method of destruction for cytotoxic pharmaceutical waste is high-temperature incineration at a permitted treatment facility.[9][10]
-
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[9] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[9]
-
Maintain a manifest or tracking document from the waste hauler as proof of proper disposal.[12]
This protocol provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's most recent Safety Data Sheet (SDS) before handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. echemi.com [echemi.com]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. sandiegocounty.gov [sandiegocounty.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
